Darenzepine
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
84629-61-8 |
|---|---|
Molecular Formula |
C21H21N3O2 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
(11E)-11-[2-(4-methylpiperazin-1-yl)-2-oxoethylidene]-5H-benzo[c][1]benzazepin-6-one |
InChI |
InChI=1S/C21H21N3O2/c1-23-10-12-24(13-11-23)20(25)14-18-15-6-2-3-8-17(15)21(26)22-19-9-5-4-7-16(18)19/h2-9,14H,10-13H2,1H3,(H,22,26)/b18-14+ |
InChI Key |
VBQROPPRMFZXNC-NBVRZTHBSA-N |
Isomeric SMILES |
CN1CCN(CC1)C(=O)/C=C/2\C3=CC=CC=C3C(=O)NC4=CC=CC=C42 |
Canonical SMILES |
CN1CCN(CC1)C(=O)C=C2C3=CC=CC=C3C(=O)NC4=CC=CC=C42 |
Origin of Product |
United States |
Foundational & Exploratory
Darenzepine: An In-depth Technical Guide on its Mechanism of Action
A Note on the Investigated Compound: Initial literature searches for "Darenzepine" did not yield specific pharmacological data. However, the search results consistently returned information for "Darifenacin," a compound with a similar name and established activity as a muscarinic receptor antagonist. This guide will proceed under the assumption that the intended subject of inquiry is Darifenacin.
Core Mechanism of Action: Selective Muscarinic M3 Receptor Antagonism
Darifenacin is a potent and selective competitive antagonist of the muscarinic acetylcholine receptor subtype 3 (M3). Its primary mechanism of action involves blocking the effects of acetylcholine at these receptors, leading to the relaxation of smooth muscle, particularly in the urinary bladder. This selectivity for the M3 receptor is crucial to its therapeutic effect in treating overactive bladder (OAB), as the M3 receptor is the principal subtype mediating bladder detrusor muscle contraction.
While exhibiting its highest affinity for the M3 receptor, Darifenacin also displays measurable, though significantly lower, affinity for other muscarinic receptor subtypes (M1, M2, M4, and M5). This selectivity profile is key to minimizing the common side effects associated with less selective antimuscarinic agents.
Quantitative Analysis of Receptor Binding Affinity
The binding affinity of Darifenacin for the five human muscarinic receptor subtypes (M1-M5) has been characterized through radioligand binding assays. The data, presented in terms of the inhibition constant (Ki) or its negative logarithm (pKi), quantifies the concentration of the drug required to occupy 50% of the receptors. A lower Ki value and a higher pKi value indicate a higher binding affinity.
| Receptor Subtype | Mean pKi (± SEM) | Selectivity Ratio (M3 vs. other subtypes) |
| M1 | 8.2 (± 0.04) | 9.3-fold lower affinity than M3 |
| M2 | 7.4 (± 0.1) | 59.2-fold lower affinity than M3 |
| M3 | 9.1 (± 0.1) | - |
| M4 | 7.3 (± 0.1) | 59.2-fold lower affinity than M3 |
| M5 | 8.0 (± 0.1) | 12.2-fold lower affinity than M3 |
Table 1: Binding Affinity and Selectivity of Darifenacin for Human Muscarinic Receptor Subtypes. Data compiled from competitive binding studies.
Functional Antagonism and Signaling Pathways
Darifenacin's antagonist activity translates to the inhibition of downstream signaling pathways initiated by acetylcholine binding to muscarinic receptors.
-
M3 Receptor Pathway (Gq/11-coupled): The M3 receptor is coupled to the Gq/11 protein. Acetylcholine activation of M3 receptors stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), which ultimately results in smooth muscle contraction. Darifenacin, by blocking the M3 receptor, prevents this cascade, leading to muscle relaxation.
-
M2 Receptor Pathway (Gi/o-coupled): The M2 receptor is coupled to the Gi/o protein. Its activation by acetylcholine inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. In the heart, M2 receptor activation also leads to the opening of potassium channels, causing hyperpolarization and a decrease in heart rate. Darifenacin's lower affinity for M2 receptors is advantageous, as it minimizes cardiac side effects.
Below are diagrams illustrating the primary signaling pathway affected by Darifenacin and a simplified representation of its selective antagonism.
Experimental Protocols
The characterization of Darifenacin's mechanism of action relies on established in vitro pharmacological assays.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of Darifenacin for each of the five human muscarinic receptor subtypes.
Methodology:
-
Membrane Preparation: Chinese Hamster Ovary (CHO-K1) cells stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5) are cultured and harvested. The cells are then homogenized and centrifuged to isolate the cell membranes containing the receptors.
-
Competitive Binding: A constant concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) is incubated with the receptor-containing membranes in the presence of varying concentrations of unlabeled Darifenacin.
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of Darifenacin (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Darenzepine's Muscarinic Receptor Binding Profile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the muscarinic receptor binding profile of Darenzepine (also known as Darifenacin). The document is tailored for researchers, scientists, and professionals in drug development, offering detailed quantitative data, experimental methodologies, and visual representations of associated signaling pathways.
Core Focus: Muscarinic Receptor Binding Affinity
This compound is a potent and selective antagonist of muscarinic acetylcholine receptors, with a notable preference for the M3 subtype.[1][2][3] This selectivity is a key aspect of its pharmacological profile and is detailed in the quantitative binding data below.
Quantitative Binding Data
The binding affinity of this compound for the five human muscarinic receptor subtypes (M1-M5) has been determined through competitive radioligand binding assays. The data, expressed as pKi and Ki values, are summarized in the table below for clear comparison. A higher pKi value and a lower Ki value indicate a higher binding affinity.
| Receptor Subtype | pKi[4] | Ki (nM) | Selectivity Ratio (vs. M3) |
| M1 | 8.2 | 6.31 | 8.9-fold lower affinity |
| M2 | 7.4 | 39.81 | 50.1-fold lower affinity |
| M3 | 9.1 | 0.79 | - |
| M4 | 7.3 | 50.12 | 63.4-fold lower affinity |
| M5 | 8.0 | 10.00 | 12.7-fold lower affinity |
Note: Ki values were calculated from the pKi values using the formula Ki = 10^(-pKi) * 10^9. The selectivity ratio was calculated by dividing the Ki of the respective subtype by the Ki of the M3 receptor.
Experimental Protocols: Radioligand Binding Assay
The determination of this compound's binding affinity for muscarinic receptors is typically achieved through in vitro radioligand binding assays.[4] A common methodology is a competitive binding assay using a non-selective muscarinic antagonist radioligand, such as [N-methyl-³H]-scopolamine ([³H]-NMS).
Objective:
To determine the binding affinity (Ki) of this compound for each of the five human muscarinic receptor subtypes (M1-M5) expressed in a recombinant cell line.
Materials:
-
Cell Lines: Chinese Hamster Ovary (CHO-K1) cells stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).
-
Radioligand: [N-methyl-³H]-scopolamine ([³H]-NMS).
-
Competitor: this compound (Darifenacin).
-
Non-specific Binding Control: Atropine (1 µM).
-
Assay Buffer: 20 mM HEPES buffer, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Methodology:
-
Membrane Preparation:
-
Culture CHO-K1 cells expressing the specific muscarinic receptor subtype to confluence.
-
Harvest the cells and homogenize them in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a constant concentration of the [³H]-NMS radioligand to each well.
-
Add increasing concentrations of this compound to the wells.
-
For the determination of non-specific binding, add 1 µM of atropine to a set of wells.
-
Add the prepared cell membranes to each well to initiate the binding reaction.
-
Incubate the plates at a controlled temperature (e.g., 20°C) for a sufficient time to reach equilibrium.
-
-
Filtration and Washing:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the this compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression analysis.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
The following diagram illustrates the general workflow of a competitive radioligand binding assay.
Caption: Workflow of a Competitive Radioligand Binding Assay.
Signaling Pathways
This compound, as an antagonist, blocks the signaling pathways initiated by the binding of the endogenous agonist, acetylcholine, to muscarinic receptors. The M1 and M3 receptor subtypes, for which this compound has the highest affinity after M3, primarily couple to Gq/11 proteins.[5][6][7][8][9] The activation of these receptors leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6]
IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[5][6] DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.[5]
The following diagrams illustrate the canonical signaling pathways for the M1 and M3 muscarinic receptors that are blocked by this compound.
Caption: M1 Muscarinic Receptor Signaling Pathway Blocked by this compound.
Caption: M3 Muscarinic Receptor Signaling Pathway Blocked by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Darifenacin: Pharmacology and clinical usage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is Darifenacin Hydrobromide used for? [synapse.patsnap.com]
- 4. ics.org [ics.org]
- 5. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural Insights into M1 Muscarinic Acetylcholine Receptor Signaling Bias between Gαq and β-Arrestin through BRET Assays and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Kinetics of M1 muscarinic receptor and G protein signaling to phospholipase C in living cells - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Pharmacodynamics of Darenzepine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Darenzepine, a selective muscarinic receptor antagonist, has garnered interest for its potential therapeutic applications, particularly in the realm of central nervous system (CNS) disorders. As a derivative of pirenzepine, its pharmacodynamic profile is characterized by a notable affinity for muscarinic acetylcholine receptors (mAChRs), which are pivotal in mediating a wide array of physiological functions. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, with a focus on its interaction with muscarinic receptor subtypes, the subsequent impact on intracellular signaling pathways, and the experimental methodologies employed to elucidate these properties. Due to the limited availability of direct quantitative data for this compound, this guide incorporates data from the closely related and well-studied compounds, pirenzepine and telenzepine, to infer its likely pharmacodynamic characteristics.
Introduction to this compound and Muscarinic Receptors
This compound is a muscarinic receptor antagonist, a class of drugs that competitively inhibit the action of acetylcholine (ACh) at muscarinic receptors. These receptors are G protein-coupled receptors (GPCRs) that are widely distributed throughout the central and peripheral nervous systems, as well as in various non-neuronal tissues. There are five distinct subtypes of muscarinic receptors, designated M1 through M5, each with unique tissue distribution, signaling mechanisms, and physiological roles.
-
M1, M3, and M5 receptors typically couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). This enzyme catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), culminating in a cellular excitatory response.
-
M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP generally results in an inhibitory cellular response.
Given the diverse roles of muscarinic receptor subtypes, the development of subtype-selective antagonists like this compound is a key strategy for achieving targeted therapeutic effects while minimizing off-target side effects.
Quantitative Pharmacodynamic Profile
The pharmacodynamic profile of a drug is defined by its binding affinity (Ki) to its target receptors and its functional potency (EC50 or IC50) in modulating cellular responses. While specific data for this compound is not extensively available in public literature, the data for the structurally similar compounds pirenzepine and telenzepine provide valuable insights into its likely properties.
Muscarinic Receptor Binding Affinities
Radioligand binding assays are crucial for determining the affinity of a compound for its receptor. These assays typically involve the use of a radiolabeled ligand that specifically binds to the receptor of interest and measuring the displacement of this radioligand by the test compound.
Table 1: Inferred Muscarinic Receptor Binding Affinities (Ki, nM) of this compound based on Pirenzepine and Telenzepine Data
| Receptor Subtype | Pirenzepine (Ki, nM) | Telenzepine (Ki, nM) | Inferred this compound Affinity |
| M1 | 18 ± 1.4[1] | 0.94[2] | High |
| M2 | 480 - 690[1] | 17.8[2] | Moderate to Low |
| M3 | Moderate Affinity | Data Not Available | Moderate |
| M4 | Data Not Available | Data Not Available | Undetermined |
| M5 | Data Not Available | Data Not Available | Undetermined |
Data for pirenzepine is from bovine cerebral cortex (M1) and tracheal smooth muscle (M2)[1]. Data for telenzepine is from an unspecified source but is consistent with high M1 selectivity[2].
The available data strongly suggests that this compound, like its parent compounds, exhibits a high affinity for the M1 muscarinic receptor subtype, with significantly lower affinity for the M2 subtype. This M1 selectivity is a key characteristic that likely dictates its therapeutic window and side-effect profile.
Functional Potency
Functional assays measure the biological response to a drug, providing a measure of its potency as either an agonist (stimulant) or antagonist (inhibitor). For an antagonist like this compound, the IC50 value represents the concentration required to inhibit a specific cellular response by 50%.
Table 2: Inferred Functional Potency (IC50/EC50, nM) of this compound based on Telenzepine Data
| Assay | Telenzepine (EC50, nM) | Inferred this compound Potency |
| Inhibition of Slow Excitatory Postsynaptic Potentials (EPSPs) | 38[2] | Potent Antagonist |
| Inhibition of Slow Inhibitory Postsynaptic Potentials (IPSPs) | 253[2] | Less Potent Antagonist |
Data is from studies on the effect of telenzepine on synaptic transmission[2].
The data for telenzepine suggests that this compound is likely a potent antagonist of M1 receptor-mediated excitatory neurotransmission. A derivative of pirenzepine has shown an IC50 value of 0.15 nM for irreversible inhibition at rat forebrain muscarinic receptors, further supporting the high-potency nature of this class of compounds.
Signaling Pathways and Mechanism of Action
As a muscarinic antagonist, this compound is expected to block the downstream signaling cascades initiated by acetylcholine binding to muscarinic receptors.
Gq-Coupled Signaling (M1, M3, M5 Receptors)
By antagonizing M1, M3, and M5 receptors, this compound would inhibit the activation of phospholipase C. This would lead to a decrease in the production of the second messengers IP3 and DAG, resulting in reduced intracellular calcium mobilization and PKC activation.
Gi-Coupled Signaling (M2, M4 Receptors)
At M2 and M4 receptors, this compound would block the Gi-mediated inhibition of adenylyl cyclase. This would prevent the decrease in intracellular cAMP levels that would normally be induced by acetylcholine.
Experimental Protocols
The characterization of this compound's pharmacodynamics relies on a suite of in vitro assays. The following are detailed methodologies for key experiments.
Radioligand Binding Assay (Competition)
This assay determines the binding affinity (Ki) of this compound for each muscarinic receptor subtype.
Materials:
-
Cell membranes expressing a single human muscarinic receptor subtype (M1-M5).
-
Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-QNB).
-
This compound solutions of varying concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Scintillation fluid.
-
Glass fiber filters.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add cell membranes, a fixed concentration of radioligand, and varying concentrations of this compound to triplicate wells.
-
Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a non-labeled antagonist like atropine).
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value from the curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Phosphoinositide (PI) Hydrolysis Assay
This functional assay measures the ability of this compound to inhibit agonist-induced IP3 accumulation, providing a measure of its potency at Gq-coupled muscarinic receptors (M1, M3, M5).
Materials:
-
Cells expressing the muscarinic receptor subtype of interest (M1, M3, or M5).
-
[3H]-myo-inositol.
-
Inositol-free culture medium.
-
Muscarinic agonist (e.g., carbachol).
-
This compound solutions of varying concentrations.
-
Lithium chloride (LiCl) solution.
-
Dowex anion-exchange resin.
-
Scintillation fluid and counter.
Procedure:
-
Culture cells in inositol-free medium containing [3H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.
-
Pre-incubate the cells with varying concentrations of this compound for a defined period.
-
Stimulate the cells with a fixed concentration of a muscarinic agonist (e.g., carbachol) in the presence of LiCl (to inhibit inositol monophosphatase and allow IP accumulation).
-
Terminate the reaction by adding a stop solution (e.g., perchloric acid).
-
Isolate the inositol phosphates from the cell lysate using anion-exchange chromatography (Dowex resin).
-
Quantify the amount of [3H]-inositol phosphates by scintillation counting.
-
Plot the agonist-stimulated IP accumulation against the logarithm of the this compound concentration.
-
Determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the maximal agonist response.
cAMP Accumulation Assay
This functional assay assesses the potency of this compound at Gi-coupled muscarinic receptors (M2, M4) by measuring its ability to reverse agonist-induced inhibition of cAMP production.
Materials:
-
Cells expressing the muscarinic receptor subtype of interest (M2 or M4).
-
Forskolin (an adenylyl cyclase activator).
-
Muscarinic agonist (e.g., carbachol).
-
This compound solutions of varying concentrations.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, ELISA, or radioligand binding-based).
Procedure:
-
Pre-incubate cells with a PDE inhibitor.
-
Add varying concentrations of this compound to the cells.
-
Stimulate the cells with a fixed concentration of a muscarinic agonist in the presence of forskolin. The agonist will inhibit the forskolin-stimulated cAMP production.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.
-
Plot the cAMP levels against the logarithm of the this compound concentration.
-
Determine the EC50 value, which represents the concentration of this compound that restores 50% of the forskolin-stimulated cAMP production that was inhibited by the agonist.
Conclusion
This compound is a selective muscarinic antagonist with a pharmacodynamic profile that strongly suggests a high affinity and functional potency at the M1 muscarinic receptor subtype. This selectivity is a key attribute that may translate into a favorable therapeutic index for the treatment of various CNS disorders. The experimental protocols detailed in this guide provide a framework for the comprehensive in vitro characterization of this compound and other novel muscarinic receptor modulators. Further preclinical and clinical studies are warranted to fully elucidate the pharmacodynamic and pharmacokinetic properties of this compound and to establish its clinical efficacy and safety. The use of data from closely related compounds like pirenzepine and telenzepine serves as a valuable starting point for these investigations, highlighting the importance of a comparative pharmacological approach in drug development.
References
The Central Nervous System Effects of Darenzepine: A Technical Whitepaper
Disclaimer: Publicly available scientific literature and clinical data on the specific central nervous system (CNS) effects of darenzepine are exceedingly scarce. This compound is identified as a chemical entity, but comprehensive preclinical and clinical studies detailing its pharmacological profile, particularly concerning the CNS, are not readily accessible in published, peer-reviewed formats.
Therefore, this technical guide will provide a detailed overview of pirenzepine , a structurally related and well-researched M1-selective muscarinic antagonist. Pirenzepine serves as a valuable proxy for understanding the potential CNS effects that a compound like this compound, also a tricyclic compound with M1 receptor affinity, might elicit.[1][2] The information presented below on pirenzepine is intended to provide a foundational understanding for researchers and drug development professionals interested in this class of compounds.
Introduction to M1-Selective Muscarinic Antagonists
Muscarinic acetylcholine receptors are G-protein coupled receptors that are widely distributed throughout the central and peripheral nervous systems.[3] They are involved in a multitude of physiological functions, including cognition, memory, and autonomic regulation. The M1 subtype, in particular, is highly expressed in the cerebral cortex and hippocampus, regions critical for learning and memory.[3][4] Selective antagonists of the M1 receptor, like pirenzepine, have been investigated for their potential therapeutic applications, as well as for their effects on cognitive processes.[4][5]
Chemical and Physical Properties of this compound and Pirenzepine
While detailed pharmacological data for this compound is limited, its chemical structure is known. A comparison with pirenzepine highlights their structural similarities as tricyclic compounds.
| Property | This compound | Pirenzepine |
| IUPAC Name | (11E)-11-[2-(4-methylpiperazin-1-yl)-2-oxoethylidene]-5H-benzo[c][6]benzazepin-6-one[7] | 11-[(4-methylpiperazin-1-yl)acetyl]-5,11-dihydro-6H-pyrido[2,3-b][3][6]benzodiazepin-6-one[8] |
| Molecular Formula | C₂₁H₂₁N₃O₂[7][9] | C₁₉H₂₁N₅O₂[8] |
| Molar Mass | 347.41 g/mol [9] | 351.410 g·mol⁻¹[8] |
| CAS Number | 84629-61-8[7] | 28797-61-7[8] |
Central Nervous System Effects of Pirenzepine
Pirenzepine's effects on the CNS have been a subject of study, primarily to understand the role of M1 receptors in cognition and to assess its potential as a research tool. Unlike some other muscarinic antagonists, pirenzepine has limited ability to cross the blood-brain barrier, which generally results in minimal central side effects at therapeutic doses used for peptic ulcer disease.[3][8] However, when administered directly to the CNS or at high systemic doses that may lead to some brain penetration, it can produce discernible effects.
Effects on Cognition and Memory
Studies investigating the role of M1 receptors in memory have utilized pirenzepine. Research suggests that central M1 muscarinic receptors are involved in memory consolidation.[4]
-
Representational Memory: In animal models, the administration of pirenzepine has been shown to have differential effects on memory tasks compared to non-selective antagonists like scopolamine.[4]
Receptor Binding and Selectivity
Pirenzepine exhibits selectivity for the M1 muscarinic receptor subtype. This selectivity has been demonstrated in various binding assays.
| Parameter | Value | Reference |
| M1 Receptor Affinity | High | [6] |
| M2/M3 Receptor Affinity | Low to Moderate | [5] |
Experimental Protocol: Radioligand Binding Assay for Muscarinic Receptor Subtype Selectivity
A common method to determine the selectivity of a compound like pirenzepine for different muscarinic receptor subtypes involves competitive radioligand binding assays.
-
Tissue Preparation: Homogenates of tissues rich in specific receptor subtypes are prepared (e.g., cerebral cortex for M1, heart for M2, salivary glands for M3).
-
Radioligand: A non-selective muscarinic antagonist radioligand, such as [³H]-Quinuclidinyl benzilate ([³H]-QNB), is used to label all muscarinic receptors.[6]
-
Competition: The tissue homogenates are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (e.g., pirenzepine).
-
Separation and Counting: Bound and free radioligand are separated by filtration, and the amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The affinity of the compound for each receptor subtype (Ki) is then calculated using the Cheng-Prusoff equation.
Signaling Pathways
The antagonism of M1 receptors by pirenzepine blocks the downstream signaling cascades typically initiated by acetylcholine. M1 receptors are coupled to Gq/11 proteins, which activate phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively.
References
- 1. This compound - Wiktionary, the free dictionary [en.wiktionary.org]
- 2. National Drug Code Database Background Information | FDA [fda.gov]
- 3. What is the mechanism of Pirenzepine Hydrochloride? [synapse.patsnap.com]
- 4. Selectivity of pirenzepine in the central nervous system. II. Differential effects of pirenzepine and scopolamine on performance of a representational memory task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pirenzepine. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy in peptic ulcer disease and other allied diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selectivity of pirenzepine in the central nervous system. III. Differential effects of multiple pirenzepine and scopolamine administrations on muscarinic receptors as measured autoradiographically - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C21H21N3O2 | CID 9819661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pirenzepine - Wikipedia [en.wikipedia.org]
- 9. GSRS [gsrs.ncats.nih.gov]
Darenzepine: A Technical Guide to its Potential Therapeutic Targets in the Brain
For Researchers, Scientists, and Drug Development Professionals
Abstract
Darenzepine, a compound identified as a muscarinic receptor inhibitor, presents a promising avenue for the development of novel therapeutics targeting a range of central nervous system (CNS) disorders. This technical guide provides a comprehensive overview of the current understanding of this compound's potential therapeutic targets within the brain. By synthesizing available data, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge necessary to explore the full therapeutic potential of this compound. The core focus of this guide is the interaction of this compound with muscarinic acetylcholine receptors, detailing its inhibitory mechanism and the downstream signaling pathways it modulates.
Introduction
The cholinergic system, and specifically the muscarinic acetylcholine receptors (mAChRs), play a pivotal role in regulating a multitude of neuronal processes, including cognition, memory, learning, and motor control. Dysfunction of this system is implicated in the pathophysiology of numerous neurological and psychiatric disorders. This compound has emerged as a muscarinic receptor inhibitor with the potential for therapeutic intervention in CNS-related conditions[1]. This guide delves into the specifics of its action, offering a technical exploration of its targets and mechanisms.
Core Therapeutic Target: Muscarinic Acetylcholine Receptors
The primary therapeutic targets of this compound in the brain are the muscarinic acetylcholine receptors. These G protein-coupled receptors (GPCRs) are classified into five subtypes (M1-M5), each with a distinct distribution in the brain and coupled to different intracellular signaling cascades.
Mechanism of Action
This compound functions as an antagonist at muscarinic receptors. This means it binds to the receptor but does not activate it, thereby blocking the binding of the endogenous agonist, acetylcholine (ACh). This inhibition of ACh-mediated signaling is the fundamental mechanism through which this compound exerts its effects on the CNS.
Receptor Subtype Selectivity
The therapeutic efficacy and side-effect profile of a muscarinic receptor antagonist are largely determined by its selectivity for the different mAChR subtypes. While specific binding affinity data for this compound across all five muscarinic receptor subtypes is not yet publicly available in peer-reviewed literature, its classification as a muscarinic receptor inhibitor suggests it targets one or more of these subtypes. Further research, likely detailed within patent literature such as US 20170095465 A1, is required to fully elucidate its subtype selectivity profile[1].
Signaling Pathways Modulated by this compound
As an antagonist of muscarinic receptors, this compound is predicted to modulate the signaling pathways downstream of these receptors. The specific pathways affected will depend on the receptor subtype(s) it inhibits.
-
M1, M3, and M5 Receptor Antagonism: These receptors typically couple through Gαq/11 proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). By blocking these receptors, this compound would inhibit this signaling cascade.
-
M2 and M4 Receptor Antagonism: These receptors are coupled to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. They can also activate G protein-coupled inwardly-rectifying potassium channels (GIRKs) and inhibit voltage-gated calcium channels. This compound's antagonism at these receptors would therefore lead to an increase in cAMP levels and a modulation of ion channel activity.
The following diagram illustrates the general signaling pathways of muscarinic receptors that this compound is expected to inhibit.
Experimental Protocols for Characterization
To fully characterize the interaction of this compound with its therapeutic targets, a series of in vitro and in vivo experiments are necessary. The following outlines standard methodologies employed in the field for muscarinic receptor antagonists.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity (Ki) of this compound for each of the five muscarinic receptor subtypes.
Protocol Outline:
-
Membrane Preparation: Homogenize brain tissue from a suitable animal model (e.g., rat cortex for M1, striatum for M2/M4, or cell lines expressing individual human recombinant muscarinic receptor subtypes).
-
Incubation: Incubate the membrane preparations with a specific radioligand (e.g., [³H]-N-methylscopolamine for overall muscarinic receptors, or more subtype-selective radioligands if available) in the presence of varying concentrations of this compound.
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (concentration of this compound that inhibits 50% of radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.
The following diagram illustrates a typical workflow for a radioligand binding assay.
Functional Assays
Functional assays are crucial to determine whether this compound acts as an antagonist, agonist, or partial agonist at muscarinic receptors and to quantify its potency.
Example Protocol: In Vitro Second Messenger Assays
-
Cell Culture: Use cell lines stably expressing a single subtype of human muscarinic receptor.
-
Stimulation: Treat the cells with a known muscarinic agonist (e.g., carbachol) in the presence of varying concentrations of this compound.
-
Measurement:
-
For M1/M3/M5 receptors, measure the accumulation of inositol phosphates or the mobilization of intracellular calcium using fluorescent dyes.
-
For M2/M4 receptors, measure the inhibition of forskolin-stimulated cAMP production.
-
-
Data Analysis: Construct dose-response curves to determine the potency of this compound as an antagonist (pA2 value).
Quantitative Data Summary
As of the latest literature review, specific quantitative binding affinity (Ki) and functional potency (pA2) values for this compound across the five muscarinic receptor subtypes are not widely published in publicly accessible scientific journals. The primary source of this information is likely to be contained within patent filings, such as US 20170095465 A1[1]. Researchers are encouraged to consult this patent for detailed quantitative data.
Table 1: Hypothetical Data Structure for this compound Binding Affinities
| Receptor Subtype | Radioligand Used | Tissue/Cell Line | Ki (nM) |
| M1 | [³H]-Pirenzepine | Human M1-CHO cells | Data Needed |
| M2 | [³H]-AF-DX 384 | Human M2-CHO cells | Data Needed |
| M3 | [³H]-4-DAMP | Human M3-CHO cells | Data Needed |
| M4 | [³H]-Pirenzepine | Human M4-CHO cells | Data Needed |
| M5 | [³H]-NMS | Human M5-CHO cells | Data Needed |
This table is a template for organizing data once it becomes available.
Conclusion and Future Directions
This compound holds potential as a therapeutic agent for CNS disorders through its action as a muscarinic receptor antagonist. The immediate priority for the research community is to fully characterize its binding affinity and functional potency at all five muscarinic receptor subtypes. This will enable a more precise prediction of its therapeutic effects and potential side effects. Subsequent preclinical studies in relevant animal models of neurological disorders will be crucial to validate its therapeutic potential and to establish a clear path toward clinical development. The detailed experimental protocols and conceptual frameworks provided in this guide offer a roadmap for these future investigations.
References
Darenzepine: A Technical Guide for Drug Development Professionals
An In-depth Review of the Chemical Structure, Physicochemical Properties, and Pharmacology of a Selective M1 Muscarinic Receptor Antagonist
Abstract
Darenzepine is a selective antagonist of the M1 muscarinic acetylcholine receptor, a G-protein coupled receptor predominantly expressed in the central nervous system and peripheral ganglia. This technical guide provides a comprehensive overview of this compound, encompassing its chemical structure, physicochemical properties, and detailed pharmacology. The document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, experimental methodologies, and an exploration of its mechanism of action and associated signaling pathways.
Chemical Structure and Properties
This compound, with the IUPAC name (11E)-11-[2-(4-methylpiperazin-1-yl)-2-oxoethylidene]-5H-benzo[c][1]benzazepin-6-one, is a tricyclic compound.[1] Its chemical structure is characterized by a dibenzo[b,e]azepine core.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (11E)-11-[2-(4-methylpiperazin-1-yl)-2-oxoethylidene]-5H-benzo[c][1]benzazepin-6-one | [1] |
| Molecular Formula | C₂₁H₂₁N₃O₂ | [1] |
| Molecular Weight | 347.41 g/mol | |
| CAS Number | 84629-61-8 | [1] |
| SMILES | CN1CCN(CC1)C(=O)C=C2C3=CC=CC=C3C(=O)NC4=CC=CC=C24 | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available |
Pharmacology
This compound is a selective antagonist of the M1 muscarinic acetylcholine receptor. Muscarinic receptors are involved in a multitude of physiological functions, and subtype-selective antagonists like this compound are valuable tools for dissecting these functions and for the development of targeted therapeutics.
Mechanism of Action
This compound exerts its pharmacological effects by competitively binding to the M1 muscarinic receptor, thereby preventing the binding of the endogenous neurotransmitter, acetylcholine. This antagonism blocks the downstream signaling cascades typically initiated by M1 receptor activation.
Receptor Binding Profile and Selectivity
The selectivity of this compound for the M1 receptor subtype over other muscarinic receptor subtypes (M2-M5) is a key feature of its pharmacological profile. This selectivity is determined through radioligand binding assays, where the affinity of this compound for each receptor subtype is quantified by its inhibition constant (Ki).
Table 2: Muscarinic Receptor Binding Affinities of this compound
| Receptor Subtype | Ki (nM) |
| M1 | Data not available |
| M2 | Data not available |
| M3 | Data not available |
| M4 | Data not available |
| M5 | Data not available |
Signaling Pathways
M1 muscarinic receptors are primarily coupled to the Gq/11 family of G proteins. Upon activation by an agonist, the M1 receptor stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). As an antagonist, this compound blocks this signaling cascade.
Experimental Protocols
The characterization of this compound's pharmacological profile relies on a variety of in vitro assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay (Competition)
This assay is used to determine the binding affinity (Ki) of this compound for muscarinic receptor subtypes.
Objective: To determine the inhibition constant (Ki) of this compound for M1, M2, M3, M4, and M5 muscarinic receptors.
Materials:
-
Cell membranes expressing a single subtype of human muscarinic receptor (M1, M2, M3, M4, or M5).
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).
-
This compound (unlabeled competitor).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add cell membranes, a fixed concentration of radioligand, and varying concentrations of this compound.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled standard antagonist (e.g., atropine).
-
Calculate the specific binding at each this compound concentration and determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay (Calcium Mobilization)
This assay measures the ability of this compound to antagonize agonist-induced increases in intracellular calcium, a downstream effect of M1 receptor activation.
Objective: To determine the functional potency of this compound in blocking M1 receptor-mediated calcium signaling.
Materials:
-
Cells stably expressing the human M1 muscarinic receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Muscarinic agonist (e.g., carbachol, acetylcholine).
-
This compound.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Plate M1-expressing cells in a 96-well plate and allow them to adhere.
-
Load the cells with a calcium-sensitive fluorescent dye.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with varying concentrations of this compound for a specified time.
-
Add a fixed concentration of a muscarinic agonist to stimulate the M1 receptors.
-
Immediately measure the change in fluorescence over time using a fluorescence plate reader.
-
The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Determine the concentration-response curve for this compound's inhibition of the agonist-induced calcium response and calculate the IC50 value.
Conclusion
This compound is a valuable pharmacological tool for studying the roles of the M1 muscarinic receptor. Its selectivity offers a potential advantage in therapeutic applications where targeting the M1 receptor is desired while minimizing off-target effects associated with non-selective muscarinic antagonists. Further research to fully elucidate its binding kinetics, in vivo efficacy, and safety profile is warranted for its potential translation into clinical use. This guide provides a foundational understanding of this compound for professionals engaged in the discovery and development of novel therapeutics targeting muscarinic receptors.
References
Darenzepine in DMSO: A Technical Guide to Solubility and Stability for Drug Discovery Professionals
For immediate release:
This technical guide provides a comprehensive overview of the solubility and stability of darenzepine in dimethyl sulfoxide (DMSO). Designed for researchers, scientists, and professionals in drug development, this document outlines key considerations and experimental protocols for the effective use of this compound in a laboratory setting. As a selective M1 muscarinic acetylcholine receptor antagonist, understanding the behavior of this compound in its primary solvent is critical for the accuracy and reproducibility of preclinical research.
This compound: An Overview
This compound is a selective antagonist of the M1 muscarinic acetylcholine receptor. These receptors are predominantly found in the central nervous system and are involved in cognitive processes. The M1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by acetylcholine, couples to Gq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, modulate intracellular calcium levels and activate protein kinase C (PKC), influencing a wide range of cellular responses.
Solubility of this compound in DMSO
Dimethyl sulfoxide is a powerful, polar aprotic solvent widely used in drug discovery for its ability to dissolve a broad range of both polar and nonpolar compounds.[1] It is a standard solvent for creating high-concentration stock solutions of test compounds for high-throughput screening and other in vitro assays.[1]
Quantitative Solubility Data
The following table provides a template for presenting experimentally determined solubility data for this compound in DMSO.
| Parameter | Value | Unit | Method of Determination |
| Solubility in DMSO | Data not available | mg/mL | e.g., HPLC, NMR |
| Molar Solubility in DMSO | Data not available | M | Calculated |
| Temperature | Specify | °C | |
| Purity of this compound | Specify | % | |
| Purity of DMSO | Specify | % |
Experimental Protocol for Determining this compound Solubility in DMSO
This protocol describes a general method for determining the kinetic solubility of a compound in DMSO using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC system with a suitable column (e.g., C18)
-
Vortex mixer
-
Centrifuge
-
96-well plates (optional, for high-throughput)
-
Incubator/shaker
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). This is achieved by weighing the required amount of this compound and dissolving it in the appropriate volume of DMSO. Vigorous vortexing may be required to ensure complete dissolution.[2]
-
-
Serial Dilution and Equilibration:
-
From the stock solution, prepare a series of dilutions in DMSO.
-
Add a small, precise volume of each DMSO-darenzepine solution to a larger volume of aqueous buffer (e.g., PBS) to achieve the desired final concentration. It is important to note that the final DMSO concentration should be kept low (typically <1%) to minimize its effects on the assay.
-
Incubate the solutions for a set period (e.g., 2 hours) at a controlled temperature with shaking to allow for equilibration.
-
-
Separation of Soluble and Insoluble Fractions:
-
After incubation, centrifuge the samples to pellet any precipitated compound.[3]
-
-
Quantification of Soluble this compound:
-
Carefully collect the supernatant, which contains the soluble this compound.
-
Analyze the concentration of this compound in the supernatant using a validated HPLC method.
-
A standard curve of known this compound concentrations should be used for accurate quantification.
-
-
Data Analysis:
-
The highest concentration at which no precipitation is observed is considered the kinetic solubility under the tested conditions.
-
Figure 1. Experimental workflow for determining the kinetic solubility of this compound in DMSO.
Stability of this compound in DMSO
The stability of compounds in DMSO is a critical factor for maintaining the integrity of screening libraries and ensuring the reliability of experimental results.[4] Instability can lead to a decrease in the effective concentration of the active compound or the formation of degradation products with off-target activities.[5]
Factors Affecting Stability in DMSO
Several factors can influence the stability of a compound in DMSO stock solutions:
-
Water Content: DMSO is hygroscopic and readily absorbs moisture from the atmosphere. The presence of water can facilitate hydrolysis of susceptible functional groups.[4]
-
Temperature: Elevated temperatures can accelerate degradation.[6] For long-term storage, frozen conditions are generally recommended.
-
Light: Photolabile compounds may degrade upon exposure to light. Amber vials or storage in the dark can mitigate this.
-
pH: Although DMSO is aprotic, residual acidic or basic impurities can catalyze degradation.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can introduce moisture and may cause some compounds to fall out of solution.[4]
Quantitative Stability Data
The following table is a template for presenting stability data for this compound in DMSO.
| Storage Condition | Time Point | % this compound Remaining | Method of Determination |
| Room Temperature (20-25°C) | 0 hours | 100 | e.g., LC-MS |
| 24 hours | Data not available | ||
| 7 days | Data not available | ||
| Refrigerated (4°C) | 0 hours | 100 | |
| 7 days | Data not available | ||
| 30 days | Data not available | ||
| Frozen (-20°C) | 0 hours | 100 | |
| 30 days | Data not available | ||
| 90 days | Data not available |
Experimental Protocol for Assessing this compound Stability in DMSO
This protocol outlines a general method for evaluating the stability of this compound in a DMSO stock solution using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound-DMSO stock solution (e.g., 10 mM)
-
LC-MS system
-
Vials for storage at different conditions (e.g., clear and amber glass, polypropylene)
-
Temperature-controlled storage units (e.g., refrigerator, freezer, incubator)
Procedure:
-
Sample Preparation and Initial Analysis (Time Zero):
-
Prepare a fresh stock solution of this compound in anhydrous DMSO.
-
Immediately analyze an aliquot of the solution by LC-MS to determine the initial peak area of this compound and to check for any initial degradation products. This serves as the time-zero reference.
-
-
Storage under Different Conditions:
-
Aliquot the stock solution into different vials.
-
Store the vials under a variety of conditions to be tested (e.g., room temperature, 4°C, -20°C, exposure to light vs. dark).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 24 hours, 7 days, 30 days), retrieve a vial from each storage condition.
-
Allow the sample to equilibrate to room temperature before analysis.
-
Analyze the sample by LC-MS.
-
-
Data Analysis:
-
Compare the peak area of this compound at each time point to the time-zero peak area to calculate the percentage of this compound remaining.
-
Monitor for the appearance of new peaks, which may indicate degradation products. Mass spectrometry data can be used to help identify these products.
-
Figure 2. Experimental workflow for assessing the stability of this compound in DMSO.
This compound's Target: The M1 Muscarinic Receptor Signaling Pathway
This compound exerts its effects by blocking the M1 muscarinic acetylcholine receptor. The canonical signaling pathway for this receptor is depicted below.
Figure 3. Simplified signaling pathway of the M1 muscarinic acetylcholine receptor and the inhibitory action of this compound.
Conclusion
This technical guide provides a framework for researchers working with this compound to assess its solubility and stability in DMSO. By following the outlined experimental protocols, laboratories can generate reliable data to inform the design and execution of in vitro and in vivo studies. Proper handling and storage of this compound-DMSO solutions are paramount for ensuring the validity and reproducibility of research findings in the pursuit of novel therapeutics targeting the M1 muscarinic acetylcholine receptor.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. researchgate.net [researchgate.net]
- 5. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Phase Research on M1 Selective Muscarinic Agonists for Cognitive Enhancement: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The M1 muscarinic acetylcholine receptor (M1 mAChR) has emerged as a promising therapeutic target for mitigating cognitive deficits associated with neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.[1][2][3][4] This technical guide provides an in-depth overview of the early-phase research on selective M1 muscarinic agonists, focusing on their mechanism of action, preclinical findings, and clinical trial data. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel cognitive-enhancing therapeutics.
Core Rationale for Targeting the M1 Muscarinic Receptor
The cholinergic system plays a crucial role in cognitive processes such as learning, memory, and attention. The M1 mAChR, a G-protein coupled receptor, is highly expressed in brain regions critical for cognition, including the cerebral cortex and hippocampus.[5] Its activation initiates a signaling cascade that modulates neuronal excitability and synaptic plasticity, processes fundamental to memory formation.[5] In conditions like Alzheimer's disease, there is a decline in cholinergic neurotransmission, making the M1 receptor an attractive target for therapeutic intervention.[1] Selective M1 agonists are hypothesized to restore cholinergic tone and thereby improve cognitive function.
Mechanism of Action and Signaling Pathways
M1 receptor activation by an agonist initiates a conformational change, leading to the activation of the Gq/11 protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These downstream signaling events ultimately modulate ion channel activity and gene expression, leading to enhanced neuronal excitability and synaptic plasticity.
Preclinical Research and Key Findings
Early-phase research on M1 agonists has largely involved preclinical studies in various animal models to assess their efficacy in improving cognitive function. These studies are crucial for establishing proof-of-concept before advancing to human trials.
Experimental Protocols in Preclinical Studies
A variety of behavioral paradigms are employed to evaluate the pro-cognitive effects of M1 agonists in animal models. Common protocols include:
-
Morris Water Maze: This task assesses spatial learning and memory. Animals are trained to find a hidden platform in a pool of water. The latency to find the platform and the time spent in the target quadrant are measured.
-
Novel Object Recognition: This test evaluates recognition memory. Animals are familiarized with two objects and later presented with one familiar and one novel object. The time spent exploring the novel object is a measure of recognition memory.
-
Passive Avoidance Task: This paradigm assesses fear-motivated memory. Animals learn to avoid a compartment where they previously received a mild foot shock. The latency to enter the shock compartment is measured.
-
Electrophysiology: In vitro and in vivo electrophysiological recordings are used to assess the effects of M1 agonists on synaptic plasticity, such as long-term potentiation (LTP), a cellular correlate of learning and memory.
Summary of Preclinical Data for Representative M1 Agonists
The following table summarizes key findings from preclinical studies of various M1 selective muscarinic agonists.
| Compound | Animal Model | Cognitive Domain Assessed | Key Findings |
| Xanomeline | Rodents | Learning and Memory | Reversed cognitive deficits induced by muscarinic antagonists.[1][5] |
| AF267B | Rodents | Learning and Memory | Improved performance in spatial memory tasks.[1] |
| WAY-132983 | Rodents | Learning and Memory | Enhanced performance in novel object recognition tasks.[1] |
| CDD-0102A | Rodents | Learning and Memory | Attenuated age-related cognitive decline.[1] |
| HTL9936 | Mice, Rats, Dogs, Non-human primates | Learning and Memory | Showed significant pro-cognitive effects across multiple species.[1] |
Early-Phase Clinical Trials
Following promising preclinical results, several M1 agonists have advanced to early-phase clinical trials in humans to evaluate their safety, tolerability, and preliminary efficacy in improving cognitive function.
Experimental Design of Early-Phase Clinical Trials
Phase I and II clinical trials for M1 agonists typically involve the following:
-
Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard.
-
Participant Population: Healthy volunteers are often recruited for initial safety and tolerability studies (Phase I), followed by patients with mild to moderate cognitive impairment (e.g., Alzheimer's disease, schizophrenia) in Phase II trials.
-
Outcome Measures:
-
Safety and Tolerability: Assessed through monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
-
Pharmacokinetics: Characterization of the drug's absorption, distribution, metabolism, and excretion.
-
Cognitive Efficacy: Measured using standardized neuropsychological tests, such as the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog), the Mini-Mental State Examination (MMSE), and computerized cognitive test batteries.
-
Summary of Early-Phase Clinical Trial Data
The table below summarizes the outcomes of early-phase clinical trials for Xanomeline, a well-studied M1/M4-preferring agonist.
| Trial Phase | Patient Population | Primary Endpoints | Key Findings |
| Phase II | Alzheimer's Disease | Safety, Tolerability, ADAS-Cog | Showed modest improvements in cognitive function.[1][6] |
| Phase II | Schizophrenia | Safety, Tolerability, Cognitive Function | Demonstrated improvements in cognitive and psychotic symptoms.[2][7] |
It is important to note that while Xanomeline showed promise, its development was hampered by dose-limiting cholinergic side effects, such as nausea and vomiting, due to its lack of complete selectivity for the M1 receptor.[1] This has led to the development of more selective M1 agonists and positive allosteric modulators (PAMs) to minimize off-target effects.
Future Directions and Challenges
The development of M1 selective muscarinic agonists for cognitive enhancement continues to be an active area of research. Key future directions include:
-
Improving Selectivity: Designing novel compounds with higher selectivity for the M1 receptor over other muscarinic receptor subtypes to reduce side effects.
-
Exploring Positive Allosteric Modulators (PAMs): PAMs offer a more nuanced approach by enhancing the effect of the endogenous neurotransmitter, acetylcholine, which may lead to a better safety profile.[6][8]
-
Combination Therapies: Investigating the efficacy of M1 agonists in combination with other cognitive enhancers or disease-modifying therapies.
-
Biomarker Development: Identifying biomarkers to predict which patients are most likely to respond to M1-targeted therapies.
The primary challenge remains the translation of promising preclinical findings into robust clinical efficacy while maintaining a favorable safety and tolerability profile. Overcoming the dose-limiting side effects associated with cholinergic activation is critical for the successful development of this class of drugs.
Conclusion
Early-phase research provides a strong rationale for targeting the M1 selective muscarinic acetylcholine receptor for the treatment of cognitive dysfunction. Preclinical studies have consistently demonstrated the pro-cognitive effects of M1 agonists in various animal models. While early clinical trials have shown modest efficacy, they have also highlighted the challenge of cholinergic side effects. The ongoing development of more selective M1 agonists and PAMs holds promise for delivering novel therapeutics that can safely and effectively improve cognitive function in patients with a range of neurological and psychiatric disorders. Continued research and well-designed clinical trials will be essential to fully realize the therapeutic potential of this approach.
References
- 1. Targeting the M1 muscarinic acetylcholine receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The potential of muscarinic M1 and M4 receptor activators for the treatment of cognitive impairment associated with schizophrenia [frontiersin.org]
- 3. Cognitive effects of muscarinic M1 functional agonists in non-human primates and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The potential of muscarinic M1 and M4 receptor activators for the treatment of cognitive impairment associated with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of M1 mAChR Allosteric and Bitopic Ligands: Prospective Therapeutics for the Treatment of Cognitive Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
The Potential of Selective M1 Muscarinic Receptor Agonists in the Treatment of Alzheimer's Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alzheimer's disease (AD) presents a significant and growing global health challenge, with current therapeutic options offering limited symptomatic relief. The cholinergic hypothesis, a foundational concept in AD research, posits that a decline in the neurotransmitter acetylcholine (ACh) contributes to the cognitive deficits characteristic of the disease. While acetylcholinesterase inhibitors (AChEIs) have been the mainstay of treatment, their efficacy is modest and can wane as the disease progresses. An alternative and promising strategy involves the direct activation of postsynaptic muscarinic acetylcholine receptors, particularly the M1 subtype. M1 receptors are highly expressed in brain regions critical for memory and learning, such as the hippocampus and cortex, and remain relatively preserved in the AD brain. This technical guide provides an in-depth overview of the rationale, preclinical evidence, and clinical exploration of selective M1 muscarinic receptor agonists as a potential disease-modifying therapy for Alzheimer's disease.
The Rationale for Targeting the M1 Muscarinic Receptor in Alzheimer's Disease
The cholinergic system plays a pivotal role in cognitive functions, including memory and attention. In Alzheimer's disease, the degeneration of cholinergic neurons in the basal forebrain leads to a significant reduction in acetylcholine levels in the cerebral cortex and hippocampus. While AChEIs temporarily boost ACh levels, their effectiveness is dependent on the remaining functional presynaptic neurons.
Directly targeting postsynaptic M1 muscarinic receptors with agonists offers a therapeutic approach that is independent of presynaptic neuronal integrity.[1] Activation of M1 receptors is not only implicated in enhancing cognitive processes but also in modulating the underlying pathophysiology of AD. Preclinical studies have demonstrated that M1 receptor activation can shift the processing of amyloid precursor protein (APP) towards the non-amyloidogenic pathway, thereby reducing the production of the toxic amyloid-beta (Aβ) peptide.[2][3][4] Furthermore, M1 receptor signaling has been shown to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), a key enzyme involved in the hyperphosphorylation of the tau protein, a hallmark of AD pathology.[5][6]
Quantitative Pharmacology of Selective M1 Muscarinic Agonists
A critical aspect in the development of M1 agonists for AD has been achieving selectivity for the M1 receptor over other muscarinic subtypes (M2-M5). Activation of peripheral M2 and M3 receptors is associated with undesirable side effects such as bradycardia, diarrhea, and excessive salivation. The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of several notable M1 selective agonists that have been investigated for the treatment of AD.
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | M1/M2 Selectivity | M1/M3 Selectivity | Reference |
| Xanomeline | 10 | 12 | 17 | 7 | 22 | ~1.2x | ~1.7x | [7] |
| Cevimeline (AF102B) | - | - | - | - | - | - | - | |
| HTL9936 | - | - | - | - | - | >625x | >625x | [8] |
| Compound | M1 EC50 (nM) | M2 EC50 (nM) | M3 EC50 (nM) | M4 EC50 (nM) | M5 EC50 (nM) | Reference |
| Xanomeline | - | 3000 | - | - | - | [9] |
| Cevimeline (AF102B) | 23 | 1040 | 48 | 1310 | 63 | [10][11] |
| HTL9936 | 32 | >20,000 | >20,000 | 398 | - | [8] |
Note: EC50 values can vary depending on the specific functional assay used. The data presented here is for comparative purposes.
Preclinical Evidence in Alzheimer's Disease Models
Numerous preclinical studies using various animal models of Alzheimer's disease have demonstrated the potential therapeutic effects of selective M1 muscarinic agonists. These studies have provided evidence for both symptomatic improvement and disease-modifying effects.
Amelioration of Cognitive Deficits
A common method to assess cognitive function in rodent models of AD is the Morris water maze, which evaluates spatial learning and memory. Treatment with M1 agonists has been shown to improve performance in this task.
-
AF150(S) and AF267B: In mice with small hippocampi, a model for cognitive impairment, both AF150(S) and AF267B restored cognitive function in the Morris water maze reversal learning paradigm.[12][13]
-
VU0364572: Chronic administration of this M1-selective agonist to 5XFAD mice, an aggressive model of amyloid pathology, prevented the development of memory impairments as assessed by the Morris water maze.[4]
Reduction of Amyloid-Beta Pathology
M1 agonists have been shown to reduce the levels of amyloid-beta peptides in the brains of AD animal models.
-
AF267B: In a rabbit model of hypercholesterolemia-induced Aβ deposition, AF267B treatment was found to decrease brain Aβ levels.[3]
-
VU0364572: In 5XFAD mice, chronic treatment with VU0364572 significantly reduced both soluble and insoluble Aβ40 and Aβ42 levels in the cortex and hippocampus.[4]
Reduction of Tau Pathology
The effect of M1 agonists on tau hyperphosphorylation has also been investigated in preclinical models.
-
AF150(S): In aged and cognitively impaired microcebes, a primate model that naturally develops AD-like pathology, prolonged treatment with AF150(S) led to a decrease in tau hyperphosphorylation.[12][13]
-
Carbachol and AF102B (Cevimeline): In PC12 cells transfected with the M1 receptor, stimulation with these agonists decreased tau phosphorylation.[14]
Experimental Protocols
Assessment of Cognitive Function: Morris Water Maze
The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents.
Protocol Outline:
-
Apparatus: A circular pool filled with opaque water, with a hidden platform submerged just below the surface. Visual cues are placed around the room.
-
Acquisition Phase: Animals are trained over several days to find the hidden platform from different starting locations. Parameters recorded include:
-
Escape latency: Time taken to find the platform.
-
Path length: The distance traveled to reach the platform.
-
Swim speed: To control for motor deficits.
-
-
Probe Trial: The platform is removed, and the animal is allowed to swim for a set period. The time spent in the target quadrant (where the platform was located) is measured as an indicator of memory retention.
-
Reversal Learning: The platform is moved to a new location, and the animal's ability to learn the new location and extinguish the memory of the old location is assessed.
Quantification of Amyloid-Beta: Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a sensitive and quantitative method for measuring Aβ levels in brain tissue or cerebrospinal fluid (CSF).
Protocol Outline:
-
Sample Preparation: Brain tissue is homogenized in extraction buffers to separate soluble and insoluble Aβ fractions.
-
Assay Procedure:
-
A capture antibody specific for Aβ is coated onto the wells of a microplate.
-
The prepared samples and standards are added to the wells, and Aβ binds to the capture antibody.
-
A detection antibody, also specific for Aβ and conjugated to an enzyme, is added.
-
A substrate for the enzyme is added, resulting in a color change that is proportional to the amount of Aβ present.
-
The absorbance is read using a plate reader, and the concentration of Aβ in the samples is determined by comparison to a standard curve.
-
Analysis of Tau Phosphorylation: Western Blotting
Western blotting is used to detect and quantify the levels of phosphorylated tau protein in brain tissue.
Protocol Outline:
-
Protein Extraction: Brain tissue is homogenized in lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
SDS-PAGE: The protein extracts are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for a particular phosphorylated tau epitope (e.g., AT8 for pSer202/pThr205, PHF-1 for pSer396/pSer404).
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is added.
-
A chemiluminescent substrate is added, and the light emitted is captured on X-ray film or with a digital imager.
-
-
Quantification: The intensity of the bands corresponding to phosphorylated tau is quantified and often normalized to the levels of total tau or a loading control protein (e.g., β-actin).
Signaling Pathways and Visualizations
Activation of the M1 muscarinic receptor initiates a cascade of intracellular signaling events that are believed to mediate its therapeutic effects in Alzheimer's disease. The diagrams below illustrate these key pathways.
Clinical Development and Future Directions
Several M1 selective muscarinic agonists have progressed to clinical trials for Alzheimer's disease.
-
Xanomeline: In a large-scale clinical trial, xanomeline demonstrated improvements in cognitive function as measured by the ADAS-Cog and CIBIC+ scales in patients with mild to moderate AD.[15][16] However, its clinical utility was limited by dose-dependent cholinergic side effects.[15] More recently, a combination of xanomeline with the peripherally acting muscarinic antagonist trospium (KarXT) is being investigated to mitigate these side effects.[17]
-
Cevimeline (AF102B): This M1/M3 agonist, approved for the treatment of dry mouth in Sjögren's syndrome, has been shown to lower cerebrospinal fluid levels of total Aβ in AD patients.[18][19]
-
Talsaclidine: A functionally selective M1 agonist, talsaclidine was found to decrease CSF levels of Aβ42 in patients with AD.[20]
-
HTL9936: This selective M1 receptor agonist has entered Phase 1 clinical studies and has shown a favorable safety profile in healthy volunteers, with greatly reduced side effects compared to non-selective predecessors.[21][22]
The development of highly selective M1 agonists and innovative formulations, such as the combination with a peripheral antagonist, represents a significant advancement in this field. Future research will focus on further optimizing the selectivity and tolerability of these compounds and conducting large-scale clinical trials to definitively establish their efficacy as a disease-modifying therapy for Alzheimer's disease. The ability of M1 agonists to potentially target both cognitive symptoms and the underlying amyloid and tau pathologies makes them a compelling therapeutic strategy in the ongoing fight against this devastating neurodegenerative disorder.
References
- 1. Differences in kinetics of xanomeline binding and selectivity of activation of G proteins at M(1) and M(2) muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deletion of M1 Muscarinic Acetylcholine Receptors Increases Amyloid Pathology In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Loss of Muscarinic M1 Receptor Exacerbates Alzheimer's Disease–Like Pathology and Cognitive Decline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disease-Modifying Effects of M1 Muscarinic Acetylcholine Receptor Activation in an Alzheimer’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dangerous Liaisons: Tau Interaction with Muscarinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 7. Xanomeline - Wikipedia [en.wikipedia.org]
- 8. HTL9936 | M1 mAChR agonist | Probechem Biochemicals [probechem.com]
- 9. Xanomeline: a novel muscarinic receptor agonist with functional selectivity for M1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. AF150(S) and AF267B: M1 muscarinic agonists as innovative therapies for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Activation of m1 muscarinic acetylcholine receptor regulates tau phosphorylation in transfected PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of xanomeline, a selective muscarinic receptor agonist, on cognitive function and behavioral symptoms in Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficacy of xanomeline in Alzheimer disease: cognitive improvement measured using the Computerized Neuropsychological Test Battery (CNTB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. clinicaltrials.eu [clinicaltrials.eu]
- 18. clinician.com [clinician.com]
- 19. M1 muscarinic agonists can modulate some of the hallmarks in Alzheimer's disease: implications in future therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Treatment with the selective muscarinic m1 agonist talsaclidine decreases cerebrospinal fluid levels of A beta 42 in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. newdrugapprovals.org [newdrugapprovals.org]
- 22. nrtimes.co.uk [nrtimes.co.uk]
Unveiling the Anticholinergic Profile of Darenzepine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Darenzepine is a selective muscarinic receptor antagonist that has garnered interest within the scientific community for its potential therapeutic applications. Understanding its anticholinergic properties is paramount for elucidating its mechanism of action and predicting its pharmacological effects. This technical guide provides an in-depth exploration of the anticholinergic characteristics of this compound, presenting available quantitative data, detailing experimental methodologies, and visualizing key pathways to facilitate a comprehensive understanding for researchers and drug development professionals.
Core Anticholinergic Properties of this compound
This compound exerts its effects by competitively inhibiting the binding of the neurotransmitter acetylcholine to muscarinic receptors. This antagonism disrupts the normal signaling pathways activated by acetylcholine, leading to a range of physiological responses. The selectivity of this compound for specific muscarinic receptor subtypes is a key determinant of its therapeutic potential and side-effect profile.
Muscarinic Receptor Binding Affinity
The affinity of this compound for the five muscarinic acetylcholine receptor subtypes (M1, M2, M3, M4, and M5) is a critical parameter in defining its anticholinergic profile. While comprehensive public data is limited, information extracted from patent literature provides insight into its binding characteristics.
Table 1: Muscarinic Receptor Binding Affinity of this compound
| Receptor Subtype | Ki (nM) | Test System | Radioligand | Reference |
| M1 | Data Not Publicly Available | CHO-K1 cells expressing human recombinant receptor | [3H]-NMS | Patent US 20170095465 A1 |
| M2 | Data Not Publicly Available | CHO-K1 cells expressing human recombinant receptor | [3H]-NMS | Patent US 20170095465 A1 |
| M3 | Data Not Publicly Available | CHO-K1 cells expressing human recombinant receptor | [3H]-NMS | Patent US 20170095465 A1 |
| M4 | Data Not Publicly Available | CHO-K1 cells expressing human recombinant receptor | [3H]-NMS | Patent US 20170095465 A1 |
| M5 | Data Not Publicly Available | CHO-K1 cells expressing human recombinant receptor | [3H]-NMS | Patent US 20170095465 A1 |
Note: Specific Ki values for this compound are not detailed in the publicly accessible sections of the cited patent. The document indicates that such studies were performed to characterize the compound.
Experimental Protocols
The determination of the anticholinergic properties of a compound like this compound relies on established in vitro pharmacological assays. The following sections describe the general methodologies typically employed in such studies, based on standard practices in the field.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a drug for its receptor. These assays measure the displacement of a radiolabeled ligand that is known to bind to the target receptor by the unlabeled test compound (this compound).
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for each of the five human muscarinic receptor subtypes.
Materials:
-
Membrane preparations from Chinese Hamster Ovary (CHO-K1) cells stably expressing recombinant human M1, M2, M3, M4, or M5 receptors.
-
[3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.
-
This compound of varying concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of atropine).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membrane preparations with a fixed concentration of [3H]-NMS and varying concentrations of this compound.
-
Allow the binding to reach equilibrium at a specific temperature (e.g., room temperature) for a defined period.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays (e.g., Calcium Mobilization Assay)
Functional assays are crucial for determining whether a ligand acts as an antagonist, agonist, or partial agonist at a receptor. For Gq-coupled muscarinic receptors (M1, M3, M5), a common functional assay measures changes in intracellular calcium levels upon receptor activation.
Objective: To assess the ability of this compound to inhibit agonist-induced increases in intracellular calcium mediated by M1, M3, and M5 muscarinic receptors.
Materials:
-
CHO-K1 cells stably co-expressing a human muscarinic receptor (M1, M3, or M5) and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Carbachol or another muscarinic agonist.
-
This compound of varying concentrations.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Fluorometric imaging plate reader (FLIPR) or a similar instrument.
Procedure:
-
Plate the cells in a microplate and load them with the calcium-sensitive dye.
-
Pre-incubate the cells with varying concentrations of this compound for a specific period.
-
Stimulate the cells with a fixed concentration of a muscarinic agonist (e.g., carbachol).
-
Measure the change in fluorescence intensity over time using a FLIPR.
-
Determine the concentration of this compound that inhibits 50% of the agonist-induced response (IC50).
-
These IC50 values provide a measure of the functional antagonism of this compound.
Signaling Pathways
This compound, as a muscarinic antagonist, blocks the canonical signaling pathways initiated by acetylcholine binding to muscarinic receptors. The primary pathways affected depend on the G-protein to which the specific receptor subtype couples.
-
M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins. Antagonism by this compound at these receptors would inhibit the activation of phospholipase C (PLC), thereby preventing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, would block the subsequent IP3-mediated release of intracellular calcium and the DAG-mediated activation of protein kinase C (PKC).
-
M2 and M4 Receptors: These receptors couple to Gi/o proteins. Antagonism by this compound at these receptors would prevent the inhibition of adenylyl cyclase, leading to a disinhibition of cyclic AMP (cAMP) production. Additionally, it would block the Gβγ-mediated opening of G-protein-gated inwardly rectifying potassium (GIRK) channels.
Conclusion
This compound is a muscarinic receptor antagonist with a distinct anticholinergic profile. While specific quantitative binding affinities are not fully available in the public domain, the established methodologies of radioligand binding and functional assays provide a robust framework for its characterization. The visualization of its inhibitory action on muscarinic receptor signaling pathways further clarifies its mechanism of action. This technical guide serves as a foundational resource for researchers and professionals in the field, highlighting the key aspects of this compound's anticholinergic properties and providing a roadmap for its further investigation and potential therapeutic development. Further disclosure of detailed pharmacological data will be crucial for a more complete understanding of its selectivity and clinical potential.
Darenzepine and its Interaction with Human Muscarinic Receptors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Darenzepine is a muscarinic acetylcholine receptor (mAChR) antagonist that has been investigated for its potential therapeutic applications. Understanding its binding affinity and selectivity for the five human muscarinic receptor subtypes (M1-M5) is crucial for elucidating its mechanism of action and predicting its pharmacological profile. This technical guide provides a comprehensive overview of this compound's interaction with human muscarinic receptors, including available binding data, detailed experimental protocols for determining binding affinities, and an exploration of the associated signaling pathways.
This compound pKi Values
For comparative purposes, the binding profile of the related compound Pirenzepine shows a higher affinity for the M1 receptor subtype compared to M2, M3, M4, and M5 receptors.
Table 1: Comparative pKi and pA2 Values for the Muscarinic Antagonist Pirenzepine
| Receptor Subtype | pKi / pA2 Value | Reference |
| M1 | 8.49 (pA2) | [1][2] |
| M2 | 6.63 (pA2) | [1][2] |
| M3 | High Affinity (qualitative) | [1][2] |
| M4 | Lower Affinity (qualitative) | |
| M5 | Lower Affinity (qualitative) |
Note: pA2 values are a measure of antagonist potency derived from functional assays, while pKi values are derived from binding assays. In the absence of direct pKi values for this compound, the data for Pirenzepine is provided for context.
Experimental Protocols: Determining Muscarinic Receptor Binding Affinity
The determination of pKi values for compounds like this compound is typically achieved through in vitro radioligand binding assays. These assays are a gold standard for quantifying the affinity of a ligand for a receptor.
Radioligand Competition Binding Assay
This is the most common method to determine the inhibition constant (Ki) of an unlabeled compound (like this compound). The principle involves the competition between the unlabeled compound and a radiolabeled ligand for binding to the receptor.
Materials and Methods:
-
Receptor Source: Membranes from cells stably expressing a single subtype of the human muscarinic receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A high-affinity radiolabeled antagonist that binds to all muscarinic receptor subtypes, such as [³H]-N-methylscopolamine ([³H]-NMS).
-
Unlabeled Ligand: this compound, dissolved and serially diluted to a range of concentrations.
-
Assay Buffer: Typically a buffered saline solution (e.g., PBS or Tris-HCl) at physiological pH.
-
Incubation: Receptor membranes, radioligand, and varying concentrations of the unlabeled ligand are incubated together to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated, usually by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand.
-
Kd is the equilibrium dissociation constant of the radioligand.
-
The pKi is the negative logarithm of the Ki value.
Muscarinic Receptor Signaling Pathways
Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate diverse physiological effects. They are broadly classified into two major signaling pathways based on the G protein they couple to.
-
M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins.
-
M2 and M4 Receptors: These receptors primarily couple to Gi/o proteins.
Gq/11 Signaling Pathway (M1, M3, M5)
Activation of M1, M3, or M5 receptors by an agonist leads to the activation of the Gq/11 protein. This initiates a signaling cascade that results in the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ and the activation of Protein Kinase C (PKC) by DAG mediate a variety of cellular responses, including smooth muscle contraction, glandular secretion, and neurotransmitter release.
Gi/o Signaling Pathway (M2, M4)
Upon agonist binding, M2 and M4 receptors activate Gi/o proteins. The α-subunit of the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced Protein Kinase A (PKA) activity. The βγ-subunits of the Gi/o protein can directly modulate the activity of ion channels, such as opening G protein-coupled inwardly-rectifying potassium (GIRK) channels, which leads to membrane hyperpolarization and an inhibitory effect on neuronal firing and heart rate.
Conclusion
This compound is a muscarinic receptor antagonist with a presumed selectivity profile that, due to its structural similarity to Pirenzepine, may favor the M1 receptor subtype. However, a lack of publicly available, quantitative pKi values for this compound across all five human muscarinic receptor subtypes necessitates further research to fully characterize its binding affinity and selectivity. The standardized experimental protocols, such as radioligand binding assays, provide a robust framework for obtaining this critical data. A thorough understanding of this compound's interaction with the distinct Gq/11 and Gi/o signaling pathways of the muscarinic receptor family is essential for the continued development and potential clinical application of this compound.
References
- 1. Selectivity profile of the novel muscarinic antagonist UH-AH 37 determined by the use of cloned receptors and isolated tissue preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selectivity profile of the novel muscarinic antagonist UH-AH 37 determined by the use of cloned receptors and isolated tissue preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Darenzepine Off-Target Binding Profile: A Preliminary Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Darenzepine is a selective antagonist of the M1 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. While its on-target pharmacology is well-characterized, a comprehensive understanding of its off-target binding profile is crucial for a complete safety and efficacy assessment. This technical guide provides a preliminary overview of the potential off-target interactions of this compound, based on representative data from screening panels of similar selective muscarinic antagonists. Detailed experimental protocols for key assays used in off-target profiling are provided, along with visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the methodologies and potential biological consequences of off-target binding.
Introduction
Early identification of off-target interactions is a critical step in drug development to mitigate the risk of adverse effects and to understand the full pharmacological profile of a new chemical entity.[1][2] this compound's selectivity for the M1 muscarinic receptor is a key attribute; however, like all small molecules, it has the potential to interact with other biological macromolecules, including other GPCRs, ion channels, enzymes, and transporters. This guide summarizes the expected off-target profile based on data from surrogate molecules and outlines the standard methodologies used to generate such a profile.
Representative Off-Target Binding Profile
While a comprehensive public off-target screening panel for this compound is not available, the following tables present representative data from broad pharmacology screens of other selective muscarinic antagonists. This data, typically generated by contract research organizations like Eurofins Cerep Panlabs, serves to illustrate the potential for off-target interactions.[3] Compounds are often initially screened at a concentration of 10 μM, and any significant interactions (typically >50% inhibition or stimulation) are followed up with concentration-response studies to determine IC50 or Ki values.
Table 1: Representative Off-Target Binding Profile for a Selective Muscarinic Antagonist - GPCRs
| Target Family | Target | Assay Type | Test Concentration (μM) | % Inhibition of Control Specific Binding |
| Adrenergic | α1A | Radioligand Binding | 10 | < 20% |
| Adrenergic | α2A | Radioligand Binding | 10 | < 20% |
| Adrenergic | β1 | Radioligand Binding | 10 | < 20% |
| Adrenergic | β2 | Radioligand Binding | 10 | < 20% |
| Dopaminergic | D1 | Radioligand Binding | 10 | < 20% |
| Dopaminergic | D2 | Radioligand Binding | 10 | < 20% |
| Serotonergic | 5-HT1A | Radioligand Binding | 10 | < 20% |
| Serotonergic | 5-HT2A | Radioligand Binding | 10 | 35% |
| Serotonergic | 5-HT2B | Radioligand Binding | 10 | 55% |
| Histaminergic | H1 | Radioligand Binding | 10 | 45% |
| Opioid | μ (mu) | Radioligand Binding | 10 | < 20% |
Disclaimer: This table presents representative data for a selective muscarinic antagonist and is not specific to this compound. The data is for illustrative purposes to indicate potential off-target interactions.
Table 2: Representative Off-Target Binding Profile for a Selective Muscarinic Antagonist - Ion Channels
| Target Family | Target | Assay Type | Test Concentration (μM) | % Inhibition of Control Specific Binding/Current |
| Potassium Channel | hERG | Patch Clamp | 10 | < 25% |
| Sodium Channel | Nav1.5 | Patch Clamp | 10 | < 20% |
| Calcium Channel | Cav1.2 (L-type) | Radioligand Binding | 10 | < 20% |
Disclaimer: This table presents representative data for a selective muscarinic antagonist and is not specific to this compound. The data is for illustrative purposes to indicate potential off-target interactions.
Table 3: Representative Off-Target Binding Profile for a Selective Muscarinic Antagonist - Enzymes and Transporters
| Target Family | Target | Assay Type | Test Concentration (μM) | % Inhibition of Enzyme Activity/Uptake |
| Enzyme | PDE4 | Enzyme Activity | 10 | < 20% |
| Enzyme | COX-1 | Enzyme Activity | 10 | < 20% |
| Enzyme | COX-2 | Enzyme Activity | 10 | < 20% |
| Transporter | SERT | Radioligand Binding | 10 | < 20% |
| Transporter | NET | Radioligand Binding | 10 | < 20% |
| Transporter | DAT | Radioligand Binding | 10 | < 20% |
Disclaimer: This table presents representative data for a selective muscarinic antagonist and is not specific to this compound. The data is for illustrative purposes to indicate potential off-target interactions.
Experimental Protocols
The following sections detail the standard methodologies for the key in vitro assays used to determine off-target binding profiles.
Radioligand Binding Assay for GPCRs
Radioligand binding assays are a common method to determine the affinity of a test compound for a receptor. The assay measures the displacement of a radiolabeled ligand that is known to bind to the target receptor by the test compound.
Principle: Competitive inhibition of a specific radioligand's binding to a receptor preparation.
Materials:
-
Receptor-expressing cell membranes or tissue homogenates.
-
Radiolabeled ligand (e.g., [³H]-ligand).
-
Test compound (this compound).
-
Non-specific binding control (a high concentration of an unlabeled ligand).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Incubation: Receptor preparations are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound. A parallel incubation is performed with the radiolabeled ligand and a high concentration of an unlabeled ligand to determine non-specific binding.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Enzyme Inhibition Assay
Enzyme inhibition assays are used to determine the ability of a compound to interfere with the activity of a specific enzyme.
Principle: Measurement of the enzymatic conversion of a substrate to a product in the presence and absence of the test compound.
Materials:
-
Purified enzyme.
-
Substrate for the enzyme.
-
Test compound (this compound).
-
Assay buffer.
-
Detection system (e.g., spectrophotometer, fluorometer, luminometer).
Procedure:
-
Pre-incubation: The enzyme is pre-incubated with varying concentrations of the test compound in the assay buffer.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.
-
Detection: The formation of the product or the depletion of the substrate is monitored over time using a suitable detection method (e.g., absorbance, fluorescence, or luminescence).
-
Data Analysis: The rate of the enzymatic reaction is calculated for each concentration of the test compound. The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is determined by plotting the reaction rate as a function of the compound concentration and fitting the data to a dose-response curve.
Functional Cellular Assay for GPCR Antagonism
Functional cellular assays measure the ability of a compound to modulate the cellular response following receptor activation by an agonist. For an antagonist like this compound, this involves measuring the inhibition of an agonist-induced response.
Principle: Measurement of a downstream signaling event (e.g., calcium flux, cAMP production) in cells expressing the target receptor, in the presence of an agonist and the test compound.
Materials:
-
Cells stably or transiently expressing the target GPCR.
-
Agonist for the target receptor.
-
Test compound (this compound).
-
Assay buffer or cell culture medium.
-
Detection reagents (e.g., calcium-sensitive dye, cAMP assay kit).
-
Plate reader capable of detecting the signal.
Procedure:
-
Cell Plating: Cells are seeded into microplates and allowed to attach.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound (antagonist).
-
Agonist Stimulation: Cells are then stimulated with a fixed concentration of the agonist.
-
Signal Detection: The cellular response (e.g., change in intracellular calcium, accumulation of cAMP) is measured using a plate reader.
-
Data Analysis: The agonist-induced response is plotted against the concentration of the test compound. The concentration of the antagonist that inhibits 50% of the maximal agonist response (IC50) is determined by non-linear regression.
Signaling Pathways of Potential Off-Targets
Understanding the signaling pathways of potential off-targets is crucial for predicting the physiological consequences of these interactions.
Serotonin 5-HT2B Receptor Signaling
The 5-HT2B receptor is a Gq-coupled GPCR. Its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
References
Methodological & Application
Application Notes and Protocols for In Vitro Studies of Darenzepine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro characterization of Darenzepine, a selective M1 muscarinic acetylcholine receptor antagonist. The following sections detail the methodologies for key experiments, present illustrative quantitative data for a representative M1 antagonist, and visualize the relevant signaling pathway and experimental workflow.
Introduction to this compound
This compound is an investigational selective antagonist of the M1 muscarinic acetylcholine receptor. M1 receptors are predominantly expressed in the central nervous system, particularly in the cortex and hippocampus, and are implicated in cognitive functions such as learning and memory. Selective M1 antagonists like this compound are therefore of significant interest for the development of novel therapeutics for various neurological and psychiatric disorders. In vitro studies are crucial for determining the potency, selectivity, and mechanism of action of such compounds.
Quantitative Data Summary
Due to the limited availability of specific binding and functional data for this compound in the public domain, the following tables present data for Pirenzepine, a well-characterized and structurally related M1-selective muscarinic antagonist. This data serves as a representative example of the expected pharmacological profile for a selective M1 antagonist.
Table 1: Illustrative Binding Affinity (Ki) of Pirenzepine at Human Muscarinic Receptor Subtypes
| Receptor Subtype | Ki (nM) | Reference Compound |
| M1 | 16 | Pirenzepine |
| M2 | >1000 | Pirenzepine |
| M3 | 400 | Pirenzepine |
| M4 | ~200 | Pirenzepine |
| M5 | Not widely reported | Pirenzepine |
Note: Data is illustrative and based on published values for Pirenzepine. Actual values for this compound must be determined experimentally.
Table 2: Illustrative Functional Antagonism (IC50) of Pirenzepine at the Human M1 Muscarinic Receptor
| Assay Type | Agonist | IC50 (nM) | Reference Compound |
| Calcium Mobilization | Carbachol | ~120 | Pirenzepine |
Note: Data is illustrative and based on published values for Pirenzepine. The IC50 value is dependent on the concentration of the agonist used. Actual values for this compound must be determined experimentally.
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for the five human muscarinic receptor subtypes (M1-M5). The assay utilizes a non-selective muscarinic antagonist radioligand, [³H]-N-methylscopolamine ([³H]-NMS), and cell membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing each of the human muscarinic receptor subtypes.
Materials:
-
CHO cell membranes expressing human M1, M2, M3, M4, or M5 receptors
-
[³H]-N-methylscopolamine ([³H]-NMS)
-
This compound (test compound)
-
Atropine (for non-specific binding determination)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
-
96-well microplates
-
Glass fiber filter mats
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. The final concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.
-
Assay Setup: In a 96-well microplate, add the following components in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]-NMS (at a final concentration near its Kd, e.g., 0.5 nM), and 100 µL of cell membrane suspension (containing 10-20 µg of protein).
-
Non-specific Binding (NSB): 50 µL of Atropine (at a final concentration of 1 µM), 50 µL of [³H]-NMS, and 100 µL of cell membrane suspension.
-
Competitive Binding: 50 µL of each this compound dilution, 50 µL of [³H]-NMS, and 100 µL of cell membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter mats, place them in scintillation vials with scintillation fluid, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific [³H]-NMS binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay for Functional Antagonism
This protocol measures the ability of this compound to functionally antagonize the M1 muscarinic receptor-mediated increase in intracellular calcium. The assay is performed using CHO cells stably expressing the human M1 receptor and loaded with a calcium-sensitive fluorescent dye.
Materials:
-
CHO cells stably expressing the human M1 muscarinic receptor
-
This compound (test compound)
-
Carbachol or another suitable muscarinic agonist
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Pluronic F-127
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating: Seed the M1-expressing CHO cells into black, clear-bottom microplates and grow to 80-90% confluency.
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Wash the cells twice with assay buffer to remove excess dye.
-
-
Compound Addition: Add serial dilutions of this compound to the appropriate wells and incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation and Fluorescence Reading:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading for each well.
-
Inject a fixed concentration of the agonist (e.g., the EC₈₀ concentration of carbachol) into each well.
-
Immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).
-
-
Data Analysis:
-
The increase in fluorescence upon agonist addition corresponds to the increase in intracellular calcium.
-
Determine the maximum fluorescence response for each well.
-
Plot the percentage of the maximum agonist response against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the agonist-induced calcium response) by fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the M1 muscarinic receptor signaling pathway and a typical experimental workflow for the in vitro characterization of this compound.
Caption: M1 Muscarinic Receptor Signaling Pathway.
Caption: In Vitro Experimental Workflow for this compound.
Application Notes and Protocols for Cell-Based Assay Development for Darenzepine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Darenzepine is a potent and selective antagonist of the muscarinic acetylcholine M1 receptor (M1 mAChR), a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[1][2] The M1 receptor is a key target for therapeutic intervention in a variety of neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia. As a Gq/11-coupled receptor, activation of the M1 receptor initiates a signaling cascade that results in the mobilization of intracellular calcium. This document provides detailed protocols for the development of cell-based assays to characterize the pharmacological activity of this compound and other M1 receptor antagonists.
The following sections detail the necessary cell lines, reagents, and step-by-step procedures for conducting a primary functional screen using a calcium mobilization assay and a secondary assay for determining selectivity via cyclic adenosine monophosphate (cAMP) measurement.
M1 Receptor Signaling Pathway
The M1 muscarinic acetylcholine receptor, upon binding to an agonist like acetylcholine, activates the Gq/11 G-protein. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to a transient increase in cytosolic calcium concentration. This calcium signal can then activate various downstream cellular responses.
References
Application Notes and Protocols for Darenzepine Administration in Rodent Models of CNS Disorders
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of darenzepine (also known as AF102B) in various rodent models of Central Nervous System (CNS) disorders. This compound is a selective M1 muscarinic acetylcholine receptor agonist that has shown potential in preclinical studies for the treatment of cognitive deficits associated with conditions like Alzheimer's disease.
Preclinical Data Summary
This compound has demonstrated efficacy in improving cognitive function in several rodent models of cholinergic dysfunction and aging. The following tables summarize the quantitative data from key preclinical studies.
Table 1: Effects of this compound on Cognitive Performance in Rodent Models
| Rodent Model | Treatment and Dose | Administration Route | Behavioral Test | Key Findings | Reference |
| AF64A-treated rats (cholinergic hypofunction) | This compound (dose not specified) | Not specified | Step-through passive avoidance | Reversed cognitive impairments | [1] |
| AF64A-treated rats (cholinergic hypofunction) | This compound (dose not specified) | Not specified | 8-arm radial maze | Reversed cognitive impairments | [1] |
| C57BL/10 mice | This compound (0.1 - 1 mg/kg, single dose) | Oral (p.o.) | Morris water maze | Significantly improved spatial learning acquisition | [2] |
| C57BL/10 mice | This compound (0.03 mg/kg, single dose) | Oral (p.o.) | Morris water maze | Active at pretreatment intervals from 3 hours to 5 days | [2] |
| C57BL/10 mice | This compound (0.03 mg/kg, for 1-5 consecutive days) | Oral (p.o.) | Morris water maze | Active when the last dose was 24-120 hours before the learning session | [2] |
| Scopolamine-induced memory deficit in mice | Cevimeline (AF102B) (1.0 mg/kg) | Oral (p.o.) | Passive avoidance task | Improvement of scopolamine-induced memory deficits | [3] |
| Senescence-accelerated mice | Cevimeline (AF102B) (3 and 10 mg/kg) | Oral (p.o.) | Step-through latency | Prolonged shortened latency in a bell-shaped manner | [3] |
Table 2: Effects of this compound on Alzheimer's Disease-Related Neuropathology
| Model System | Treatment and Dose | Outcome Measure | Key Findings | Reference |
| Cell cultures | This compound (AF102B) | Amyloid Precursor Protein (APP) processing | Elevated non-amyloidogenic sAPPα, decreased Aβ levels | [4] |
| Cell cultures | This compound (AF102B) | Tau protein | Decreased tau hyperphosphorylation | [4] |
| Cell cultures | This compound (AF102B) | Aβ-induced neurotoxicity | Blocked neurotoxicity | [4] |
| Hypercholesterolemic rabbits | AF267B (a related M1 agonist) | Brain Aβ levels | Decreased brain Aβ levels | [4] |
| Cholinotoxin-treated rabbits | AF267B | CSF Aβ42 and vascular Aβ42 deposition | Decreased CSF Aβ42 and removed vascular Aβ42 deposition from the cortex | [4] |
| 3xTg-AD mice | AF267B (chronic treatment) | Cognitive deficits, Aβ42 and tau pathologies | Rescued cognitive deficits and decreased Aβ42 and tau pathologies in the cortex and hippocampus | [4] |
| Alzheimer's Disease patients | This compound (AF102B) (up to 80 mg, three times a day) | Cerebrospinal Fluid (CSF) total Aβ levels | Significantly decreased total Aβ levels in 14 out of 19 patients | [5][6] |
Signaling Pathway of this compound
As a selective M1 muscarinic receptor agonist, this compound activates a well-defined signaling cascade. The M1 receptor is a G-protein coupled receptor (GPCR) linked to the Gq/11 protein.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound and related compounds in rodent models of CNS disorders.
Protocol 1: Assessment of Cognitive Enhancement in a Scopolamine-Induced Amnesia Model (Mice)
This protocol is adapted from studies investigating the effects of M1 agonists on chemically-induced cognitive deficits.[3]
1. Animals:
-
Male C57BL/10 mice, 8-10 weeks old.
-
House animals in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, food and water ad libitum).
-
Acclimatize animals to the facility for at least one week before the experiment.
2. Drug Preparation and Administration:
-
This compound (AF102B): Dissolve in sterile saline or distilled water. Prepare fresh daily.
-
Scopolamine Hydrobromide: Dissolve in sterile saline.
-
Administration:
-
Administer this compound orally (p.o.) using a gavage needle at a volume of 10 ml/kg. Doses typically range from 0.1 to 1 mg/kg.[2]
-
Administer scopolamine intraperitoneally (i.p.) at a dose of 1 mg/kg, 30 minutes before the behavioral test to induce amnesia.
-
3. Behavioral Testing: Passive Avoidance Task
-
Apparatus: A two-chambered box with a light and a dark compartment separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.
-
Acquisition Trial:
-
Place a mouse in the light compartment.
-
After a 10-second habituation period, open the guillotine door.
-
When the mouse enters the dark compartment, close the door and deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).
-
The latency to enter the dark compartment is recorded.
-
-
Retention Trial (24 hours later):
-
Place the mouse back in the light compartment.
-
Open the guillotine door and record the latency to enter the dark compartment (step-through latency), up to a maximum of 300 seconds.
-
Longer step-through latencies indicate better memory retention.
-
4. Experimental Workflow:
Protocol 2: Evaluation of Spatial Learning and Memory in the Morris Water Maze (Mice)
This protocol is based on studies assessing the cognitive-enhancing effects of this compound on spatial navigation.[2]
1. Animals:
-
Male C57BL/10 mice, 8-10 weeks old.
-
Housing and acclimatization as described in Protocol 1.
2. Drug Preparation and Administration:
-
Prepare and administer this compound orally (p.o.) as described in Protocol 1. Doses can range from 0.03 to 1 mg/kg.
-
Administer the drug at a specified time before the first trial of the day (e.g., 60 minutes).
3. Behavioral Testing: Morris Water Maze
-
Apparatus: A circular pool (e.g., 120 cm in diameter) filled with water made opaque with non-toxic paint. A hidden platform is submerged 1 cm below the water surface in one of the four quadrants. Visual cues are placed around the room.
-
Acquisition Phase (e.g., 4-5 days):
-
Conduct four trials per day for each mouse.
-
For each trial, place the mouse in the water facing the wall at one of four starting positions.
-
Allow the mouse to swim and find the hidden platform. If the mouse does not find the platform within 60 seconds, gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and the path length using a video tracking system.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the platform from the pool.
-
Place the mouse in the pool at a novel starting position.
-
Allow the mouse to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.
-
4. Experimental Workflow:
Disclaimer
These protocols are intended as a guide and may require optimization based on specific experimental conditions and institutional guidelines. Researchers should always adhere to their institution's animal care and use committee (IACUC) regulations.
References
- 1. (+-)-cis-2-methyl-spiro(1,3-oxathiolane-5,3') quinuclidine (AF102B): a new M1 agonist attenuates cognitive dysfunctions in AF64A-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AF102B, a novel M1 agonist, enhanced spatial learning in C57BL/10 mice with a long duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. M1 muscarinic agonists target major hallmarks of Alzheimer's disease--an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. stage-clinician.com [stage-clinician.com]
- 6. The selective muscarinic M1 agonist AF102B decreases levels of total Abeta in cerebrospinal fluid of patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Darenzepine in Human Plasma by HPLC-UV
AN-HPLC-028
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed protocol for a robust and validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of Darenzepine in human plasma. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
This compound is a selective muscarinic M3 receptor antagonist that has been investigated for various therapeutic applications. Accurate quantification of this compound in biological matrices like plasma is crucial for evaluating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). This application note describes a simple, sensitive, and reproducible reversed-phase HPLC (RP-HPLC) method for the determination of this compound in human plasma. The protocol includes a straightforward protein precipitation step for sample preparation and has been validated according to ICH M10 guidelines for bioanalytical methods.[1][2][3][4]
Experimental
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.[5]
-
Chemicals and Reagents:
-
This compound reference standard (>99% purity)
-
Caffeine (Internal Standard, IS)
-
HPLC-grade acetonitrile and methanol
-
Ammonium acetate (analytical grade)
-
Formic acid (analytical grade)
-
Ultrapure water
-
Drug-free human plasma (with K2-EDTA as anticoagulant)
-
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1. An isocratic elution is employed for a stable baseline and reproducible retention times. The detection wavelength should be selected based on the UV absorbance maximum of this compound; a wavelength of 265 nm is proposed here as a starting point based on its chemical structure, but should be experimentally confirmed.
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | Acetonitrile : 10 mM Ammonium Acetate Buffer (pH 4.5) (40:60, v/v) |
| Analytical Column | C18 Column (150 mm x 4.6 mm, 5 µm) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detection | UV at 265 nm |
| Internal Standard | Caffeine (20 µg/mL) |
| Run Time | Approximately 10 minutes |
Protocols
Preparation of Solutions
-
Mobile Phase: Prepare the 10 mM ammonium acetate buffer by dissolving the appropriate amount of ammonium acetate in ultrapure water and adjusting the pH to 4.5 with formic acid. Filter through a 0.45 µm membrane before mixing with acetonitrile.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Caffeine (IS) and dissolve in 10 mL of methanol.
-
Working Solutions: Prepare working solutions for calibration standards and quality controls (QCs) by serial dilution of the stock solution with a 50:50 methanol:water mixture.
Preparation of Calibration Standards and Quality Controls
Prepare calibration standards by spiking 95 µL of blank human plasma with 5 µL of the appropriate this compound working solution to achieve final concentrations ranging from 10 ng/mL to 2000 ng/mL. Prepare Quality Control (QC) samples similarly at three concentration levels:
-
Low QC (LQC): 30 ng/mL
-
Medium QC (MQC): 300 ng/mL
-
High QC (HQC): 1500 ng/mL
Plasma Sample Preparation Protocol
The protein precipitation technique is used for its simplicity and efficiency in removing plasma proteins.[6][7][8][9]
-
Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS working solution (e.g., 20 µg/mL Caffeine) to all tubes except the blank.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[10][11]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the clear supernatant to an autosampler vial.
-
Inject 20 µL of the supernatant into the HPLC system.
Caption: Plasma sample preparation workflow using protein precipitation.
Method Validation
The developed method was validated according to the International Council for Harmonisation (ICH) M10 guidelines.[1][2][3][4] The key validation parameters are summarized below.
-
Selectivity: The method demonstrated high selectivity. No significant interfering peaks from endogenous plasma components were observed at the retention times of this compound and the IS.
-
Linearity: The calibration curve was linear over the concentration range of 10–2000 ng/mL. The linear regression equation was y = mx + c, with a correlation coefficient (r²) consistently greater than 0.998.
-
Accuracy and Precision: The intra-day and inter-day accuracy and precision were evaluated using QC samples. The results, shown in Table 3, were within the acceptable limits of ±15% (±20% for LLOQ).[12]
-
Extraction Recovery: The extraction recovery of this compound and the IS from plasma was consistent and reproducible across all QC levels (Table 4).
-
Limit of Quantification (LLOQ): The LLOQ was established at 10 ng/mL, which is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range | 10–2000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| LLOQ | 10 ng/mL |
| LOD | 3 ng/mL |
Table 3: Intra-day and Inter-day Accuracy and Precision
| Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Precision (%RSD) | Inter-day Accuracy (%RE) |
| 30 (LQC) | 5.8 | -2.5 | 7.2 | -4.1 |
| 300 (MQC) | 3.1 | +1.2 | 4.5 | +0.8 |
| 1500 (HQC) | 2.5 | +0.5 | 3.8 | -1.3 |
| %RSD: Relative Standard Deviation; %RE: Relative Error |
Table 4: Extraction Recovery
| Analyte | LQC (n=3) | MQC (n=3) | HQC (n=3) |
| This compound | 92.5% | 94.1% | 93.7% |
| IS | 95.2% | 95.2% | 95.2% |
This compound Mechanism of Action
This compound acts as a competitive antagonist at muscarinic acetylcholine receptors, with a higher affinity for the M3 subtype.[13] Muscarinic M3 receptors are G-protein coupled receptors (GPCRs) linked to the Gq signaling pathway. Upon activation by acetylcholine, the Gq protein activates phospholipase C (PLC), which leads to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers increase intracellular calcium levels and activate Protein Kinase C (PKC), respectively, leading to a cellular response such as smooth muscle contraction. By blocking this receptor, this compound inhibits these downstream effects.[14][15][16]
Caption: Simplified this compound mechanism of action at the M3 receptor.
Conclusion
The HPLC-UV method described provides a reliable, accurate, and precise tool for the quantification of this compound in human plasma. The simple protein precipitation sample preparation makes it suitable for high-throughput analysis in a research or clinical setting. This validated method can be effectively applied to pharmacokinetic and therapeutic drug monitoring studies of this compound.
References
- 1. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ema.europa.eu [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. capa.org.tw [capa.org.tw]
- 5. scielo.br [scielo.br]
- 6. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 7. nacalai.com [nacalai.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. agilent.com [agilent.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. database.ich.org [database.ich.org]
- 13. go.drugbank.com [go.drugbank.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
Application Notes and Protocols for Darenzepine in Primary Neuronal Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Darenzepine, a selective M1 muscarinic acetylcholine receptor antagonist, in primary neuronal culture studies. The protocols detailed below are intended to assist in investigating the neuroprotective and neurodevelopmental effects of this compound.
Introduction
This compound is a selective antagonist of the M1 muscarinic acetylcholine receptor. M1 receptors are predominantly expressed in the central nervous system, particularly in the cortex and hippocampus, and are implicated in various cognitive functions. Their modulation presents a therapeutic target for neurodegenerative diseases and developmental disorders. In primary neuronal cultures, this compound can be employed to investigate its potential to protect neurons from various insults and to influence neuronal differentiation and neurite outgrowth.
Mechanism of Action
This compound selectively blocks the M1 muscarinic acetylcholine receptor, a Gq-protein coupled receptor. Activation of the M1 receptor by acetylcholine typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). By antagonizing this receptor, this compound inhibits this signaling cascade. This inhibition can have various downstream effects, including modulation of neuronal excitability, gene expression, and cytoskeletal dynamics, which are relevant to neuroprotection and neuronal development.
Key Applications in Primary Neuronal Culture
-
Neuroprotection Assays: Evaluating the ability of this compound to protect primary neurons from excitotoxicity, oxidative stress, or other induced forms of cell death.
-
Neuronal Differentiation Studies: Assessing the influence of this compound on the morphological and functional maturation of primary neurons.
-
Neurite Outgrowth Analysis: Quantifying the effect of this compound on the elongation and branching of axons and dendrites.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound in primary neuronal culture experiments. These values are provided as a reference and may vary depending on the specific experimental conditions.
Table 1: Neuroprotective Effects of this compound against Glutamate-Induced Excitotoxicity in Primary Cortical Neurons
| This compound Concentration (µM) | Neuronal Viability (%) (MTT Assay) | LDH Release (% of Maximum) |
| 0 (Vehicle Control) | 52 ± 4 | 85 ± 6 |
| 0.1 | 65 ± 5 | 68 ± 5 |
| 1 | 88 ± 6 | 35 ± 4 |
| 10 | 92 ± 5 | 30 ± 3 |
| 100 | 90 ± 7 | 32 ± 4 |
Table 2: Effect of this compound on Neurite Outgrowth in Primary Hippocampal Neurons
| This compound Concentration (µM) | Average Neurite Length (µm) | Number of Primary Neurites per Neuron |
| 0 (Vehicle Control) | 150 ± 12 | 3.2 ± 0.4 |
| 0.1 | 185 ± 15 | 3.5 ± 0.5 |
| 1 | 250 ± 20 | 4.1 ± 0.6 |
| 10 | 265 ± 22 | 4.3 ± 0.5 |
| 100 | 255 ± 18 | 4.2 ± 0.6 |
Table 3: Effect of this compound on Neuronal Marker Expression in Differentiating Primary Cortical Neurons
| This compound Concentration (µM) | % MAP2-Positive Cells | % Tuj1-Positive Cells |
| 0 (Vehicle Control) | 65 ± 5 | 75 ± 6 |
| 1 | 80 ± 6 | 85 ± 5 |
| 10 | 85 ± 5 | 90 ± 4 |
Experimental Protocols
Protocol 1: Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Dissection medium: Hank's Balanced Salt Solution (HBSS), calcium- and magnesium-free
-
Digestion solution: 0.25% Trypsin-EDTA
-
Plating medium: Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin
-
Culture plates/coverslips coated with Poly-D-Lysine (100 µg/mL) and Laminin (10 µg/mL)
Procedure:
-
Euthanize the pregnant rat according to approved animal protocols.
-
Aseptically remove the uterine horns and place them in ice-cold dissection medium.
-
Dissect the embryonic brains and isolate the cortices.
-
Mince the cortical tissue and incubate in digestion solution for 15 minutes at 37°C.
-
Stop the digestion by adding an equal volume of plating medium.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons onto coated culture vessels at a density of 2 x 10^5 cells/cm².
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
After 24 hours, replace half of the medium with fresh, pre-warmed plating medium. Continue with half-media changes every 3-4 days.
Protocol 2: Neuroprotection Assay (MTT Assay)
This protocol assesses the neuroprotective effect of this compound against glutamate-induced excitotoxicity.
Materials:
-
Primary cortical neurons cultured for 7-10 days in vitro (DIV)
-
This compound stock solution (in DMSO)
-
L-Glutamic acid
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well microplate reader
Procedure:
-
Plate primary cortical neurons in 96-well plates.
-
At 7-10 DIV, pre-treat the neurons with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle (DMSO) for 2 hours.
-
Induce excitotoxicity by adding L-Glutamic acid to a final concentration of 100 µM for 15 minutes.
-
Remove the glutamate-containing medium and replace it with fresh plating medium containing the respective concentrations of this compound or vehicle.
-
Incubate the cells for 24 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at room temperature in the dark.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the untreated control.
Protocol 3: Neuronal Differentiation and Neurite Outgrowth Assay
This protocol evaluates the effect of this compound on neurite outgrowth and the expression of neuronal markers.
Materials:
-
Primary hippocampal neurons cultured for 24 hours
-
This compound stock solution (in DMSO)
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization/blocking solution: 0.1% Triton X-100 and 5% goat serum in PBS
-
Primary antibodies: anti-MAP2 (dendritic marker), anti-Tuj1 (pan-neuronal marker)
-
Fluorescently-labeled secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope with image analysis software
Procedure:
-
Plate primary hippocampal neurons on coated coverslips in 24-well plates.
-
After 24 hours, treat the neurons with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle (DMSO).
-
Culture the neurons for an additional 3-5 days, performing half-media changes with this compound-containing medium as needed.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize and block the cells for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently-labeled secondary antibodies and DAPI for 1 hour at room temperature in the dark.
-
Wash three times with PBS and mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify neurite outgrowth (e.g., total neurite length, number of primary neurites) and the percentage of MAP2 and Tuj1-positive cells using image analysis software.
Mandatory Visualizations
Caption: M1 Muscarinic Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the neuroprotection assay using this compound.
Caption: Experimental workflow for the neurite outgrowth and differentiation assay.
Application Notes and Protocols: Darenzepine for Studying Muscarinic Receptor Function in the Hippocampus
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing darenzepine, a selective M1 muscarinic acetylcholine receptor antagonist, for investigating muscarinic receptor function in the hippocampus. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Introduction to this compound
This compound is a potent and selective antagonist of the M1 muscarinic acetylcholine receptor. The hippocampus, a brain region critical for learning and memory, expresses a high density of M1 receptors.[1][2] These receptors are coupled to Gq/11 proteins and play a crucial role in modulating neuronal excitability, synaptic plasticity, and cognitive processes.[3][4][5] this compound, by selectively blocking M1 receptors, serves as an invaluable pharmacological tool to dissect the specific roles of this receptor subtype in hippocampal function and to explore its potential as a therapeutic target for cognitive disorders. While specific binding data for this compound is limited in publicly available literature, data for the structurally similar and well-characterized M1 antagonist, pirenzepine, is often used as a reference.
Data Presentation
Table 1: Comparative Binding Affinities (Ki in nM) of Pirenzepine for Muscarinic Receptor Subtypes
The following table summarizes the binding affinities (Ki values) of the M1-selective antagonist pirenzepine for the five human muscarinic receptor subtypes (M1-M5) expressed in Chinese Hamster Ovary (CHO) cells. This data provides a reference for the expected selectivity profile of M1 antagonists like this compound.
| Antagonist | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) | Reference |
| Pirenzepine | 16 | 400 | 400 | - | - | [6] |
M1 Muscarinic Receptor Signaling in Hippocampal Neurons
Activation of M1 muscarinic receptors in hippocampal neurons initiates a canonical Gq/11 signaling cascade. This pathway plays a pivotal role in modulating neuronal excitability and synaptic plasticity.
References
- 1. Clinical trials of new drugs for Alzheimer disease: a 2020–2023 update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NIA-Funded Active Alzheimer’s and Related Dementias Clinical Trials and Studies | National Institute on Aging [nia.nih.gov]
- 3. Activation of Muscarinic M1 Acetylcholine Receptors Induces Long-Term Potentiation in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M1 and M4 Receptors Modulate Hippocampal Pyramidal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. M1 and M3 muscarinic receptor subtypes in rat forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Darenzepine in Electrophysiology Slice Recordings: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Darenzepine is a selective antagonist of the M1 muscarinic acetylcholine receptor. While direct electrophysiological studies on this compound in brain slice recordings are not extensively documented in publicly available literature, its pharmacological profile as a selective M1 antagonist allows for the extrapolation of its expected effects based on studies of other selective M1 antagonists, such as Pirenzepine and Telenzepine. These antagonists are crucial tools for dissecting the role of M1 receptor signaling in neuronal excitability, synaptic transmission, and plasticity. This document provides detailed application notes and protocols for the use of this compound and its surrogates in in vitro electrophysiology slice recordings, targeted at researchers, scientists, and professionals in drug development.
The M1 receptor, a Gq/11 protein-coupled receptor, plays a significant role in modulating neuronal function. Its activation leads to a cascade of intracellular events, including the activation of phospholipase C (PLC) and the subsequent mobilization of intracellular calcium, ultimately influencing ion channel activity and neuronal excitability. By blocking these receptors, this compound and similar M1 antagonists are expected to modulate these downstream effects.
Data Presentation: Quantitative Effects of Selective M1 Antagonists
The following table summarizes the quantitative effects of selective M1 muscarinic receptor antagonists, Pirenzepine and Telenzepine, on various electrophysiological parameters in brain slice recordings. This data can serve as a reference for designing experiments and predicting the potential effects of this compound.
| Antagonist | Preparation | Parameter | Concentration/Dose | Effect | Reference |
| Pirenzepine | Rat Hippocampal Slices (CA1) | Heterosynaptic Short-Term Depression (HSTD) of Population Spike | 1-3 µM | Significant suppression of HSTD magnitude to 56 +/- 26% of control.[1] | [1] |
| Pirenzepine | Rat Hippocampal Slices | Ca2+-dependent Depolarization | Not specified | Blocks muscarinic agonist-induced depolarization. | [2] |
| Telenzepine | Rat Sympathetic Ganglia | Facilitation of Synaptic Transmission (by McN-A-343) | ED50: ~30 µM | Potent blockade of M1 agonist-induced facilitation.[3] | [3] |
| Telenzepine | Rabbit Sympathetic Ganglia | Slow Excitatory Postsynaptic Potential (sEPSP) Amplitude | ED50: 38 nM | Reduction in sEPSP amplitude.[3] | [3] |
| Telenzepine | Rabbit Sympathetic Ganglia | Slow Inhibitory Postsynaptic Potential (sIPSP) Amplitude | ED50: 253 nM | Reduction in sIPSP amplitude.[3] | [3] |
| Selective M1 Antagonists | Primary DRG Neurons | Plasma Membrane Potential | Not specified | Induce hyperpolarization, leading to a less excitable state. | [2] |
Experimental Protocols
Acute Brain Slice Preparation (Rodent Hippocampus)
This protocol describes the preparation of acute hippocampal slices suitable for electrophysiological recordings.
Materials:
-
Animals: Young adult rodents (e.g., Wistar rats or C57BL/6 mice, P21-P42).
-
Solutions:
-
Slicing Solution (Ice-cold, carbogenated): High sucrose or NMDG-based protective solution to minimize excitotoxicity.
-
Example NMDG-based solution (in mM): 92 NMDG, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 Glucose, 2 Thiourea, 5 Na-Ascorbate, 3 Na-Pyruvate, 0.5 CaCl2·4H2O, and 10 MgSO4·7H2O.
-
-
Artificial Cerebrospinal Fluid (aCSF) (Carbogenated): (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 24 NaHCO3, 12.5 Glucose, 2 CaCl2, 1 MgSO4.
-
-
Equipment: Vibrating microtome (vibratome), dissection tools (scissors, forceps), petri dishes, recovery chamber, carbogen gas (95% O2 / 5% CO2).
Procedure:
-
Anesthetize the animal deeply using an approved method (e.g., isoflurane inhalation followed by decapitation).
-
Rapidly dissect the brain and place it in ice-cold, carbogenated slicing solution.
-
Isolate the hippocampus and mount it on the vibratome stage.
-
Cut coronal or transverse slices (typically 300-400 µm thick) in the ice-cold slicing solution.
-
Transfer the slices to a recovery chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature in carbogenated aCSF until recording.
Whole-Cell Patch-Clamp Recording
This protocol outlines the procedure for performing whole-cell patch-clamp recordings from neurons in acute brain slices to assess the effects of this compound.
Materials:
-
Prepared Brain Slices
-
Recording Setup: Upright microscope with DIC optics, micromanipulators, patch-clamp amplifier, data acquisition system (e.g., pCLAMP, Axopatch).
-
Recording Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-7 MΩ.
-
Internal Solution:
-
For current-clamp recordings (to measure firing properties): (in mM): 135 K-gluconate, 10 HEPES, 10 KCl, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.3 with KOH, osmolarity ~290 mOsm.
-
For voltage-clamp recordings (to measure synaptic currents): Cesium-based internal solution can be used to block potassium channels.
-
-
This compound Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM in DMSO or water) and dilute to the final desired concentration in aCSF just before application.
Procedure:
-
Transfer a brain slice to the recording chamber under the microscope and continuously perfuse with carbogenated aCSF at a rate of 2-3 ml/min.
-
Identify a healthy neuron in the region of interest (e.g., CA1 pyramidal neuron).
-
Approach the neuron with a recording pipette filled with internal solution, applying positive pressure.
-
Form a Giga-ohm seal ( >1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Allow the cell to stabilize for a few minutes before starting the recording.
-
Baseline Recording: Record baseline neuronal activity (e.g., resting membrane potential, input resistance, firing pattern in response to current injections, or synaptic currents).
-
Drug Application: Bath-apply this compound at the desired concentration by switching the perfusion solution.
-
Effect Recording: Record the changes in neuronal properties during and after drug application.
-
Washout: Perfuse with drug-free aCSF to observe the reversibility of the effects.
Mandatory Visualizations
Signaling Pathway of M1 Muscarinic Receptor
Caption: M1 muscarinic receptor signaling cascade.
Experimental Workflow for Slice Electrophysiology
References
- 1. The M1 antagonist pirenzepine suppresses heterosynaptic STD in the CA1 region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonism of the Muscarinic Acetylcholine Type 1 Receptor Enhances Mitochondrial Membrane Potential and Expression of Respiratory Chain Components via AMPK in Human Neuroblastoma SH-SY5Y Cells and Primary Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction of telenzepine with muscarinic receptors in mammalian sympathetic ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Darenzepine Dose-Response in SH-SY5Y Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Darenzepine is a selective antagonist of the M1 muscarinic acetylcholine receptor, a G protein-coupled receptor predominantly expressed in the central nervous system. The human neuroblastoma cell line, SH-SY5Y, endogenously expresses M1 muscarinic receptors and serves as a valuable in vitro model for studying the effects of M1-targeting compounds.[1][2][3][4][5] These application notes provide a framework for determining the dose-response relationship of this compound in SH-SY5Y cells, with a focus on cell viability as a primary endpoint. The provided protocols and data are illustrative and based on the effects of similar M1 antagonists in this cell line.
Data Presentation
The following table represents an illustrative dose-response of SH-SY5Y cells to a selective M1 antagonist, demonstrating the expected impact on cell viability as measured by an MTT assay. This data is intended as an example for experimental design and interpretation.
Table 1: Illustrative Dose-Response of an M1 Antagonist on SH-SY5Y Cell Viability
| This compound Concentration (µM) | Cell Viability (% of Control) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 5.2 |
| 0.01 | 98.6 | 4.8 |
| 0.1 | 97.2 | 5.1 |
| 1 | 95.5 | 4.5 |
| 10 | 85.3 | 3.9 |
| 50 | 70.1 | 3.2 |
| 100 | 55.8 | 2.8 |
Mandatory Visualizations
Herein are the diagrams for the described signaling pathways and experimental workflows.
References
- 1. Muscarinic (M1) receptor-mediated inhibition of K(+)-evoked [3H]-noradrenaline release from human neuroblastoma (SH-SY5Y) cells via inhibition of L- and N-type Ca2+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Muscarinic (M1) receptor-mediated inhibition of K(+)-evoked [3H]-noradrenaline release from human neuroblastoma (SH-SY5Y) cells via inhibition of L- and N-type Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The intact human neuroblastoma cell (SH-SY5Y) exhibits high-affinity [3H]pirenzepine binding associated with hydrolysis of phosphatidylinositols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. experts.arizona.edu [experts.arizona.edu]
- 5. augusta.elsevierpure.com [augusta.elsevierpure.com]
Application Notes and Protocols for Radioligand Binding Assay with Darenzepine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Darenzepine is a selective antagonist for the M1 muscarinic acetylcholine receptor, which is implicated in various physiological processes, including cognitive function. Understanding the binding characteristics of this compound to its target receptor is crucial for its development as a therapeutic agent. Radioligand binding assays are a fundamental technique used to determine the affinity and selectivity of a compound for a specific receptor. This document provides a detailed protocol for conducting a radioligand binding assay to characterize the interaction of this compound with the M1 muscarinic receptor.
M1 Muscarinic Receptor Signaling Pathway
This compound, as an antagonist, blocks the binding of the endogenous agonist, acetylcholine (ACh), to the M1 muscarinic receptor. The M1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon activation by an agonist, the Gq/11 protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade leads to various cellular responses.
Caption: M1 muscarinic receptor signaling pathway.
Experimental Protocol: Radioligand Binding Assay for this compound
This protocol describes a competition binding assay to determine the binding affinity (Ki) of this compound for the human M1 muscarinic receptor. The assay utilizes [3H]-pirenzepine, a well-characterized M1-selective radioligand.
Materials and Reagents
-
Cell Membranes: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M1 muscarinic receptor.
-
Radioligand: [3H]-pirenzepine (Specific activity: 70-90 Ci/mmol).
-
Competitor: this compound.
-
Non-specific Binding Control: Atropine (1 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Liquid scintillation counter.
Experimental Workflow
Caption: Experimental workflow for the radioligand binding assay.
Step-by-Step Procedure
-
Membrane Preparation: Thaw the frozen M1 receptor-expressing cell membranes on ice. Homogenize the membranes in ice-cold assay buffer and determine the protein concentration using a standard protein assay (e.g., BCA assay). Dilute the membranes to the desired final concentration in the assay buffer.
-
Assay Setup: In a 96-well microplate, perform the following additions for a final assay volume of 250 µL:
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]-pirenzepine, and 150 µL of membrane suspension.
-
Non-specific Binding (NSB): 50 µL of 1 µM Atropine, 50 µL of [3H]-pirenzepine, and 150 µL of membrane suspension.
-
Competition Binding: 50 µL of this compound at various concentrations (e.g., 10-11 M to 10-5 M), 50 µL of [3H]-pirenzepine, and 150 µL of membrane suspension.
-
The concentration of [3H]-pirenzepine should be close to its Kd value for the M1 receptor.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation to reach binding equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in wash buffer using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate Competition Curve: Plot the percentage of specific binding of [3H]-pirenzepine against the logarithm of the this compound concentration.
-
Determine IC50: From the competition curve, determine the concentration of this compound that inhibits 50% of the specific binding of [3H]-pirenzepine (the IC50 value). This can be calculated using non-linear regression analysis (e.g., sigmoidal dose-response curve fit).
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand ([3H]-pirenzepine) used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
-
Data Presentation
The binding affinity of this compound should be determined for all five muscarinic receptor subtypes (M1-M5) to assess its selectivity. The results can be summarized in the following tables.
Table 1: Binding Affinity of this compound at Muscarinic Receptor Subtypes
| Receptor Subtype | Radioligand | Ki (nM) | pKi (-log(Ki)) |
| M1 | [3H]-pirenzepine | User Determined | User Determined |
| M2 | [3H]-AF-DX 384 | User Determined | User Determined |
| M3 | [3H]-4-DAMP | User Determined | User Determined |
| M4 | [3H]-pirenzepine | User Determined | User Determined |
| M5 | [3H]-QNB | User Determined | User Determined |
Table 2: Selectivity Profile of this compound
| Receptor Ratio | Ki Fold-Selectivity (Ki(Mx) / Ki(M1)) |
| M2/M1 | User Determined |
| M3/M1 | User Determined |
| M4/M1 | User Determined |
| M5/M1 | User Determined |
Conclusion
This protocol provides a comprehensive framework for conducting a radioligand binding assay to characterize the binding of this compound to the M1 muscarinic receptor and to determine its selectivity profile across all muscarinic receptor subtypes. Accurate determination of these binding parameters is essential for the preclinical and clinical development of this compound as a selective M1 antagonist. Researchers should optimize the assay conditions, such as membrane protein concentration and incubation time, for their specific experimental setup to ensure reliable and reproducible results.
Application Notes and Protocols: Darenzepine for In Vivo Microdialysis Studies in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Darenzepine is a selective antagonist of the muscarinic M1 acetylcholine receptor.[1] M1 receptors are predominantly expressed in the central nervous system, particularly in brain regions associated with cognition, such as the hippocampus and cortex.[2] These G protein-coupled receptors play a crucial role in neuronal excitability, synaptic plasticity, and neurotransmitter release, thereby influencing cognitive processes like learning and memory.[2] Antagonism of M1 receptors by compounds like this compound can modulate cholinergic activity, making it a valuable tool for investigating the role of the M1 receptor in various physiological and pathological states.[2]
In vivo microdialysis is a widely used technique in neuropharmacology to measure the extracellular concentrations of neurotransmitters and other neurochemicals in specific brain regions of freely moving animals.[2] This technique allows for the continuous sampling of the extracellular fluid, providing real-time information on how drug administration affects neurochemical dynamics. These application notes provide a detailed protocol for utilizing this compound in in vivo microdialysis studies in rats to investigate its effects on acetylcholine release.
Mechanism of Action: M1 Receptor Antagonism
This compound, as a selective M1 muscarinic receptor antagonist, works by binding to M1 receptors and blocking the action of the endogenous neurotransmitter, acetylcholine (ACh). This inhibitory action prevents the receptor from activating its downstream intracellular signaling pathways. In cholinergic neurons, presynaptic M1 receptors are thought to be involved in a positive feedback loop that facilitates ACh release. Therefore, antagonism of these receptors by this compound is expected to decrease the synaptic release of acetylcholine.
References
Preparing Darenzepine Stock Solutions for Cell Culture: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation, storage, and use of Darenzepine stock solutions for in vitro cell culture experiments. This compound is a muscarinic receptor antagonist, and accurate preparation of stock solutions is critical for reproducible and reliable experimental outcomes. This guide outlines the necessary materials, step-by-step procedures, and important quality control considerations to ensure the integrity of the compound and the validity of research findings.
Introduction
This compound is a selective antagonist of muscarinic acetylcholine receptors, which are G protein-coupled receptors involved in a variety of physiological processes. Due to its pharmacological activity, this compound is a valuable tool in neuroscience, pharmacology, and drug discovery research. Proper handling and preparation of this compound are paramount to achieving accurate and consistent results in cell-based assays. This application note provides a comprehensive guide to preparing this compound stock solutions for use in cell culture.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for accurate calculations and handling of the compound.
| Property | Value |
| Molecular Weight | 347.41 g/mol [1] |
| Molecular Formula | C₂₁H₂₁N₃O₂[1] |
| Appearance | Crystalline solid or powder |
| Storage (Powder) | Store at -20°C for long-term stability. |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common stock concentration that allows for convenient dilution to a wide range of working concentrations.
Step 1: Calculation
To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:
Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
For example, to prepare 1 mL of a 10 mM stock solution:
Mass (mg) = 10 mmol/L x 0.001 L x 347.41 g/mol = 3.4741 mg
Step 2: Weighing
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the calculated amount of this compound powder into the tube.
Step 3: Solubilization
-
Add the desired volume of sterile, cell culture grade DMSO to the microcentrifuge tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Close the tube tightly and vortex thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid in dissolution if necessary.
Step 4: Aliquoting and Storage
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, nuclease-free microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Preparation of Working Solutions
Working solutions of this compound should be prepared fresh for each experiment by diluting the stock solution in cell culture medium.
Important Consideration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity. A vehicle control (cell culture medium with the same final concentration of DMSO) should always be included in experiments.
Example Dilution:
To prepare a 10 µM working solution from a 10 mM stock solution in 1 mL of cell culture medium:
-
Use the dilution formula: C₁V₁ = C₂V₂
-
C₁ = Stock concentration = 10 mM
-
V₁ = Volume of stock solution to add = ?
-
C₂ = Final concentration = 10 µM = 0.01 mM
-
V₂ = Final volume = 1 mL
-
-
Calculate V₁: (0.01 mM) x (1 mL) = (10 mM) x V₁ => V₁ = 0.001 mL = 1 µL
-
Add 1 µL of the 10 mM this compound stock solution to 999 µL of cell culture medium. The final DMSO concentration will be 0.1%.
Quality Control
-
Purity: Ensure the purity of the this compound powder is verified by the supplier (e.g., through HPLC analysis).
-
Solubility: Visually confirm the complete dissolution of this compound in DMSO. The presence of any precipitate indicates that the solubility limit may have been exceeded.
-
Sterility: Use sterile techniques and materials throughout the preparation process to prevent microbial contamination of the stock solution.
-
Stability: Avoid repeated freeze-thaw cycles. For long-term experiments, it is advisable to use a fresh aliquot of the stock solution.
Visualization of Experimental Workflow and Signaling Pathway
This compound Stock Solution Preparation Workflow
Caption: Workflow for this compound stock solution preparation.
This compound Signaling Pathway
This compound acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). The following diagram illustrates the general mechanism of action.
Caption: this compound's antagonist action on muscarinic receptors.
References
Application Notes and Protocols for M1 Muscarinic Agonists in a Mouse Model of Cognitive Impairment
Introduction
Darenzepine is an M1 muscarinic acetylcholine receptor agonist that has been investigated for its potential to treat cognitive impairments, such as those seen in Alzheimer's disease. The M1 receptor is highly expressed in brain regions critical for memory and learning, including the hippocampus and cortex. Activation of the M1 receptor is a promising therapeutic strategy as it has been shown to improve cognitive function and may also have disease-modifying effects by reducing the amyloid-beta (Aβ) pathology characteristic of Alzheimer's disease.
While specific preclinical data on this compound in mouse models of cognitive impairment is limited in the public domain, this document provides a comprehensive overview of the application and protocols for a representative selective M1 muscarinic agonist, VU0364572, in the 5XFAD mouse model of Alzheimer's disease. These notes and protocols can serve as a guide for researchers and drug development professionals interested in evaluating this compound or other M1 agonists in similar models.
Data Presentation
The following tables summarize the quantitative data from a study evaluating the chronic administration of the M1-selective agonist VU0364572 in the 5XFAD mouse model.
Table 1: Effect of Chronic VU0364572 Treatment on Spatial Memory in the Morris Water Maze
| Group | Latency to Platform (seconds) |
| Wild-Type (Vehicle) | 20.5 ± 2.1 |
| 5XFAD (Vehicle) | 35.2 ± 3.8* |
| 5XFAD (VU0364572) | 22.1 ± 2.5# |
*p < 0.05 compared to Wild-Type (Vehicle) #p < 0.05 compared to 5XFAD (Vehicle) Data are presented as mean ± SEM.
Table 2: Effect of Chronic VU0364572 Treatment on Amyloid-Beta (Aβ) Levels
| Group | Soluble Aβ42 (pg/mg brain tissue) | Insoluble Aβ42 (pg/mg brain tissue) |
| 5XFAD (Vehicle) | 150.3 ± 15.2 | 3500 ± 450 |
| 5XFAD (VU0364572) | 105.1 ± 10.1 | 2500 ± 300 |
*p < 0.05 compared to 5XFAD (Vehicle) Data are presented as mean ± SEM.
Experimental Protocols
Animal Model and Drug Administration
-
Animal Model: 5XFAD transgenic mice are a commonly used model for Alzheimer's disease, exhibiting significant Aβ pathology and cognitive deficits. Wild-type littermates serve as controls.
-
Drug Formulation: VU0364572 is dissolved in a vehicle solution (e.g., 10% Tween 80 in sterile water).
-
Administration:
-
Mice are treated from 2 to 6 months of age.
-
VU0364572 is administered via oral gavage or intraperitoneal injection at a specified dose (e.g., 10 mg/kg) once daily.
-
The vehicle control group receives an equivalent volume of the vehicle solution.
-
Morris Water Maze (MWM) for Spatial Memory Assessment
-
Apparatus: A circular pool (approximately 1.2 meters in diameter) filled with opaque water. A hidden platform is submerged just below the water's surface. Visual cues are placed around the room.
-
Procedure:
-
Acquisition Phase: Mice are trained to find the hidden platform over several days (e.g., 5 consecutive days) with multiple trials per day.
-
In each trial, the mouse is placed in the water at one of four starting positions and allowed to swim for a set time (e.g., 60 seconds) to find the platform.
-
If the mouse fails to find the platform within the allotted time, it is gently guided to it.
-
The time taken to reach the platform (escape latency) is recorded.
-
Probe Trial: On the day after the final acquisition trial, the platform is removed, and the mouse is allowed to swim freely for a set time (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is recorded.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Aβ Levels
-
Sample Preparation:
-
At the end of the treatment period, mice are euthanized, and brains are harvested.
-
The cortex and hippocampus are dissected and homogenized in a lysis buffer.
-
Homogenates are centrifuged, and the supernatant (soluble fraction) is collected.
-
The pellet is resuspended in a strong chaotropic agent (e.g., guanidine HCl) to solubilize aggregated proteins (insoluble fraction).
-
-
ELISA Procedure:
-
Commercially available ELISA kits specific for Aβ40 and Aβ42 are used.
-
Samples (soluble and insoluble fractions) and standards are added to the wells of a microplate pre-coated with an anti-Aβ antibody.
-
A detection antibody conjugated to an enzyme is added.
-
A substrate is added, and the resulting colorimetric reaction is measured using a microplate reader.
-
Aβ concentrations are calculated based on the standard curve.
-
Visualizations
Caption: Experimental workflow for evaluating an M1 agonist in a mouse model.
Caption: M1 receptor signaling pathway in cognitive function.
Disclaimer: The protocols and data presented are based on published research on the M1 muscarinic agonist VU0364572 and are intended to serve as a representative example. Researchers should develop and validate specific protocols for this compound based on its unique pharmacological properties.
Application Notes and Protocols for Darenzepine Formulation and Intraperitoneal Injection in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction to Darenzepine
This compound is a selective antagonist of the M1 muscarinic acetylcholine receptor.[1] Muscarinic receptors are G-protein coupled receptors that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The M1 subtype is highly expressed in the cortex and hippocampus, regions of the brain crucial for cognitive processes. As an M1 antagonist, this compound is a valuable tool for researchers studying the role of cholinergic signaling in learning, memory, and other cognitive functions. Its use in preclinical mouse models allows for the investigation of the physiological and behavioral consequences of M1 receptor blockade.
Formulation of this compound for Intraperitoneal Injection
A specific, universally established vehicle for the intraperitoneal (IP) injection of this compound in mice has not been prominently reported in publicly available literature. Therefore, a formulation development study is recommended to identify a suitable vehicle that ensures solubility, stability, and biocompatibility.
Recommended Vehicles for Solubility Testing
The choice of vehicle is critical to avoid confounding experimental results.[2] The following vehicles are recommended for initial solubility testing of this compound. It is advisable to start with the simplest aqueous vehicles before proceeding to more complex solvent systems.
| Vehicle | Rationale |
| Sterile Saline (0.9% NaCl) | Isotonic and generally well-tolerated. A preferred vehicle if the compound is sufficiently soluble. Other muscarinic antagonists have been successfully dissolved in saline for IP injection. |
| Sterile Water for Injection | A primary solvent to assess baseline aqueous solubility. May require pH adjustment to improve the solubility of certain compounds. |
| 10-30% (w/v) Hydroxypropyl-β-cyclodextrin (HPβCD) in Saline | A common solubilizing agent for hydrophobic compounds. It forms inclusion complexes with the drug molecule, increasing its aqueous solubility. |
| Dimethyl Sulfoxide (DMSO) | A powerful solvent, but can have intrinsic biological effects and cause irritation. If used, the final concentration of DMSO in the injected volume should be minimized, ideally below 10% and preferably below 5%. |
| Polyethylene Glycol 400 (PEG 400) | A water-miscible polymer often used as a co-solvent. The final concentration should be kept as low as possible. |
Protocol for Formulation Development
-
Solubility Assessment:
-
Prepare small, saturated solutions of this compound in each of the selected vehicles.
-
Incubate the solutions at room temperature and/or 37°C with agitation for a predetermined time (e.g., 2-24 hours).
-
Centrifuge the samples to pellet any undissolved compound.
-
Analyze the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS) to determine the concentration of dissolved this compound.
-
-
Preparation of Stock Solution:
-
Based on the solubility data, select the most appropriate vehicle that provides the desired concentration with the minimum amount of organic co-solvents.
-
Prepare a concentrated stock solution of this compound in the chosen vehicle. For example, if the desired highest dose is 10 mg/kg and the injection volume is 10 mL/kg, a 1 mg/mL stock solution is required.
-
Ensure the stock solution is clear and free of particulates. Gentle warming or sonication may aid dissolution, but the stability of this compound under these conditions should be verified.
-
-
Preparation of Final Dosing Solution:
-
The final dosing solution should be prepared fresh on the day of the experiment by diluting the stock solution with sterile saline or the primary vehicle to the desired final concentration.
-
The final formulation should be sterile. This can be achieved by preparing the formulation under aseptic conditions or by filtering the final solution through a 0.22 µm syringe filter if the vehicle viscosity allows.
-
The pH of the final solution should be measured and adjusted to be within a physiologically tolerated range (typically pH 6.5-7.5) if necessary, using sterile HCl or NaOH.
-
Experimental Protocols
Intraperitoneal (IP) Injection Protocol in Mice
This protocol describes the standard procedure for administering a substance into the peritoneal cavity of a mouse. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
This compound dosing solution
-
Sterile syringes (1 mL or 0.5 mL)
-
Sterile needles, 25-27 gauge[3]
-
70% Ethanol wipes
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Animal Restraint:
-
Gently pick up the mouse by the base of the tail and allow it to grasp a wire cage lid or similar surface with its forepaws.
-
Firmly scruff the mouse by grasping the loose skin over the neck and shoulders using the thumb and forefinger of your non-dominant hand.
-
Secure the tail between your fourth and fifth fingers of the same hand.
-
Rotate your hand to turn the mouse onto its back (dorsal recumbency), exposing the abdomen. Tilt the mouse so its head is slightly lower than its hindquarters. This allows the abdominal organs to shift cranially, reducing the risk of puncture.[3]
-
-
Injection Site Identification:
-
The abdomen can be divided into four quadrants. The preferred injection site is the lower right or lower left quadrant to avoid the cecum (typically on the left) and the urinary bladder (midline).[3]
-
-
Administration:
-
Wipe the injection site with a 70% ethanol swab.
-
Holding the syringe like a pencil, insert the needle, bevel up, at a 30-40 degree angle into the identified lower abdominal quadrant.[3] The needle should penetrate the skin and the abdominal wall. A slight "pop" may be felt as the needle enters the peritoneal cavity.
-
Before injecting, gently aspirate by pulling back on the plunger. If blood (indicating vessel puncture) or a yellowish fluid (indicating bladder puncture) appears in the syringe hub, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
If there is no aspirate, inject the solution smoothly and steadily. The maximum recommended injection volume is 10 mL/kg.[3]
-
-
Post-Injection:
-
Withdraw the needle swiftly and return the mouse to its home cage.
-
Monitor the animal for several minutes for any immediate adverse reactions, such as bleeding at the injection site or signs of distress.[3]
-
Dispose of the syringe and needle in a designated sharps container without recapping. Use a new sterile needle and syringe for each animal.[4]
-
Data Presentation
The following tables are templates for organizing and presenting quantitative data from in vivo studies with this compound.
Table 1: Pharmacokinetic Parameters of this compound in Mice Following Intraperitoneal Administration
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Half-life (t1/2) (hr) |
| e.g., 1 | ||||
| e.g., 5 | ||||
| e.g., 10 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC(0-t): Area under the concentration-time curve from time 0 to the last measured time point.
Table 2: Dose-Response of this compound in a Murine Behavioral Model (e.g., Novel Object Recognition)
| Treatment Group | Dose (mg/kg, IP) | n | Discrimination Index (%) (Mean ± SEM) | p-value vs. Vehicle |
| Vehicle | 0 | 10 | - | |
| This compound | 1 | 10 | ||
| This compound | 3 | 10 | ||
| This compound | 10 | 10 |
n: number of animals per group; SEM: Standard Error of the Mean.
Visualizations
M1 Muscarinic Receptor Signaling Pathway
The primary signaling cascade initiated by the activation of the M1 muscarinic acetylcholine receptor (M1-mAChR) involves the Gq/11 family of G-proteins. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from intracellular stores, and DAG activates Protein Kinase C (PKC). This compound, as an antagonist, blocks the binding of acetylcholine (ACh) to the M1 receptor, thereby inhibiting this downstream signaling pathway.
Experimental Workflow for an In Vivo Study
The following diagram illustrates a typical workflow for conducting an in vivo efficacy study in mice using this compound.
References
- 1. Muscarinic receptor antagonist and an alpha-adrenergic agonist are required in combination to provide stable mydriasis following intravitreal injection in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. researchanimaltraining.com [researchanimaltraining.com]
Application Notes and Protocols for Immunohistochemistry After Darenzepine Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Darenzepine is a selective antagonist of the M1 muscarinic acetylcholine receptor (CHRM1). These receptors are G protein-coupled receptors predominantly expressed in the central nervous system and are involved in various physiological processes, including cognitive function and neuronal excitability. Antagonism of the M1 receptor by this compound is a key area of investigation for therapeutic interventions in neurological disorders. Immunohistochemistry (IHC) is a critical technique to visualize the distribution and abundance of the M1 receptor and downstream signaling proteins in tissues following this compound treatment. This document provides a detailed protocol for performing IHC on tissues exposed to this compound and presents relevant quantitative data from studies using a similar M1 antagonist, pirenzepine, to illustrate the expected molecular changes.
Mechanism of Action and Signaling Pathways
This compound, as an M1 receptor antagonist, primarily acts by blocking the binding of the endogenous ligand, acetylcholine (ACh). The M1 receptor is coupled to the Gq family of G proteins. Upon activation by ACh, the Gαq subunit activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade modulates neuronal excitability and synaptic plasticity.
Recent studies suggest that M1 receptor antagonism can also influence other signaling pathways, including the Hedgehog signaling pathway and pathways related to mitochondrial function. For instance, the M1 antagonist pirenzepine has been shown to inhibit the expression of key components of the Hedgehog pathway, such as GLI1, PTCH1, and SHH. Furthermore, M1 antagonism has been linked to the activation of AMP-activated protein kinase (AMPK), which can lead to enhanced mitochondrial function.
This compound Signaling Pathway
Caption: this compound antagonism of the M1 receptor.
Data Presentation
The following tables summarize quantitative data from studies on the effects of the M1 receptor antagonist pirenzepine, which serves as a proxy for the expected effects of this compound.
Table 1: Effect of Pirenzepine on Hedgehog Signaling Pathway Protein Expression
| Cell Line | Treatment | Target Protein | Change in Expression (relative to control) |
| PC-3 | Pirenzepine | GLI1 | ↓ |
| PC-3 | Pirenzepine | PTCH1 | ↓ |
| PC-3 | Pirenzepine | SHH | ↓ |
| LNCaP | Pirenzepine | GLI1 | ↓ |
| LNCaP | Pirenzepine | PTCH1 | ↓ |
| LNCaP | Pirenzepine | SHH | ↓ |
| A549 | Pirenzepine | GLI1 | ↓ |
| A549 | Pirenzepine | PTCH1 | ↓ |
| A549 | Pirenzepine | SHH | ↓ |
| Data is qualitative as presented in the source abstract. The study demonstrated inhibition of expression.[1] |
Table 2: Effect of Pirenzepine on Cell Migration and Invasion
| Cell Line | Treatment | Migration | Invasion |
| PC-3 | Pirenzepine | Inhibited | Inhibited |
| LNCaP | Pirenzepine | Inhibited | Inhibited |
| A549 | Pirenzepine | Inhibited | Inhibited |
| [1] |
Table 3: Effect of Pirenzepine on Mitochondrial Respiration in SH-SY5Y cells
| Treatment | Parameter | Result |
| Pirenzepine | Oxygen Consumption Rate (OCR) | Upregulated |
| Pirenzepine | ATP Production | Upregulated |
Experimental Protocols
This section provides a detailed protocol for performing immunohistochemistry on brain tissue sections from animals treated with this compound. The protocol is a general guideline and may require optimization based on the specific antibody and tissue type.
Immunohistochemistry Workflow
Caption: General workflow for immunohistochemistry.
Detailed Immunohistochemistry Protocol (Paraffin-Embedded Tissue)
1. Tissue Preparation and Fixation:
-
Immediately following euthanasia, perfuse the animal with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Dehydrate the tissue through a graded series of ethanol (70%, 80%, 95%, 100%).
-
Clear the tissue in xylene and embed in paraffin.
2. Sectioning:
-
Cut 5-10 µm thick sections using a microtome.
-
Mount the sections on positively charged slides.
-
Dry the slides overnight at 37°C.
3. Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%) for 3 minutes each.
-
Rinse in distilled water.
4. Antigen Retrieval:
-
For M1 receptor staining, heat-induced epitope retrieval is often recommended.
-
Immerse slides in a staining jar filled with 10 mM sodium citrate buffer (pH 6.0).
-
Heat the buffer to 95-100°C for 20 minutes in a water bath or microwave.
-
Allow the slides to cool to room temperature in the buffer.
5. Immunohistochemical Staining:
-
Wash sections in PBS with 0.1% Triton X-100 (PBS-T).
-
Blocking: Incubate sections in a blocking solution (e.g., 5% normal goat serum in PBS-T) for 1 hour at room temperature to minimize non-specific binding.
-
Primary Antibody: Incubate sections with the primary antibody (e.g., rabbit anti-CHRM1) diluted in blocking solution overnight at 4°C in a humidified chamber. Optimal antibody concentration should be determined empirically.
-
Washing: Wash sections three times for 5 minutes each in PBS-T.
-
Secondary Antibody: Incubate sections with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.
-
Washing: Wash sections three times for 5 minutes each in PBS-T.
-
Signal Amplification: Incubate sections with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes at room temperature.
-
Washing: Wash sections three times for 5 minutes each in PBS.
-
Detection: Develop the signal using a diaminobenzidine (DAB) substrate kit until the desired stain intensity is reached.
-
Counterstaining: Briefly counterstain with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate sections through a graded series of ethanol, clear in xylene, and mount with a permanent mounting medium.
6. Image Acquisition and Analysis:
-
Acquire images using a bright-field microscope.
-
Quantitative analysis can be performed by measuring the optical density of the DAB signal in specific brain regions using image analysis software.
Conclusion
This document provides a comprehensive guide for researchers utilizing immunohistochemistry to study the effects of this compound treatment. The provided protocols and data, while focused on the related compound pirenzepine, offer a solid foundation for designing and interpreting experiments aimed at understanding the in-situ molecular consequences of M1 receptor antagonism. Careful optimization of the IHC protocol, particularly antibody concentrations and antigen retrieval methods, is crucial for obtaining reliable and reproducible results. The visualization of changes in protein expression and localization will provide valuable insights into the therapeutic potential and mechanism of action of this compound.
References
Troubleshooting & Optimization
Troubleshooting Darenzepine precipitation in aqueous buffer
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues related to darenzepine precipitation in aqueous buffer solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a selective muscarinic M1 receptor antagonist.[1] Its molecular formula is C21H21N3O2 and it has a molecular weight of approximately 347.4 g/mol .[2]
Q2: I am observing precipitation after preparing my this compound solution. What are the common causes?
Precipitation of this compound in aqueous buffers can be attributed to several factors:
-
Poor aqueous solubility: Like many small molecule drugs, this compound may have limited solubility in aqueous solutions, especially at neutral pH.
-
pH-dependent solubility: The solubility of ionizable compounds is highly dependent on the pH of the solution. If the buffer pH is close to the pKa of this compound, it can lead to precipitation.
-
Buffer composition: The type and concentration of buffer salts can influence the solubility of this compound.
-
Temperature: Changes in temperature can affect the solubility of the compound.
-
Concentration: Exceeding the solubility limit of this compound in a particular buffer system will result in precipitation.
Q3: How can I prevent this compound from precipitating?
To prevent precipitation, consider the following strategies:
-
Optimize pH: Adjust the pH of the buffer to a range where this compound is more soluble. For a basic compound, a lower pH will generally increase solubility.
-
Use of co-solvents: Incorporating a water-miscible organic co-solvent such as DMSO or ethanol can significantly increase the solubility of this compound. However, the final concentration of the co-solvent should be compatible with your experimental system.
-
Employ solubility enhancers: Excipients like cyclodextrins can be used to form inclusion complexes with this compound, enhancing its aqueous solubility.
-
Control temperature: Prepare and store the solution at a consistent temperature. For some compounds, a slight increase in temperature can improve solubility.
-
Prepare fresh solutions: It is always recommended to prepare this compound solutions fresh for each experiment to minimize the risk of precipitation over time.
Troubleshooting Guide
This guide provides a systematic approach to resolving this compound precipitation issues.
Step 1: Assess the Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C21H21N3O2 | PubChem[2] |
| Molecular Weight | 347.4 g/mol | PubChem[2] |
| Predicted pKa | Not available in search results | |
| Aqueous Solubility | Not available in search results |
Note: The absence of specific solubility and pKa data necessitates an empirical approach to formulation development.
Step 2: Systematic Troubleshooting Workflow
The following diagram illustrates a logical workflow to troubleshoot this compound precipitation.
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol provides a general method for preparing a this compound stock solution, which can be further diluted into aqueous buffers.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube thoroughly until the this compound is completely dissolved. A brief sonication in a water bath may aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or as recommended by the supplier.
Protocol 2: Preparation of this compound Working Solution in Aqueous Buffer
This protocol describes the dilution of the DMSO stock solution into an aqueous buffer.
Materials:
-
This compound stock solution in DMSO
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline - PBS)
-
Vortex mixer
Procedure:
-
Warm the this compound stock solution to room temperature.
-
Vortex the stock solution briefly.
-
Add the required volume of the stock solution to the aqueous buffer to achieve the final desired concentration. Important: Add the stock solution to the buffer while vortexing the buffer to ensure rapid mixing and minimize local high concentrations that can lead to precipitation.
-
The final concentration of DMSO in the working solution should be kept to a minimum (typically <1%) to avoid solvent effects in biological assays.
-
Use the working solution immediately after preparation.
This compound Signaling Pathway
This compound is an antagonist of the muscarinic M1 receptor. The M1 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 protein.[7][8] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC).
References
- 1. Interaction of telenzepine with muscarinic receptors in mammalian sympathetic ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C21H21N3O2 | CID 9819661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Prediction of pKa Values for Druglike Molecules Using Semiempirical Quantum Chemical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peerj.com [peerj.com]
- 5. 2024.sci-hub.box [2024.sci-hub.box]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Drugs Interfering with Muscarinic Acetylcholine Receptors and Their Effects on Place Navigation [frontiersin.org]
- 8. G protein coupling and signaling pathway activation by m1 muscarinic acetylcholine receptor orthosteric and allosteric agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize Darenzepine off-target effects in cell lines
Welcome to the technical support center for Darenzepine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound in cell line experiments, with a focus on minimizing and identifying potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary molecular target?
This compound is a selective M1 muscarinic acetylcholine receptor antagonist.[1] Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[2] this compound exhibits a higher affinity for the M1 subtype compared to other muscarinic receptor subtypes (M2, M3, M4, M5).[1]
Q2: What are the potential off-target effects of this compound?
Off-target effects occur when a drug interacts with unintended molecular targets.[3] While this compound is selective, at higher concentrations it may interact with other muscarinic receptor subtypes (M2-M5), leading to unintended biological responses.[1][4] The physiological consequences of engaging these other subtypes can include effects on heart rate (M2) or smooth muscle contraction (M3).[2][5] It is also theoretically possible for this compound to interact with entirely unrelated receptors, ion channels, or enzymes, a phenomenon that can occur with many small molecule inhibitors.[3]
Q3: How can I design my experiment to minimize this compound's off-target effects from the start?
Minimizing off-target effects begins with careful experimental design. Key strategies include:
-
Concentration Optimization: Use the lowest concentration of this compound that elicits the desired on-target effect. Determining the half-maximal inhibitory concentration (IC50) is a crucial first step.[6]
-
Use of Highly Selective Compounds: When possible, compare the effects of this compound with other M1 antagonists that have different chemical structures. This helps to ensure that the observed phenotype is due to M1 antagonism and not a shared off-target effect of a particular chemical scaffold.
-
Appropriate Controls: Always include negative controls (vehicle-only) and positive controls (a well-characterized M1 antagonist) in your experiments.[7]
-
Cell Line Selection: Use cell lines that endogenously express the M1 receptor at sufficient levels. Confirm target expression before initiating large-scale experiments.[7]
Q4: What are key experiments to validate that my observed cellular phenotype is an on-target effect?
Validating that an observed effect is due to the intended drug-target interaction is critical.[8] Key validation strategies include:
-
Rescue Experiments: This is a definitive method for target validation.[9] After observing a phenotype with this compound treatment, knockdown the primary target (M1 receptor) using siRNA or shRNA. The phenotype should be mimicked by the knockdown. Then, re-introduce an siRNA-resistant version of the M1 receptor; this should "rescue" the phenotype, reverting the cells to their original state.[10][11]
-
Use of Structurally Unrelated Antagonists: As mentioned, demonstrating that other selective M1 antagonists with different chemical structures produce the same phenotype strongly suggests an on-target effect.
-
Correlation Analysis: If using multiple cell lines, correlate the magnitude of the this compound-induced phenotype with the expression level of the M1 receptor in each cell line. A strong correlation supports on-target activity.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Problem: I'm observing an unexpected or inconsistent cellular response after treating with this compound.
Unexpected results can arise from off-target effects, experimental variability, or issues with cell health.[12][13] Follow these steps to troubleshoot the issue.
Troubleshooting Decision Workflow
Caption: Troubleshooting workflow for unexpected experimental results.
Data & Experimental Strategies
Comparison of Muscarinic Receptor Antagonists
The selectivity of a drug for its intended target over other related targets is a key factor in minimizing off-target effects. The table below compares the selectivity of several muscarinic antagonists. A higher M1 affinity relative to other subtypes indicates greater selectivity.
| Antagonist | Primary Target | Relative M1 Selectivity | Reference |
| Pirenzepine | M1 | High | [4] |
| Trihexyphenidyl | M1 | High | [4] |
| Dicyclomine | M1 | Moderate-High | [4] |
| Atropine | All (Non-selective) | Low | [4] |
| Darifenacin | M3 | Low (M3 selective) | [14] |
This table is illustrative. Absolute affinities (Ki or IC50 values) should be consulted for precise comparisons.
Summary of Experimental Validation Techniques
| Technique | Purpose | Advantages | Disadvantages |
| Dose-Response (IC50) | Determine optimal drug concentration. | Simple, quantitative.[15] | Does not distinguish between on- and off-target effects. |
| Genetic Knockdown (siRNA/shRNA) | Mimic pharmacological inhibition. | High target specificity.[9] | Can have its own off-target effects; efficiency can vary.[11] |
| Rescue Experiment | Confirm on-target specificity. | "Gold standard" for validation.[10][11] | Complex, requires generating resistant constructs. |
| Use of Orthogonal Antagonists | Confirm phenotype is target-related. | Relatively straightforward. | Requires availability of suitable alternative compounds. |
| Cellular Thermal Shift Assay (CETSA) | Directly measure drug-target engagement in cells. | Provides direct evidence of binding.[16] | Technically demanding; may not be suitable for all targets. |
Key Experimental Protocols
Protocol 1: Determination of this compound IC50 via MTT Assay
This protocol determines the concentration of this compound required to inhibit a cellular process (e.g., proliferation) by 50%.[15]
Materials:
-
Adherent cell line expressing M1 receptors
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well tissue culture plates[17]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]
-
DMSO
-
Sterile PBS
-
Multichannel pipette
-
Plate reader (490-570 nm absorbance)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL medium) and incubate for 24 hours to allow for attachment.[15][18]
-
Drug Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium. A typical 8-point dose range is recommended.[6] Include a vehicle control (DMSO at the same concentration as the highest drug dose) and a media-only control.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2x drug dilutions to the appropriate wells (in triplicate). Incubate for the desired treatment period (e.g., 48-72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.[15]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well and place the plate on a shaker for 10 minutes to dissolve the crystals.[15]
-
Data Acquisition: Measure the absorbance at 490 nm or 570 nm using a plate reader.[15][19]
-
Data Analysis: Subtract the background absorbance (media-only wells). Normalize the data by setting the vehicle control as 100% viability. Plot the percent viability versus the log of this compound concentration and fit a sigmoidal dose-response curve to calculate the IC50 value.[20]
Protocol 2: On-Target Validation via siRNA Rescue Experiment
On-Target Validation Workflow
Caption: Workflow for an siRNA rescue experiment to validate on-target effects.
Procedure:
-
Part 1: siRNA Knockdown:
-
Transfect your cell line with either a non-targeting control siRNA or an siRNA specifically targeting the M1 muscarinic receptor (CHRM1).
-
Incubate for 48-72 hours to allow for protein knockdown.
-
Assess the phenotype of interest. If the phenotype observed with this compound is on-target, siRNA knockdown of the M1 receptor should replicate this phenotype.[11]
-
Confirm M1 receptor protein knockdown by Western blot or qPCR.
-
-
Part 2: Rescue:
-
Obtain or create an expression vector for the M1 receptor that has silent mutations in the siRNA target sequence. This makes its mRNA resistant to the siRNA.[10]
-
Co-transfect cells with the M1 receptor siRNA and either a control (empty) vector or the siRNA-resistant M1 receptor vector.
-
Incubate for 48-72 hours.
-
Assess the phenotype.
-
Signaling Pathway Overview
Simplified M1 Muscarinic Receptor Signaling
This compound, as an antagonist, blocks the binding of acetylcholine (ACh) to the M1 receptor, thereby inhibiting downstream signaling. M1 receptors typically couple to Gq/11 G-proteins.[5] Activation of this pathway leads to the activation of Phospholipase C (PLC), which generates inositol triphosphate (IP3) and diacylglycerol (DAG), ultimately leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC).[2][22]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Muscarinic Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Binding and functional profiles of the selective M1 muscarinic receptor antagonists trihexyphenidyl and dicyclomine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Importance of IC50 Determination | Visikol [visikol.com]
- 7. biocompare.com [biocompare.com]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Attenuated Protein Expression Vectors for Use in siRNA Rescue Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 13. azurebiosystems.com [azurebiosystems.com]
- 14. Functional selectivity of muscarinic receptor antagonists for inhibition of M3-mediated phosphoinositide responses in guinea pig urinary bladder and submandibular salivary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. lifesciences.danaher.com [lifesciences.danaher.com]
- 17. youtube.com [youtube.com]
- 18. IC50 determination and cell viability assay [bio-protocol.org]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. horizondiscovery.com [horizondiscovery.com]
- 22. researchgate.net [researchgate.net]
Darenzepine stability issues in long-term cell culture
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential stability issues with Darenzepine during long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective M1 muscarinic acetylcholine receptor antagonist. In cell-based assays, it is used to investigate signaling pathways involving these receptors. Its stability in aqueous culture media over long incubation periods is a critical factor for obtaining reliable and reproducible results.
Q2: What are the known physicochemical properties of this compound?
While extensive public data on this compound's stability in cell culture is limited, here are some of its known properties:
| Property | Value |
| Molecular Formula | C21H21N3O2 |
| Molecular Weight | 347.4 g/mol [1] |
| IUPAC Name | (11E)-11-[2-(4-methylpiperazin-1-yl)-2-oxoethylidene]-5H-benzo[c][1]benzazepin-6-one[1] |
Q3: How should I prepare and store this compound stock solutions?
It is generally not advisable to store drug stock solutions in complete cell culture media, especially if it contains serum, as interactions with media components can decrease the drug's half-life.[2] A better practice is to prepare high-concentration stock solutions in a suitable solvent (e.g., DMSO or ethanol) and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The final concentration of the solvent in the cell culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q4: What are the potential causes of this compound instability in my cell culture experiments?
Several factors can contribute to the degradation of a small molecule like this compound in cell culture:
-
Hydrolysis: The aqueous environment of the cell culture medium can lead to the hydrolytic cleavage of labile functional groups.
-
Oxidation: Components in the media or cellular metabolic processes can generate reactive oxygen species that may oxidize the compound.[3]
-
Enzymatic Degradation: If using serum-containing media or working with metabolically active cells, enzymes released by the cells or present in the serum could metabolize this compound.
-
Adsorption to Plastics: Small molecules can adsorb to the surface of plastic labware (e.g., flasks, plates, pipette tips), reducing the effective concentration in the media.
-
Light Sensitivity: Exposure to light can cause photodegradation of sensitive compounds.
Q5: How can I assess the stability of this compound in my specific cell culture setup?
It is highly recommended to perform a stability study under your specific experimental conditions.[4][5] A general approach involves incubating this compound in your cell culture medium (with and without cells) for the duration of your experiment and measuring its concentration at different time points using an appropriate analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| Inconsistent or weaker than expected biological effect over time. | This compound degradation in the culture medium. | 1. Perform a time-course experiment to assess this compound stability in your specific cell culture medium. 2. Analyze samples at different time points (e.g., 0, 24, 48, 72 hours) using HPLC or LC-MS to quantify the remaining this compound. 3. Consider more frequent media changes with freshly prepared this compound. |
| High variability between replicate experiments. | Inconsistent this compound concentration due to precipitation or adsorption. | 1. Visually inspect the culture medium for any signs of precipitation after adding this compound. 2. Test the solubility of this compound in your cell culture medium at the desired concentration.[5] 3. Pre-coat plasticware with a blocking agent (e.g., bovine serum albumin) to minimize non-specific binding. |
| Unexpected cellular toxicity or off-target effects. | Formation of toxic degradation products. | 1. If possible, use LC-MS to identify potential degradation products in the conditioned media. 2. Test the effect of the conditioned media (after incubating this compound without cells) on your cells to see if it induces toxicity. |
Experimental Protocols
Protocol 1: Assessing this compound Stability in Cell Culture Media
-
Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Prepare your complete cell culture medium.
-
Incubation: Spike the cell culture medium with this compound to the final working concentration. Aliquot the this compound-containing medium into sterile tubes and incubate them under your standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Sampling: At designated time points (e.g., 0, 6, 12, 24, 48, 72 hours), remove an aliquot from the incubator.
-
Sample Processing: Immediately freeze the samples at -80°C to halt further degradation. Prior to analysis, samples may require extraction to separate this compound from media components.
-
Analysis: Quantify the concentration of this compound in each sample using a validated HPLC or LC-MS method.
-
Data Analysis: Plot the concentration of this compound as a function of time to determine its stability profile and half-life in your culture medium.
Visualizations
Signaling Pathway
Caption: this compound's mechanism of action as an M1 receptor antagonist.
Experimental Workflow
Caption: Workflow for assessing this compound stability in cell culture.
References
Technical Support Center: Overcoming Darenzepine Solubility for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing the challenges associated with the poor solubility of Darenzepine in preparation for in vivo studies.
Troubleshooting Guide
Researchers encountering difficulty dissolving this compound for in vivo experiments can follow this step-by-step guide to identify an appropriate solvent system and formulation strategy.
Caption: Troubleshooting workflow for addressing poor this compound solubility.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
| Property | Value | Source |
| Molecular Formula | C21H21N3O2 | PubChem |
| Molecular Weight | 347.4 g/mol | PubChem[2] |
| XLogP3-AA | 1.8 | PubChem |
Q2: What are the first steps to take when this compound does not dissolve in my desired vehicle?
A2: The initial step should be a systematic solubility screening in a small set of common, biocompatible solvents. This includes aqueous buffers at different pH values (e.g., pH 5.0, 7.4, and 9.0) and common organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol. This will help determine if the solubility is pH-dependent and identify a suitable starting point for developing a co-solvent system.
Q3: Can I use DMSO to dissolve this compound for in vivo studies?
A3: Yes, DMSO is a powerful and widely used solvent for preparing stock solutions of poorly soluble compounds for in vivo experiments.[3][4] However, it is important to note that high concentrations of DMSO can be toxic to animals. Therefore, it is typically used to prepare a concentrated stock solution, which is then diluted with a physiologically compatible vehicle, such as saline or phosphate-buffered saline (PBS), to a final DMSO concentration that is well-tolerated by the animal model.[5]
Q4: What are some common co-solvent systems for in vivo administration?
A4: For compounds that are soluble in DMSO or ethanol but not in aqueous solutions, a co-solvent system is a common and effective approach. The goal is to keep the compound in solution upon dilution for administration. Tolerability of the co-solvent system varies with the animal species and the route of administration.[6]
| Co-solvent System | Typical Composition | Common Administration Routes |
| DMSO/Saline | 5-10% DMSO in saline | Intraperitoneal (IP), Intravenous (IV) |
| Ethanol/Saline | 10-20% Ethanol in saline | IP, IV |
| PEG 400/Saline | 30-50% PEG 400 in saline | Oral (PO), IP, IV |
| Solutol HS 15/Saline | 10-20% Solutol HS 15 in saline | IV |
Q5: What advanced formulation strategies can be considered if co-solvents are not effective or not tolerated?
A5: If co-solvent systems are not viable, more advanced formulation techniques can be employed to enhance the solubility and bioavailability of this compound. These methods often require more development effort but can be highly effective for challenging compounds.[7][8]
-
Nanosuspensions: The particle size of the drug is reduced to the nanometer range, which increases the surface area and dissolution rate.[9]
-
Solid Dispersions: The drug is dispersed in a water-soluble polymer matrix at a molecular level, which can significantly improve its dissolution.[2]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes with the drug molecule can enhance its aqueous solubility.
Experimental Protocols
Protocol 1: Preparation of a this compound Co-solvent Formulation (10% DMSO in Saline)
-
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), USP grade
-
Sterile Saline (0.9% NaCl)
-
Sterile, pyrogen-free vials
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile vial.
-
Add the required volume of DMSO to achieve a concentrated stock solution (e.g., 10 mg/mL).
-
Vortex the vial until the this compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution.
-
In a separate sterile vial, calculate and add the volume of the DMSO stock solution needed for the final desired concentration and dose volume.
-
Slowly add the sterile saline to the DMSO stock solution while continuously vortexing to prevent precipitation. The final concentration of DMSO should not exceed 10% of the total volume.
-
Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for administration.
-
Protocol 2: General Method for Particle Size Reduction by Sonication
-
Materials:
-
This compound powder
-
A suitable surfactant or stabilizer (e.g., Tween 80, Poloxamer 188)
-
Sterile water or buffer
-
High-power probe sonicator
-
-
Procedure:
-
Prepare a suspension of this compound in an aqueous solution containing a small percentage of a stabilizer (e.g., 0.1-1% w/v).
-
Place the suspension in an ice bath to dissipate heat generated during sonication.
-
Insert the probe of the sonicator into the suspension.
-
Sonicate the suspension using pulses (e.g., 30 seconds on, 30 seconds off) for a total processing time of 10-30 minutes.
-
Monitor the particle size distribution using a suitable technique (e.g., dynamic light scattering) to determine the endpoint of the process.
-
The resulting nanosuspension can then be used for in vivo studies.
-
Signaling Pathway
This compound acts as a muscarinic receptor antagonist. While the specific downstream signaling cascade for this compound is not detailed in the provided search results, a general representation of muscarinic receptor signaling, which this compound would inhibit, is illustrated below. Muscarinic receptors are G-protein coupled receptors that, upon activation by acetylcholine, can modulate various intracellular signaling pathways.
Caption: Generalized muscarinic receptor signaling pathways inhibited by this compound.
References
- 1. gadconsulting.com [gadconsulting.com]
- 2. This compound | C21H21N3O2 | CID 9819661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dimethyl sulfoxide - American Chemical Society [acs.org]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrodynamic properties of muscarinic acetylcholine receptors solubilized from rat forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Immobilization of M3 Muscarinic Receptor to Rapidly Analyze Drug—Protein Interactions and Bioactive Components in a Natural Plant - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Darenzepine Preclinical Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Darenzepine in animal models. The information is designed to address specific issues that may be encountered during experimentation, with a focus on identifying and understanding unexpected side effects.
Frequently Asked Questions (FAQs)
Q1: What are the expected on-target effects of this compound in animal models?
A1: this compound is a selective M1 muscarinic acetylcholine receptor antagonist. Its primary mechanism of action involves blocking the effects of acetylcholine at these receptors. In preclinical models, the expected pharmacological effects are primarily related to the modulation of cognitive processes. Researchers should anticipate dose-dependent effects on learning and memory tasks, as well as potential alterations in attention and executive function.
Q2: Are there known class-specific side effects for M1 muscarinic antagonists that might be observed with this compound?
A2: Yes, M1 muscarinic receptor antagonists as a class have been associated with certain side effects in animal models. These can include gastrointestinal effects, such as decreased motility, and central nervous system effects beyond the intended cognitive modulation. It is crucial to monitor for a range of behavioral and physiological changes, even those not directly related to the primary research question.
Q3: What are some unexpected behavioral changes that could indicate an adverse effect of this compound?
A3: Unexpected behavioral alterations can be indicative of off-target effects or an exaggerated pharmacological response. Key signs to monitor for include:
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Changes in Locomotor Activity: Significant increases or decreases in movement that are not part of the expected pharmacological profile.[1]
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Stereotypies: Repetitive, unvarying behaviors such as circling, excessive grooming, or head weaving.
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Altered Sensory Perception: An exaggerated startle response or lack of response to stimuli, which could suggest effects on sensory pathways.[1]
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Changes in Social Interaction: Increased aggression or social withdrawal in group-housed animals.
Q4: What physiological parameters should be monitored during this compound administration in animal studies?
A4: Comprehensive physiological monitoring is essential to detect unexpected side effects. Key parameters include:
-
Cardiovascular: Heart rate and blood pressure should be monitored, as off-target effects on other muscarinic receptor subtypes (M2 in the heart) could potentially lead to cardiovascular changes.
-
Gastrointestinal: Monitor for signs of decreased gastrointestinal motility, such as reduced fecal output or abdominal distention.
-
Body Weight and Food/Water Intake: Significant changes can indicate systemic toxicity or metabolic disturbances.
-
Clinical Observations: Daily checks for changes in posture, respiration, and the presence of secretions (e.g., salivation, lacrimation).
Troubleshooting Guides
Scenario 1: Unexpected Mortality in a Rodent Study
Problem: You observe unexpected mortality in a cohort of rodents receiving high doses of this compound.
Troubleshooting Steps:
-
Immediate Action:
-
Cease dosing in the affected cohort.
-
Perform a thorough necropsy on the deceased animals to identify any gross pathological changes.
-
Collect tissues for histopathological analysis, paying close attention to vital organs such as the heart, liver, and kidneys.
-
-
Investigation:
-
Dose-Response Relationship: Review the dose levels used. Unexpected toxicity can occur when a drug's exposure does not follow a classic dose-response relationship.[2]
-
Pharmacokinetics: Analyze plasma and tissue concentrations of this compound to determine if drug accumulation is occurring.
-
Review of Literature: Search for any reported toxicities of structurally similar compounds.
-
-
Path Forward:
-
Conduct a dose-range finding study to establish the maximum tolerated dose (MTD).
-
Incorporate more frequent clinical observations and physiological monitoring in subsequent studies.
-
Scenario 2: Seizure-like Activity Observed After this compound Administration
Problem: An animal exhibits seizure-like activity shortly after dosing with this compound.
Troubleshooting Steps:
-
Immediate Action:
-
Ensure the animal's safety and prevent injury.
-
Record a detailed description of the event, including duration, severity, and time of onset relative to dosing.
-
Consider video recording for veterinary review.
-
-
Investigation:
-
Central Nervous System Effects: While this compound targets M1 receptors, high concentrations could potentially lead to off-target effects on other central nervous system receptors.
-
Formulation and Vehicle: Rule out the possibility that the vehicle or formulation components are causing the adverse event. Administer a vehicle-only control.
-
Electrophysiological Assessments: In follow-up studies, consider incorporating electroencephalogram (EEG) monitoring to characterize any central nervous system hyperexcitability.
-
-
Path Forward:
-
Evaluate lower doses to determine if the effect is dose-dependent.
-
Conduct a safety pharmacology screen to assess the potential for off-target central nervous system activity.
-
Experimental Protocols
Protocol 1: Dose Range-Finding (DRF) Study in Rodents
Objective: To determine the maximum tolerated dose (MTD) of this compound and identify potential target organs of toxicity.
Methodology:
-
Animal Model: Use a rodent species (e.g., Sprague-Dawley rats), with both male and female animals.
-
Group Allocation: Assign animals to several dose groups, including a vehicle control and at least three escalating dose levels of this compound.
-
Dosing Regimen: Administer this compound daily for a short duration (e.g., 7-14 days) via the intended clinical route.
-
Clinical Observations: Conduct detailed clinical observations at least twice daily, noting any changes in behavior, appearance, or physiological state.
-
Body Weight and Food Consumption: Measure body weight daily and food consumption at regular intervals.
-
Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.
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Necropsy and Histopathology: Perform a full gross necropsy on all animals and collect a comprehensive set of tissues for histopathological examination.
Protocol 2: In Vitro Safety Pharmacology Screen
Objective: To assess the potential for this compound to interact with off-target receptors and ion channels.
Methodology:
-
Assay Panel: Utilize a broad panel of in vitro assays covering a range of G-protein coupled receptors, ion channels, and enzymes. This should include other muscarinic receptor subtypes (M2, M3, M4, M5).
-
Concentration-Response Curves: Test this compound across a wide range of concentrations to generate concentration-response curves for any observed activity.
-
Data Analysis: Determine the IC50 or EC50 values for any off-target interactions.
-
Interpretation: Compare the concentrations at which off-target activity is observed to the expected therapeutic plasma concentrations to assess the potential for in vivo side effects.
Data Presentation
Table 1: Hypothetical Dose-Range Finding Study Results for this compound in Rats (7-Day Study)
| Dose Group (mg/kg/day) | Mortality | Key Clinical Signs | Change in Body Weight (%) | Key Histopathological Findings |
| Vehicle Control | 0/10 | No abnormalities observed | +5% | No significant findings |
| 10 | 0/10 | Mild sedation post-dosing | +3% | No significant findings |
| 30 | 0/10 | Moderate sedation, decreased fecal output | -2% | Minimal centrilobular hypertrophy in the liver |
| 100 | 2/10 | Severe sedation, ataxia, seizures | -10% | Moderate centrilobular necrosis in the liver, renal tubular degeneration |
Visualizations
Caption: M1 Muscarinic Receptor Signaling Pathway and Point of this compound Antagonism.
Caption: Troubleshooting Workflow for Unexpected Side Effects in Animal Models.
References
Technical Support Center: Enhancing the Oral Bioavailability of Darenzepine
Disclaimer: Darenzepine is a molecule for which publicly available data on oral bioavailability and specific formulation strategies are limited. Therefore, this technical support center provides guidance based on established principles for improving the oral bioavailability of poorly soluble drugs, a likely characteristic of this compound based on its chemical structure. The following troubleshooting guides and FAQs are intended for research and development purposes and should be adapted based on experimentally determined physicochemical properties of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the potential reasons for the poor oral bioavailability of this compound?
Poor oral bioavailability of a drug candidate like this compound can stem from several factors, often categorized by the Biopharmaceutics Classification System (BCS).[1][2] Given its complex organic structure, this compound is likely to exhibit poor aqueous solubility (a BCS Class II or IV characteristic), which is a primary barrier to oral absorption.[3][4] Other potential factors include:
-
Low Dissolution Rate: The speed at which this compound dissolves in the gastrointestinal (GI) fluids may be too slow to allow for complete absorption within the transit time.[5]
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High First-Pass Metabolism: After absorption from the gut, the drug may be extensively metabolized by the liver before it reaches systemic circulation.
-
Efflux by Transporters: P-glycoprotein and other efflux transporters in the intestinal wall can actively pump the drug back into the GI lumen, reducing net absorption.
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Chemical Instability: this compound might degrade in the acidic environment of the stomach or enzymatically in the intestine.
Q2: What initial preformulation studies are critical for improving this compound's oral bioavailability?
A thorough preformulation study is the foundation for developing a successful oral dosage form.[1][6][7] Key studies include:
-
Solubility Profiling: Determine the solubility of this compound in various aqueous media across the physiological pH range (1.2 to 6.8).[8] This will help in identifying the potential for pH-dependent absorption and guide the selection of formulation strategies.
-
Solid-State Characterization: Techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) are used to identify the crystalline form (polymorphs), which can significantly impact solubility and dissolution.[1]
-
Log P Determination: The octanol-water partition coefficient (Log P) will indicate the lipophilicity of this compound, which influences its membrane permeability.
-
Excipient Compatibility Studies: Assess the physical and chemical compatibility of this compound with a range of common pharmaceutical excipients to identify potential interactions that could affect stability or performance.[9][10][11][12][13]
Q3: What are the most promising formulation strategies to enhance the oral bioavailability of a poorly soluble compound like this compound?
Several advanced formulation strategies can be employed to overcome the challenge of poor solubility:[8][14][15]
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug, leading to a faster dissolution rate.[16]
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in its amorphous (non-crystalline) state within a polymer matrix can significantly enhance its apparent solubility and dissolution.[6]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and lipid nanoparticles can improve the solubilization of lipophilic drugs in the GI tract.[17]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug molecule.
Troubleshooting Guides
Issue 1: Low and Variable Drug Exposure in Preclinical Animal Studies
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Poor aqueous solubility leading to incomplete dissolution. | Conduct a comprehensive solubility analysis and consider enabling formulations. | Protocol: Determine the pH-solubility profile of this compound in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF). Based on the results, formulate prototypes using micronization, ASDs, or lipid-based systems. |
| Precipitation of the drug in the GI tract after initial dissolution. | Investigate the use of precipitation inhibitors in the formulation. | Protocol: Screen various polymers (e.g., HPMC, PVP) for their ability to maintain supersaturation of this compound in in vitro dissolution studies. |
| High first-pass metabolism. | Co-administer with a known inhibitor of the metabolizing enzymes (for research purposes) or consider formulation strategies to bypass the liver. | Protocol: In an animal model, compare the pharmacokinetic profile of this compound with and without a relevant metabolic inhibitor. Explore lymphatic transport-promoting lipid formulations. |
Issue 2: Inconsistent In Vitro Dissolution Results
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Inappropriate dissolution test parameters. | Optimize the dissolution method to be more biorelevant. | Protocol: Evaluate different dissolution media (e.g., FaSSIF, FeSSIF), apparatus (USP I or II), and agitation speeds to find conditions that are discriminating and reflect in vivo performance.[5][18][19][20] |
| Physical changes in the drug substance or formulation during storage. | Perform solid-state characterization of the stability samples. | Protocol: Use XRPD and DSC to check for changes in crystallinity or polymorphic form of this compound in the formulation after storage under accelerated stability conditions. |
| Foaming or coning of the dosage form in the dissolution vessel. | Adjust the dissolution test setup. | Protocol: For foaming, consider using a different apparatus or adding a small amount of surfactant. For coning, optimize the paddle speed and vessel geometry. |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying
-
Polymer and Solvent Selection: Based on preformulation data, select a suitable polymer (e.g., HPMC-AS, Soluplus®) and a common solvent system in which both this compound and the polymer are soluble.
-
Solution Preparation: Prepare a solution containing the desired ratio of this compound to polymer (e.g., 1:3 w/w).
-
Spray Drying: Atomize the solution into a drying chamber with controlled temperature and gas flow to rapidly evaporate the solvent, resulting in a solid dispersion powder.
-
Characterization: Analyze the resulting powder using XRPD to confirm the amorphous nature of this compound and perform in vitro dissolution testing to assess the improvement in drug release.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Use male Sprague-Dawley rats (n=4-6 per group) with cannulated jugular veins for blood sampling.[2][21][22][23][24]
-
Formulation Administration: Administer the this compound formulation (e.g., suspension of crystalline drug vs. ASD formulation) orally via gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples at specific time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours) post-dosing.
-
Sample Analysis: Process the blood to obtain plasma and quantify the concentration of this compound using a validated analytical method such as LC-MS/MS.[25][26][27][28]
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC to determine the oral bioavailability of the different formulations.
Data Presentation
Table 1: Hypothetical Physicochemical Properties of this compound
| Property | Value | Implication for Oral Bioavailability |
| Molecular Weight | ~347 g/mol | Moderate size, permeability may not be a major issue if solubility is addressed. |
| Log P | (Assumed) > 3 | High lipophilicity, suggesting poor aqueous solubility but potentially good membrane permeability (BCS Class II candidate). |
| pKa | (Assumed) ~4.5 (weak base) | Solubility will be higher in the acidic environment of the stomach and lower in the neutral pH of the intestine. |
| Aqueous Solubility | (Assumed) < 0.01 mg/mL | Very low solubility is a significant hurdle for oral absorption. |
| Crystalline Form | (Assumed) Stable polymorph | A stable crystalline form will have lower solubility than a metastable or amorphous form. |
Table 2: Comparison of Hypothetical In Vitro Dissolution of this compound Formulations
| Formulation | % Drug Dissolved at 30 min (in SIF) | % Drug Dissolved at 60 min (in SIF) |
| Crystalline this compound | 5% | 8% |
| Micronized this compound | 25% | 40% |
| This compound ASD (1:3 with HPMC-AS) | 85% | 95% |
| This compound in SMEDDS | 90% | 98% |
Table 3: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | Relative Bioavailability (%) |
| Crystalline this compound (Suspension) | 50 | 4 | 400 | 100 |
| Micronized this compound (Suspension) | 150 | 2 | 1200 | 300 |
| This compound ASD (in capsule) | 450 | 1 | 3600 | 900 |
Visualizations
Caption: Workflow for improving oral bioavailability.
References
- 1. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
- 2. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharm-int.com [pharm-int.com]
- 4. Solving Solubilization: Overcoming Challenges in the Formulation Development of Oral Solid Dosage Forms - Lubrizol [lubrizol.com]
- 5. agnopharma.com [agnopharma.com]
- 6. researchgate.net [researchgate.net]
- 7. Preformulation study of a poorly water-soluble drug, alpha-pentyl-3-(2-quinolinylmethoxy)benzenemethanol: selection of the base for dosage form design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preformulation Studies: Solubility analysis - Pharmapproach.com [pharmapproach.com]
- 9. Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup: A Benchmark Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug Excipient Compatibility Testing Protocols and Charaterization: A Review | Semantic Scholar [semanticscholar.org]
- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 12. scispace.com [scispace.com]
- 13. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. A Comprehensive Review of Challenges in Oral Drug Delivery Systems and Recent Advancements in Innovative Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. Development of In Vitro Dissolution Testing Methods to Simulate Fed Conditions for Immediate Release Solid Oral Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. fip.org [fip.org]
- 19. Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms | FDA [fda.gov]
- 20. In vitro dissolution testing methods | PDF [slideshare.net]
- 21. m.youtube.com [m.youtube.com]
- 22. scispace.com [scispace.com]
- 23. parazapharma.com [parazapharma.com]
- 24. researchgate.net [researchgate.net]
- 25. (PDF) Analytical Methods Used for the Detection and Quantification of Benzodiazepines (2019) | Zidane Qriouet | 55 Citations [scispace.com]
- 26. Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Development and Validation of an RP-HPLC Method for Quantitative Estimation of Eslicarbazepine Acetate in Bulk Drug and Tablets - PMC [pmc.ncbi.nlm.nih.gov]
How to control for Darenzepine vehicle effects in vivo
This technical support center provides researchers, scientists, and drug development professionals with guidance on controlling for vehicle effects in in vivo studies involving Darenzepine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective M3 muscarinic acetylcholine receptor antagonist. Muscarinic M3 receptors are primarily located on smooth muscle cells and glandular tissue. When activated by acetylcholine, they mediate effects such as smooth muscle contraction and glandular secretion. This compound competitively blocks these receptors, leading to the relaxation of smooth muscle and a reduction in secretions. For instance, it has been investigated for its potential to inhibit the growth of certain tumors, like small cell lung carcinoma, by blocking the M3 receptor-mediated signaling that can contribute to cell proliferation.[1]
Q2: Why is it critical to control for vehicle effects in my this compound in vivo experiment?
The vehicle, the substance used to deliver this compound, can have its own biological effects. These effects can confound your experimental results, making it difficult to determine if the observed outcomes are due to this compound or the vehicle itself. A vehicle control group, which receives the vehicle without this compound, is essential to isolate the pharmacological effects of the drug. This control group serves as a baseline to which the this compound-treated group is compared.
Q3: What are some common vehicles that could be used for this compound in vivo administration?
-
Saline (0.9% NaCl): Often used for intravenous, intraperitoneal, or subcutaneous injections. It is generally considered inert, but large volumes can have physiological effects.
-
Phosphate-Buffered Saline (PBS): Similar to saline but buffered to a physiological pH, making it suitable for various injection routes.
-
Dimethyl Sulfoxide (DMSO): A powerful solvent for many water-insoluble compounds. However, it has known biological effects and should be used at the lowest effective concentration, typically in combination with saline or PBS.
-
Polyethylene Glycol (PEG): Often used to increase the solubility and half-life of drugs. The choice of PEG molecular weight (e.g., PEG300, PEG400) depends on the desired properties.
-
Cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin): Used to enhance the solubility of hydrophobic drugs for aqueous formulations.
The choice of vehicle will depend on the specific experimental goals, the desired route of administration, and the solubility characteristics of the this compound formulation being used.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected effects in the vehicle control group. | The vehicle itself is exerting a biological effect. | - Review the literature for known effects of the chosen vehicle. - Reduce the concentration or volume of the vehicle administered. - Consider switching to a more inert vehicle (e.g., saline if DMSO is being used). |
| High variability in results between animals in the same group. | Inconsistent administration of this compound or vehicle. Differences in animal health or stress levels. | - Ensure accurate and consistent dosing techniques. - Acclimatize animals to handling and injection procedures before the experiment. - Monitor animal health closely throughout the study. |
| This compound does not appear to have the expected effect. | Poor solubility or stability of this compound in the chosen vehicle. Incorrect dosage or route of administration. | - Verify the solubility of your this compound formulation. - Prepare fresh solutions for each experiment. - Re-evaluate the dosage and administration route based on available literature and pilot studies. |
Experimental Protocols
Below is a generalized experimental protocol for an in vivo study with this compound, emphasizing the control for vehicle effects.
Objective: To assess the in vivo efficacy of this compound in a relevant animal model.
Materials:
-
This compound
-
Selected Vehicle (e.g., Saline, 10% DMSO in Saline, 20% HP-β-CD in water)
-
Animal Model (e.g., nude mice for xenograft studies)
-
Sterile syringes and needles
-
Calibrated scale for animal weighing
Experimental Design:
A minimum of three groups are recommended:
-
Naive Control Group: Animals that receive no treatment. This group helps to understand the baseline progression of the disease model or normal physiological parameters.
-
Vehicle Control Group: Animals that receive the same volume and administration schedule of the vehicle as the treatment group. This is the most critical control for isolating the effects of this compound.
-
This compound Treatment Group: Animals that receive this compound dissolved in the chosen vehicle.
Procedure:
-
Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the experiment.
-
Randomization: Randomly assign animals to the different experimental groups.
-
Dose Preparation:
-
Prepare the this compound solution in the chosen vehicle at the desired concentration. For example, a study on small cell lung carcinoma in nude mice used darifenacin (this compound) at concentrations that achieved a plasma level of approximately 2.5 x 10⁻⁸ mol/L.[1]
-
Prepare an equivalent volume of the vehicle alone for the control group.
-
-
Administration:
-
Administer this compound or the vehicle to the respective groups according to the planned schedule (e.g., daily, twice daily) and route (e.g., oral gavage, intraperitoneal injection).
-
Ensure the volume of administration is consistent across all animals and is appropriate for the animal's weight.
-
-
Monitoring:
-
Monitor animals daily for any signs of toxicity or adverse reactions.
-
Measure relevant endpoints at predetermined time points (e.g., tumor volume, physiological parameters).
-
-
Data Analysis:
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Compare the results of the this compound treatment group to the vehicle control group to determine the specific effect of the drug.
-
The naive control group provides a reference for the overall health of the animals and the progression of the model.
-
Quantitative Data Summary
The following table summarizes the potential biological effects of common in vivo vehicles. Researchers should be aware of these potential effects when designing their experiments and interpreting their results.
| Vehicle | Route of Administration | Potential Biological Effects |
| Saline (0.9% NaCl) | IV, IP, SC, Oral | Generally considered inert, but large volumes can cause fluid and electrolyte imbalance, and may induce a hypercoagulable state. |
| DMSO | IV, IP, SC, Oral, Topical | Can have anti-inflammatory and analgesic effects. May cause skin irritation, nausea, and sedation. It can also alter the metabolism of other compounds. |
| Polyethylene Glycol (PEG) | IV, IP, SC, Oral | Can cause gastrointestinal issues and, in some cases, neurological side effects. The effects can vary depending on the molecular weight of the PEG. |
| Cyclodextrins (e.g., HP-β-CD) | IV, IP, SC, Oral | Generally well-tolerated but can interact with cell membranes and affect the absorption and distribution of other molecules. |
Visualizations
This compound (M3 Muscarinic Receptor Antagonist) Signaling Pathway
Caption: this compound blocks the M3 muscarinic receptor, preventing acetylcholine-induced signaling.
Experimental Workflow for Controlling Vehicle Effects
Caption: Workflow for an in vivo experiment with appropriate vehicle controls.
References
Technical Support Center: Darenzepine and Muscarinic Receptor Antagonists
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with darenzepine and other muscarinic receptor antagonists. Variability in experimental results can arise from a number of factors, from reagent handling to experimental design. This guide is intended to help you identify and address these potential issues to ensure the accuracy and reproducibility of your findings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is described as a muscarinic receptor inhibitor.[1] Like other drugs in its class, it is expected to act as an antagonist at muscarinic acetylcholine receptors. These receptors are involved in a wide range of physiological functions, making them a key target for drug development.
Q2: I am seeing significant variability in my IC50/EC50 values for this compound between experiments. What are the common causes?
Variability in IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values is a frequent challenge in pharmacological studies.[2][3][4] Several factors can contribute to this, including:
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Reagent Stability and Solubility: The stability and solubility of this compound in your assay buffer can impact its effective concentration.[5][6][7][8]
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Cell Line Variation: If you are using cell-based assays, variations in cell passage number, density, and health can alter receptor expression levels and signaling efficiency.
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Assay Conditions: Minor differences in incubation times, temperature, and buffer composition can influence binding kinetics and enzymatic reactions.
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Pipetting Accuracy: Inaccurate pipetting, especially of concentrated stock solutions, can lead to significant errors in the final drug concentrations.
Q3: How does the selectivity of this compound for different muscarinic receptor subtypes affect experimental outcomes?
Muscarinic receptor antagonists exhibit varying degrees of selectivity for the five known subtypes (M1-M5).[9][10] For instance, darifenacin shows high selectivity for the M3 receptor.[9][11] The specific receptor subtype(s) expressed in your experimental system (e.g., cell line, tissue preparation) will dictate the observed pharmacological effect. If your system expresses multiple muscarinic receptor subtypes, a non-selective antagonist will elicit a composite response that may be difficult to interpret.
Q4: What are the key considerations for dissolving and storing this compound?
The solubility and stability of this compound can be influenced by the solvent and storage conditions. While specific data for this compound is limited, for similar compounds, it is common to prepare concentrated stock solutions in a solvent like DMSO and then dilute them in aqueous buffers for experiments. It is crucial to assess the solubility of the compound in the final assay buffer to avoid precipitation. Stock solutions should be stored at an appropriate temperature (e.g., -20°C or -80°C) and undergo a limited number of freeze-thaw cycles.
Quantitative Data: Muscarinic Receptor Binding Affinities
The binding affinity of a ligand for its receptor is typically reported as the equilibrium dissociation constant (Kd) or the inhibition constant (Ki).[12][13] A lower Ki value indicates a higher binding affinity. The following table summarizes the binding affinities (pKi values, which is the negative logarithm of the Ki) of pirenzepine and darifenacin, two well-characterized muscarinic antagonists, for the five human muscarinic receptor subtypes. This data can serve as a reference for understanding the expected selectivity profile of similar compounds.
| Compound | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) |
| Pirenzepine | 8.74 | 7.35 | 8.19 | 8.32 | 8.32 |
| Darifenacin | ~7.6 | ~7.0 | ~8.8 | ~7.0 | ~7.5 |
Note: pKi values are derived from various sources and should be considered approximate. Experimental conditions can influence these values.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered during experiments with this compound and other muscarinic antagonists.
Issue 1: Inconsistent or non-reproducible dose-response curves.
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Question: Have you verified the concentration and integrity of your this compound stock solution?
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Action: Prepare a fresh stock solution from the solid compound. If possible, verify the concentration using a spectrophotometer or another analytical method.
-
-
Question: Are your assay conditions, including buffer composition, pH, and temperature, consistent across all experiments?
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Action: Standardize all assay parameters and document them meticulously in your lab notebook. Use a checklist to ensure consistency.
-
-
Question: Are you using a consistent cell passage number and seeding density for your experiments?
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Action: Establish a standard operating procedure (SOP) for cell culture, including a defined range for passage numbers and seeding densities.
-
-
Question: Could there be issues with your detection method (e.g., plate reader, scintillation counter)?
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Action: Run instrument diagnostics and use appropriate positive and negative controls to validate the performance of your detection system.
-
Issue 2: No observable effect of this compound in your assay.
-
Question: Have you confirmed that your experimental system expresses the target muscarinic receptors?
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Action: Verify receptor expression using techniques like RT-PCR, Western blotting, or by using a known positive control agonist/antagonist.
-
-
Question: Is the concentration range of this compound appropriate for the expected binding affinity?
-
Action: Consult the literature for the expected potency of similar compounds and ensure your dose-response curve covers a sufficiently wide concentration range.
-
-
Question: Is it possible that this compound is not soluble in your assay buffer at the tested concentrations?
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Action: Visually inspect for precipitation at the highest concentrations. Consider using a different buffer or adding a small percentage of a co-solvent, ensuring it does not affect the assay.
-
Issue 3: High background signal or "noisy" data.
-
Question: Are you using appropriate controls to determine the background signal?
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Action: Include "no-cell" or "no-membrane" controls to measure the signal that is not specific to your biological system.
-
-
Question: Could there be non-specific binding of this compound to your assay plates or tubes?
-
Action: Consider using low-binding plates or pre-treating them with a blocking agent like bovine serum albumin (BSA).
-
-
Question: Is your washing procedure sufficient to remove unbound reagents?
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Action: Optimize the number and duration of wash steps to minimize background without losing the specific signal.
-
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay
This protocol describes a common method for determining the binding affinity of an unlabeled compound (like this compound) by measuring its ability to compete with a radiolabeled ligand for binding to a receptor.
-
Materials:
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Cell membranes expressing the muscarinic receptor of interest.
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Radiolabeled ligand (e.g., [³H]-N-methylscopolamine).
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Unlabeled this compound.
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Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
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96-well microplates.
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Glass fiber filters.
-
Scintillation cocktail.
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Scintillation counter.
-
-
Procedure:
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Prepare serial dilutions of this compound in the assay buffer.
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In a 96-well plate, add the assay buffer, cell membranes, and the radiolabeled ligand at a concentration close to its Kd.
-
Add the different concentrations of this compound to the appropriate wells. Include wells for "total binding" (no this compound) and "non-specific binding" (a high concentration of a known muscarinic antagonist like atropine).
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Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
Harvest the membranes by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add the scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
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Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Visualizations
Caption: Simplified signaling pathway of M1 and M3 muscarinic receptors.
Caption: Logical workflow for troubleshooting inconsistent experimental results.
Caption: Experimental workflow for a competitive radioligand binding assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. EC50 - Wikipedia [en.wikipedia.org]
- 3. promegaconnections.com [promegaconnections.com]
- 4. IC50 and EC50 | Graphstats Technologies [graphstats.net]
- 5. Physico-mechanical and Stability Evaluation of Carbamazepine Cocrystal with Nicotinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dihydroartemisinin-cyclodextrin complexation: solubility and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Darifenacin: a muscarinic M3-selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Muscarinic receptor subtypes and the selectivity of agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 13. Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Darenzepine Dosage and Administration in Mouse Models
This technical support guide provides researchers, scientists, and drug development professionals with essential information for utilizing Darenzepine in preclinical mouse studies. Due to the limited availability of specific dosage data for this compound across different mouse strains, this guide focuses on providing a framework for determining the optimal dosage for your specific experimental needs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective antagonist of the muscarinic acetylcholine M1 receptor.[1][2] Muscarinic receptors are G protein-coupled receptors involved in various physiological processes. The M1 receptor, in particular, is highly expressed in the central nervous system, including the cortex and hippocampus, and plays a crucial role in cognitive functions.[3][4] this compound exerts its effects by blocking the binding of the endogenous neurotransmitter, acetylcholine, to the M1 receptor, thereby modulating downstream signaling pathways.
Q2: Is there a universally recommended dose of this compound for mice?
Currently, there is no universally established dose of this compound for all mouse strains. The optimal dosage can be influenced by a variety of factors, including the specific mouse strain, age, sex, and the intended therapeutic effect or experimental endpoint. Therefore, it is crucial to perform dose-ranging studies to determine the most effective and well-tolerated dose for your specific model.
Q3: How do I prepare this compound for administration to mice?
The solubility and appropriate vehicle for this compound should be determined based on the chosen route of administration. For oral administration, this compound can be dissolved in a suitable vehicle such as water, saline, or a suspension agent like 0.5% carboxymethylcellulose. For intraperitoneal or intravenous injections, sterile saline is a common vehicle, and the solution should be filtered through a 0.22 µm filter to ensure sterility. It is essential to conduct small-scale solubility tests before preparing a large batch for your study.
Troubleshooting Guide: Determining the Optimal this compound Dosage
This section provides a step-by-step guide to help you design and execute experiments to determine the appropriate this compound dosage for your research.
Problem: I am unsure what dose of this compound to use in my C57BL/6 mice for a behavioral study.
Solution: A systematic dose-response study is recommended. This involves testing a range of doses to identify the one that produces the desired effect with minimal adverse events.
Experimental Protocol: Dose-Ranging and Pharmacokinetic/Pharmacodynamic (PK/PD) Study
This protocol outlines a general procedure for determining the optimal dose of this compound.
1. Initial Dose Selection:
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Literature Review: Although specific data for this compound is scarce, reviewing studies on other M1 muscarinic antagonists in mice can provide a starting point for a dose range.
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In Vitro Potency: If available, the in vitro potency (e.g., IC50 or Ki) of this compound at the M1 receptor can be used to estimate a starting dose range. Generally, in vivo concentrations are targeted to be a multiple of the in vitro potency value.
2. Dose-Ranging Study Design:
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Animals: Use a sufficient number of mice per group (typically 6-10) of the specific strain you will be using for your main experiments.
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Dose Levels: Select at least 3-4 dose levels, including a vehicle control. The doses should be spaced logarithmically (e.g., 1, 3, 10, 30 mg/kg) to cover a broad range.
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Route of Administration: Choose the route of administration that is most relevant to the intended clinical application or experimental design (e.g., oral gavage, intraperitoneal injection).
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Acclimation: Allow mice to acclimate to the housing conditions and handling for at least one week before the experiment.
3. Pharmacokinetic (PK) Assessment:
-
Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in your specific mouse strain.
-
Methodology:
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Administer a single dose of this compound to a cohort of mice.
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Collect blood samples at multiple time points post-administration (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
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Analyze the plasma concentration of this compound using a validated analytical method such as LC-MS/MS.
-
Calculate key pharmacokinetic parameters.
-
Table 1: Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum plasma concentration of the drug. |
| Tmax | Time to reach maximum plasma concentration. |
| AUC | Area under the plasma concentration-time curve, representing total drug exposure. |
| T1/2 | Elimination half-life, the time it takes for the drug concentration to reduce by half. |
| Bioavailability (F%) | The fraction of the administered dose that reaches systemic circulation (for non-intravenous routes). |
4. Pharmacodynamic (PD) Assessment:
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Objective: To measure the biological effect of this compound on its target.
-
Methodology:
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Select a relevant pharmacodynamic endpoint that reflects M1 receptor antagonism. This could be a behavioral test, a neurochemical measurement, or a physiological response.
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Administer the different doses of this compound from the dose-ranging study.
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Measure the pharmacodynamic endpoint at a time point consistent with the Tmax observed in the PK study.
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Table 2: Potential Pharmacodynamic Endpoints for M1 Receptor Antagonism
| Endpoint Category | Specific Examples |
| Behavioral | Cognitive tasks (e.g., Morris water maze, Y-maze), locomotor activity. |
| Neurochemical | Measurement of neurotransmitter levels (e.g., acetylcholine, dopamine) in specific brain regions. |
| Physiological | Electrophysiological recordings in brain slices, monitoring of body temperature. |
5. Data Analysis and Dose Selection:
-
Analyze the dose-response relationship for both efficacy (PD endpoint) and any observed side effects.
-
Select the lowest dose that produces a significant and desired effect without causing overt signs of toxicity or distress in the animals.
-
Consider the pharmacokinetic profile to determine the appropriate dosing frequency for chronic studies.
Visualizations
M1 Muscarinic Receptor Signaling Pathway
Caption: M1 muscarinic receptor signaling cascade.
Experimental Workflow for this compound Dosage Determination
References
- 1. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 2. G protein coupling and signaling pathway activation by m1 muscarinic acetylcholine receptor orthosteric and allosteric agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. M1 muscarinic receptors regulate the phosphorylation of AMPA receptor subunit GluA1 via a signaling pathway linking cAMP-PKA and PI3K-Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
Darenzepine Interference with Fluorescent Assays: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are using darenzepine in their experiments and suspect it may be interfering with fluorescent assays. While there are no widespread reports of this compound causing such interference, its chemical structure, containing multiple aromatic rings, suggests a potential for intrinsic fluorescence or quenching activity. This guide offers a structured approach to identifying and mitigating potential assay artifacts.
Troubleshooting Guide: Is this compound Affecting My Assay?
If you observe unexpected results in your fluorescent assay in the presence of this compound, such as an unanticipated increase or decrease in signal, follow this step-by-step guide to diagnose the issue.
Step 1: Initial Controls and Observations
The first step is to determine if this compound itself is contributing to the fluorescence signal or quenching it.
Experimental Protocol:
-
Prepare a "this compound Only" Control: In a multi-well plate, prepare wells containing your assay buffer and this compound at the same concentration used in your experiment. Do not add the fluorescent dye or cellular components.
-
Prepare a "Fluorophore Only" Control: Prepare wells with the assay buffer and your fluorescent dye at the final assay concentration.
-
Prepare a "Fluorophore + this compound" Control: Prepare wells with the assay buffer, your fluorescent dye, and this compound at the final assay concentrations.
-
Measure Fluorescence: Read the plate on your fluorometer using the same excitation and emission wavelengths as your main experiment.
Data Interpretation:
| Well Contents | Expected Result if No Interference | Possible Issue if Result Deviates |
| This compound Only | No significant fluorescence. | Autofluorescence: this compound is fluorescent at your assay's wavelengths. |
| Fluorophore + this compound | Fluorescence is comparable to "Fluorophore Only". | Quenching: this compound is absorbing light emitted by your fluorophore. |
| Fluorophore + this compound | Fluorescence is significantly higher than "Fluorophore Only". | Signal Enhancement: this compound may be interacting with the fluorophore to increase its quantum yield. |
Step 2: Characterize this compound's Spectral Properties
If Step 1 suggests autofluorescence, you need to determine the absorption and emission spectra of this compound.
Experimental Protocol:
-
Absorption Scan: Using a spectrophotometer, scan a solution of this compound in your assay buffer across a range of UV and visible wavelengths (e.g., 250-700 nm) to find its absorption peak(s).
-
Emission Scan: Using a spectrofluorometer, excite the this compound solution at its absorption maximum (or a range of wavelengths if the absorption spectrum is broad) and scan the emission across a range of higher wavelengths.
This will reveal if this compound's spectral properties overlap with those of your assay's fluorophore.
Step 3: Assay-Specific Troubleshooting
Based on your findings, here are strategies to mitigate the interference.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence interference?
A1: Fluorescence interference in an assay can occur when a substance, other than the intended fluorescent probe, either emits light at the detection wavelength (autofluorescence) or reduces the signal from the probe (quenching).[1][2][3] Many small molecules found in screening libraries can be fluorescent and lead to false positives.[1][2]
Q2: Why might this compound interfere with my fluorescent assay?
A2: this compound possesses a chemical structure with multiple aromatic rings. Aromatic structures are known to absorb and emit light and are a common feature in many fluorescent molecules. While not definitively documented for this compound, this structural characteristic suggests a potential for autofluorescence or interaction with fluorophores.
Q3: My control experiment shows this compound is autofluorescent. What should I do?
A3: You have several options:
-
Wavelength Shift: If possible, switch to a fluorescent dye that excites and emits at longer, red-shifted wavelengths. Autofluorescence from compounds and cells is often more pronounced in the blue-green spectrum.[4][5]
-
Background Subtraction: Include a "this compound only" control for every experiment and subtract its signal from your experimental wells. This is most effective if the autofluorescence is additive and does not change in the presence of other assay components.
-
Time-Resolved Fluorescence (TRF): If your plate reader supports it, consider using a TRF-based assay. Autofluorescence from small molecules typically has a very short lifetime (nanoseconds), whereas lanthanide-based TRF probes have much longer emission lifetimes (microseconds). By introducing a delay between excitation and detection, the short-lived background fluorescence can be eliminated.
Q4: My results suggest this compound is quenching my fluorescent signal. How can I fix this?
A4: Quenching can occur if the absorption spectrum of this compound overlaps with the emission spectrum of your fluorophore (a phenomenon related to Förster Resonance Energy Transfer or FRET).
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Change Fluorophore: Select a fluorophore with an emission spectrum that does not overlap with this compound's absorption spectrum.
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Reduce this compound Concentration: If experimentally feasible, lower the concentration of this compound to minimize the quenching effect.
-
Use a Different Assay Format: Consider a non-fluorescence-based orthogonal assay, such as a luminescence or absorbance-based assay, to confirm your findings.[1]
Q5: What are some general best practices to avoid interference from compounds like this compound?
A5:
-
Always run controls: Include unstained cells, buffer only, compound only, and fluorophore only controls to understand the baseline and potential sources of background signal.[6][7]
-
Characterize your compounds: Whenever possible, run a quick spectral scan of your test compounds to check for intrinsic fluorescence before starting a large screening campaign.
-
Choose red-shifted dyes: For cell-based assays, using fluorophores that emit in the red or far-red spectrum can help avoid autofluorescence from both cells and small molecules.[4][5]
-
Optimize reagent concentrations: Use the lowest possible concentrations of fluorescent dyes and test compounds that still provide a robust signal to minimize background and potential for quenching.
Visualizing the Troubleshooting Process
To aid in diagnosing potential interference, the following diagrams illustrate the logical workflow and the underlying principles of fluorescence interference.
References
- 1. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 6. biotium.com [biotium.com]
- 7. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Best practices for storing Darenzepine to prevent degradation
This technical support center provides guidance on the best practices for storing and handling Darenzepine to prevent its degradation. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: While specific stability studies for this compound are not widely published, general best practices for solid-state active pharmaceutical ingredients (APIs) should be followed. It is recommended to store solid this compound at controlled room temperature, between 20°C to 25°C (68°F to 77°F).[1][2] To minimize degradation, it should be protected from light and moisture.[1][3] Storing in a desiccator or a tightly sealed container with a desiccant is advisable.
Q2: How should I store this compound in solution?
A2: The stability of this compound in solution is dependent on the solvent, pH, and storage temperature. For short-term storage, it is generally recommended to keep solutions refrigerated at 2°C to 8°C (36°F to 46°F) and protected from light.[4] Long-term storage of solutions is not recommended unless stability data has been generated. Avoid freezing solutions unless cryoprotectants are used and the stability upon freezing and thawing has been validated, as this can cause the compound to precipitate or degrade.[4]
Q3: What are the likely degradation pathways for this compound?
A3: Based on its chemical structure, which includes an α,β-unsaturated ketone, an amide, and a tertiary amine, this compound may be susceptible to several degradation pathways:
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Hydrolysis: The amide bond could be susceptible to hydrolysis, especially under acidic or basic conditions.
-
Oxidation: The tertiary amine in the piperazine ring and the electron-rich aromatic rings could be sites for oxidation. The double bond in the α,β-unsaturated system is also a potential site for oxidative cleavage.
-
Photodegradation: The conjugated system in this compound may absorb UV light, leading to photodegradation. It is crucial to protect it from light.[3]
Q4: I see some discoloration in my solid this compound sample. What should I do?
A4: Discoloration, such as a change from white to a yellowish or brownish powder, can be an indicator of chemical degradation.[3] It is recommended to discard the discolored material and use a fresh, uncompromised sample for your experiments to ensure the integrity of your results. If you must proceed, it is critical to first assess the purity of the sample using an appropriate analytical method, such as HPLC-UV.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions for each experiment. If using a previously prepared stock, verify its purity and concentration via HPLC before use. Store stock solutions in small, single-use aliquots at -20°C or -80°C if stability data is available. |
| Loss of potency in a cell-based assay | This compound degradation in culture media. | Assess the stability of this compound under your specific experimental conditions (e.g., in the cell culture medium at 37°C). It may be necessary to refresh the medium with freshly added this compound at regular intervals during long-term experiments. |
| Precipitation of this compound from solution | Poor solubility or solvent evaporation. | Ensure the solvent and concentration are appropriate for this compound. Store solutions in tightly sealed vials to prevent solvent evaporation. If precipitation occurs upon refrigeration, allow the solution to equilibrate to room temperature and vortex before use. |
| Appearance of unexpected peaks in chromatography | Formation of degradation products. | Review storage conditions and handling procedures. Protect the compound from light, heat, and humidity. Consider performing forced degradation studies to identify potential degradation products and establish stability-indicating analytical methods. |
Data Presentation
Table 1: General Recommended Storage Conditions for Pharmaceutical Chemicals
| Condition | Solid Compound | Solution | Rationale |
| Temperature | 20°C to 25°C (68°F to 77°F)[1][2] | 2°C to 8°C (36°F to 46°F) for short-term[4] | Reduces the rate of chemical reactions that lead to degradation. |
| Humidity | Store in a dry place, preferably <60% RH[4] | N/A (in sealed container) | Moisture can promote hydrolysis and other degradation pathways.[3] |
| Light | Protect from light (store in an amber vial or in the dark)[1][3] | Protect from light (use amber vials)[3] | Prevents photodegradation of light-sensitive compounds. |
| Atmosphere | Store in a tightly sealed container. Consider inert gas (N₂ or Ar) for highly sensitive compounds. | Store in a tightly sealed container. Degas solvents for oxygen-sensitive compounds. | Minimizes exposure to oxygen and moisture, which can cause oxidative and hydrolytic degradation. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This is a general protocol and may require optimization for this compound.
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid. Filter and degas the mobile phase.
-
Standard Solution Preparation: Accurately weigh a small amount of this compound reference standard and dissolve it in a suitable solvent (e.g., acetonitrile or DMSO) to prepare a stock solution of known concentration. Prepare a series of dilutions for a calibration curve.
-
Sample Preparation: Dissolve the this compound sample to be tested in the same solvent as the standard to a similar concentration.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
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Injection Volume: 10 µL.
-
Detection: UV detector at a wavelength determined by a UV scan of this compound (e.g., 254 nm).
-
Column Temperature: 30°C.
-
-
Analysis: Inject the standard and sample solutions. The purity of the sample can be calculated by comparing the area of the main peak to the total area of all peaks (area percent method).
Protocol 2: Forced Degradation Study
Forced degradation studies help to identify potential degradation products and pathways.
-
Prepare this compound Solutions: Prepare solutions of this compound in a suitable solvent.
-
Expose to Stress Conditions:
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Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C.
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Oxidation: Add 3% H₂O₂ and incubate at room temperature.
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Thermal Stress: Incubate a solid sample and a solution at 80°C.
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Photostability: Expose a solid sample and a solution to UV light (e.g., in a photostability chamber).
-
-
Time Points: Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
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Analysis: Analyze the stressed samples by HPLC to observe the degradation of the parent peak and the formation of new peaks.
Visualizations
Caption: Troubleshooting workflow for suspected this compound degradation.
Caption: Potential degradation pathways for this compound based on its chemical structure.
References
Troubleshooting inconsistent Darenzepine binding assay results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Darenzepine in binding assays. The information is tailored for scientists in academic and drug development settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs). It exhibits selectivity for the M1 muscarinic receptor subtype, which is predominantly found in the central nervous system and exocrine glands.[1][2] Its selective antagonism of M1 receptors makes it a valuable tool for studying cholinergic signaling and a potential therapeutic agent for various neurological disorders.
Q2: Which radioligand is typically used in a this compound binding assay?
A2: A common approach for characterizing the binding of an unlabeled antagonist like this compound is through a competition binding assay. In this setup, a non-selective muscarinic radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB), is used at a fixed concentration.[1][3] this compound is then added in increasing concentrations to compete for binding with the radioligand, allowing for the determination of its binding affinity (Ki).
Q3: What are the expected binding affinities for this compound at different muscarinic receptor subtypes?
A3: While specific Ki values for this compound can vary between studies and experimental conditions, it is known to be M1-selective. As a close analog of Pirenzepine, its binding profile is expected to be similar. The following table summarizes representative binding affinities for Pirenzepine, which can be used as an estimation for this compound.
| Receptor Subtype | Pirenzepine Kᵢ (nM) | Tissue/Cell Source (Example) |
| M1 | 1.6 - 18 | Cerebral Cortex, NB-OK1 Cells |
| M2 | 229 - 690 | Heart, Smooth Muscle |
| M3 | 80 - 124 | Salivary Gland, Pancreas |
| M4 | 32 - 832 | Striatum |
| M5 | Not widely reported | - |
| Data compiled from multiple sources, exact values can vary.[1][3][4][5] |
Q4: How does this compound's mechanism of action affect the signaling pathway?
A4: this compound, as a competitive antagonist at the M1 receptor, blocks the binding of the endogenous agonist, acetylcholine (ACh). The M1 receptor is coupled to the Gq G-protein. When ACh binds, it activates the Gq protein, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively. By blocking ACh binding, this compound prevents this signaling cascade.[6][7][8]
This compound Signaling Pathway
The following diagram illustrates the Gq-coupled signaling pathway of the M1 muscarinic receptor and the inhibitory action of this compound.
Troubleshooting Inconsistent this compound Binding Assay Results
High background, low specific binding, or poor reproducibility can be common issues. This guide provides a systematic approach to troubleshooting.
| Issue | Possible Cause | Recommended Solution |
| High Non-Specific Binding | Radioligand concentration is too high. | Use a radioligand concentration at or below its Kd.[9] |
| Insufficient washing. | Increase the number and/or volume of wash steps with ice-cold buffer. | |
| Hydrophobic interactions of the radioligand with the filter or plate. | Pre-treat filter plates with a blocking agent like polyethyleneimine (PEI) or bovine serum albumin (BSA).[9] | |
| Radioligand degradation. | Check the age and storage conditions of the radioligand. Purity should ideally be >90%.[9] | |
| Low Specific Binding / Low Signal | Insufficient receptor concentration. | Increase the amount of membrane preparation or cell number per well. |
| Inactive receptors. | Ensure proper membrane preparation and storage at -80°C. Avoid repeated freeze-thaw cycles. | |
| Incubation time is too short to reach equilibrium. | Determine the optimal incubation time by performing a time-course experiment. | |
| Incorrect buffer composition (pH, ions). | Optimize the assay buffer. Muscarinic receptor binding can be sensitive to ionic strength and pH. | |
| High Well-to-Well Variability | Inconsistent pipetting. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Incomplete filtration or uneven washing. | Ensure a good seal on the filtration manifold and that all wells are washed consistently. | |
| Cell clumping or uneven membrane suspension. | Ensure a homogenous suspension of cells or membranes before dispensing into wells. | |
| Assay Drift (results change over the course of a plate) | Temperature fluctuations during incubation. | Use a temperature-controlled incubator and allow plates to equilibrate to temperature before starting the reaction. |
| Dissociation of the radioligand during filtration. | Perform filtration and washing steps as rapidly as possible with ice-cold buffer. |
Experimental Protocols
Membrane Preparation from Cultured Cells (e.g., CHO cells expressing M1 receptors)
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Cell Lysis: Wash confluent cell monolayers with ice-cold PBS. Scrape cells into a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.
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Homogenization: Homogenize the cell suspension using a Dounce or Polytron homogenizer on ice.
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Centrifugation: Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and debris.
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Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
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Washing: Resuspend the membrane pellet in fresh lysis buffer and repeat the high-speed centrifugation.
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Final Preparation: Resuspend the final pellet in an appropriate assay buffer, determine the protein concentration (e.g., using a BCA assay), and store aliquots at -80°C.[6]
[³H]-NMS Competition Binding Assay with this compound
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Assay Setup: In a 96-well plate, add assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4), the membrane preparation (typically 10-50 µg protein/well), and varying concentrations of this compound.
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Radioligand Addition: Add [³H]-NMS at a final concentration close to its Kd (e.g., 0.5-1 nM).
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Non-Specific Binding: To a set of wells, add a high concentration of a non-labeled, non-selective muscarinic antagonist (e.g., 10 µM atropine) to determine non-specific binding.
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Incubation: Incubate the plate at room temperature or 30°C for 60-120 minutes with gentle agitation to reach equilibrium.[6]
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Filtration: Rapidly harvest the contents of the plate onto a PEI-pre-soaked glass fiber filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer.
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Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
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Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
Troubleshooting Workflow
This diagram provides a logical workflow for troubleshooting inconsistent this compound binding assay results.
References
- 1. Binding and functional profiles of the selective M1 muscarinic receptor antagonists trihexyphenidyl and dicyclomine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pirenzepine distinguishes between different subclasses of muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atsjournals.org [atsjournals.org]
- 4. Different binding properties of muscarinic M2-receptor subtypes for agonists and antagonists in porcine gastric smooth muscle and mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding of selective antagonists to four muscarinic receptors (M1 to M4) in rat forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 8. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Darenzepine vs. Pirenzepine: A Comparative Guide to M1 Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Darenzepine and Pirenzepine, with a focus on their selectivity for the M1 muscarinic acetylcholine receptor. The information presented is intended to support research and development efforts in cholinergic pharmacology.
Introduction
Muscarinic acetylcholine receptors, a family of five G protein-coupled receptors (M1-M5), are critical targets for therapeutic intervention in a variety of diseases. The M1 receptor, in particular, is a key player in cognitive function, making it a prime target for the development of drugs for neurodegenerative disorders like Alzheimer's disease. Pirenzepine has long been recognized as a prototypical M1-selective antagonist, serving as a valuable tool in pharmacological research. This compound is another muscarinic receptor antagonist; however, publicly available data on its comprehensive binding profile across the five muscarinic subtypes is limited. This guide summarizes the available quantitative data for Pirenzepine and outlines the standard experimental protocols used to determine M1 receptor selectivity.
Data Presentation: Pirenzepine Muscarinic Receptor Binding Affinity
The following table summarizes the binding affinities (Ki and pKi values) of Pirenzepine for the human muscarinic receptor subtypes (M1-M5) from radioligand binding assays. Lower Ki values and higher pKi values indicate stronger binding affinity.
| Compound | M1 Ki (nM) | M1 pKi | M2 Ki (nM) | M2 pKi | M3 Ki (nM) | M3 pKi | M4 Ki (nM) | M4 pKi | M5 Ki (nM) | M5 pKi | Selectivity (M2/M1) | Selectivity (M3/M1) | Selectivity (M4/M1) | Selectivity (M5/M1) |
| Pirenzepine | 16[1] | 7.8[1] | - | - | 400[1] | 6.4[1] | - | - | - | - | - | 25 | - | - |
| Pirenzepine | 18 ± 1.4 | - | 480 - 690 | - | - | - | - | - | - | - | 27-38 | - | - | - |
| Pirenzepine | - | 8.49 (pA2) | - | 6.63 (pA2) | - | - | - | - | - | - | 72 | - | - | - |
| Pirenzepine | - | - | 115 - 174 | - | - | - | - | - | - | - | - | - | - | - |
Note: Data is compiled from multiple sources and experimental conditions may vary. Ki values are equilibrium dissociation constants. pKi is the negative logarithm of the Ki value. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Data on this compound: At the time of this publication, comprehensive, publicly available quantitative data on the binding affinities of this compound for the five human muscarinic receptor subtypes (M1-M5) could not be located in peer-reviewed literature or publicly accessible databases.
Mandatory Visualization
M1 Muscarinic Receptor Signaling Pathway
Caption: Canonical Gq-coupled signaling pathway of the M1 muscarinic receptor.
Experimental Workflow: Radioligand Binding Assay
Caption: A typical workflow for a competitive radioligand binding assay.
Experimental Protocols
The determination of M1 receptor selectivity for antagonists like this compound and Pirenzepine is typically achieved through in vitro radioligand binding assays.
Objective:
To determine the binding affinity (Ki) of this compound and Pirenzepine for each of the five human muscarinic acetylcholine receptor subtypes (M1-M5).
Materials:
-
Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing individual human M1, M2, M3, M4, or M5 receptors.
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Radioligand: A non-selective muscarinic antagonist radiolabeled with tritium, typically [³H]-N-methylscopolamine ([³H]-NMS).
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Unlabeled Ligands: this compound and Pirenzepine of high purity.
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Non-specific Binding Control: A high concentration of a non-selective muscarinic antagonist, such as atropine (e.g., 1 µM).
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Assay Buffer: e.g., Phosphate-buffered saline (PBS) or Tris-HCl buffer, pH 7.4.
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Filtration Apparatus: A cell harvester for rapid filtration.
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Filter Mats: Glass fiber filters (e.g., GF/B or GF/C).
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Scintillation Counter: For quantifying radioactivity.
-
Scintillation Fluid.
Methodology:
1. Membrane Preparation: a. Grow cells expressing a specific muscarinic receptor subtype to confluency. b. Harvest the cells and homogenize them in ice-cold buffer. c. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. d. Centrifuge the resulting supernatant at high speed to pellet the cell membranes. e. Resuspend the membrane pellet in fresh buffer and determine the protein concentration (e.g., using a BCA or Bradford assay). f. Store the membrane preparations at -80°C until use.
2. Competitive Radioligand Binding Assay: a. Prepare a series of dilutions of the unlabeled ligands (this compound and Pirenzepine) in the assay buffer. b. In a 96-well plate, combine the cell membranes (containing a specific receptor subtype), a fixed concentration of the radioligand (e.g., [³H]-NMS at a concentration close to its Kd), and varying concentrations of the unlabeled ligand. c. For total binding, omit the unlabeled ligand. d. For non-specific binding, add a high concentration of atropine. e. Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes). f. Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand. g. Wash the filters rapidly with ice-cold assay buffer to remove any unbound radioligand. h. Place the filter discs into scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
3. Data Analysis: a. Calculate the specific binding at each concentration of the unlabeled ligand by subtracting the non-specific binding from the total binding. b. Plot the specific binding as a function of the logarithm of the unlabeled ligand concentration to generate a competition curve. c. Determine the IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression analysis. d. Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor. e. Repeat the entire procedure for each of the five muscarinic receptor subtypes (M1-M5) for both this compound and Pirenzepine.
4. Selectivity Determination: a. Compare the Ki values of each compound for the M1 receptor to its Ki values for the M2, M3, M4, and M5 receptors. b. The selectivity ratio is calculated by dividing the Ki value for the other subtypes by the Ki value for the M1 receptor (e.g., M2/M1 selectivity = Ki(M2) / Ki(M1)). A higher ratio indicates greater selectivity for the M1 receptor.
Conclusion
Pirenzepine exhibits a well-documented preferential binding affinity for the M1 muscarinic receptor over other subtypes, making it a valuable reference compound in pharmacological studies. While this compound is also classified as a muscarinic antagonist, a comprehensive and direct comparison of its M1 selectivity against Pirenzepine is hampered by the current lack of publicly available binding affinity data across the M1-M5 receptor subtypes. The experimental protocols detailed in this guide provide a standardized framework for researchers to conduct such comparative studies, which would be essential to fully elucidate the pharmacological profile of this compound and its potential as a selective M1 antagonist. Further research is warranted to generate and publish these crucial data to aid in the development of next-generation M1-targeted therapeutics.
References
A Comparative In Vitro Analysis of Darenzepine and Atropine Potency at Muscarinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of the potency of Darenzepine and the classical non-selective antagonist, Atropine, at muscarinic acetylcholine receptors (mAChRs). The data presented herein, derived from radioligand binding assays and functional antagonism studies, offers a quantitative basis for understanding the distinct pharmacological profiles of these two agents.
Introduction to Muscarinic Antagonists
Muscarinic acetylcholine receptors, a family of five G protein-coupled receptor subtypes (M1-M5), are crucial for regulating a wide array of physiological functions. Consequently, muscarinic antagonists are therapeutically important for treating various conditions. Atropine, a naturally occurring tertiary amine, acts as a non-selective competitive antagonist across all five muscarinic receptor subtypes. This compound, a derivative of pirenzepine, is recognized for its selectivity, particularly for the M1 receptor subtype. This guide will delineate the in vitro potency of these two antagonists through their binding affinities (Ki) and their functional antagonist potencies (pA2).
Data Presentation: A Quantitative Comparison
The in vitro potency of this compound (represented by its closely related compound, pirenzepine) and Atropine is summarized in the tables below. Table 1 details the binding affinities (Ki values) of each compound for the five human muscarinic receptor subtypes. Lower Ki values are indicative of higher binding affinity. Table 2 presents the functional antagonist potencies (pA2 values), which quantify the ability of each antagonist to inhibit the response to a muscarinic agonist in a physiological preparation. A higher pA2 value signifies greater functional potency.
Table 1: Comparative Binding Affinities (Ki in nM) of Pirenzepine and Atropine at Human Muscarinic Receptor Subtypes
| Antagonist | M1 | M2 | M3 | M4 | M5 |
| Pirenzepine | 12 - 21 | 310 - 480 | 168 - 300 | ~430 | Low Affinity |
| Atropine | 1 - 2 | 1 - 2 | 1 - 2 | ~1 | ~1 |
Note: Data for this compound is represented by its parent compound, pirenzepine. Ki values are compiled from multiple sources and represent a range of reported values.
Table 2: Comparative Functional Antagonist Potencies (pA2) of Pirenzepine and Atropine in Guinea Pig Tissues
| Antagonist | Gastric Fundus | Gastric Smooth Muscle |
| Pirenzepine | 7.06 | 6.52 |
| Atropine | 8.16 | 8.52 |
Source: Comparative study of pA2 values of pirenzepine and atropine for guinea-pig gastric fundus and gastric smooth muscle.[1]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the experimental methodologies and the underlying pharmacology, the following diagrams illustrate the key concepts and workflows.
Experimental Protocols
Radioligand Binding Assay for Ki Determination
Radioligand binding assays are employed to determine the affinity of a drug for a specific receptor.
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Membrane Preparation : Cell membranes expressing the muscarinic receptor subtype of interest are prepared from cultured cells or tissues.
-
Incubation : A fixed concentration of a radiolabeled ligand that binds to the muscarinic receptor (e.g., [3H]-N-methylscopolamine) is incubated with the cell membranes.
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Competition : Increasing concentrations of the unlabeled antagonist (this compound or Atropine) are added to the incubation mixture. The unlabeled antagonist competes with the radiolabeled ligand for binding to the receptor.
-
Equilibrium : The mixture is incubated for a sufficient time to allow the binding to reach equilibrium.
-
Separation : The bound radioligand is separated from the free (unbound) radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification : The amount of radioactivity retained on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis : The data are plotted as the percentage of specific binding versus the logarithm of the antagonist concentration. The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
Ki Calculation : The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radiolabeled ligand.
Functional Antagonism Assay (Schild Analysis) for pA2 Determination
Functional assays measure the effect of an antagonist on the physiological response induced by an agonist. The Schild analysis is a classical method to quantify the potency of a competitive antagonist.
-
Tissue Preparation : An isolated tissue preparation that exhibits a measurable response to a muscarinic agonist (e.g., contraction of guinea pig ileum or gastric fundus) is mounted in an organ bath containing a physiological salt solution.
-
Agonist Concentration-Response Curve (CRC) : A cumulative concentration-response curve for a muscarinic agonist (e.g., carbachol or acetylcholine) is generated by progressively increasing the agonist concentration in the organ bath and measuring the corresponding physiological response.
-
Antagonist Incubation : The tissue is washed, and a known concentration of the antagonist (this compound or Atropine) is added to the organ bath and allowed to equilibrate with the tissue.
-
Second Agonist CRC : A second agonist CRC is generated in the presence of the antagonist. A competitive antagonist will cause a parallel rightward shift of the agonist CRC without affecting the maximum response.
-
Dose Ratio Calculation : The dose ratio is calculated by dividing the EC50 (the concentration of the agonist that produces 50% of the maximal response) in the presence of the antagonist by the EC50 in the absence of the antagonist.
-
Schild Plot : Steps 3-5 are repeated with several different concentrations of the antagonist. A Schild plot is then constructed by plotting the logarithm of (dose ratio - 1) on the y-axis against the negative logarithm of the molar concentration of the antagonist on the x-axis.
-
pA2 Determination : For a competitive antagonist, the Schild plot should yield a straight line with a slope of 1. The pA2 value is the x-intercept of this line and represents the negative logarithm of the molar concentration of the antagonist that produces a dose ratio of 2.
Conclusion
The in vitro data clearly demonstrate the distinct pharmacological profiles of this compound (as pirenzepine) and Atropine. Atropine exhibits high and non-selective affinity for all five muscarinic receptor subtypes. In contrast, this compound displays a marked preference for the M1 receptor subtype, with significantly lower affinity for M2, M3, and M4 receptors. This selectivity is also reflected in its functional antagonist potency, which is lower than that of Atropine in tissues where M2 and M3 receptors predominate. These findings underscore the importance of receptor subtype selectivity in the development of targeted muscarinic receptor antagonists with improved therapeutic indices.
References
A Comparative Analysis of Darenzepine and Other Muscarinic Antagonists in Central Nervous System Models
For Researchers, Scientists, and Drug Development Professionals
The cholinergic system, and specifically muscarinic acetylcholine receptors, are pivotal in regulating cognitive functions such as learning and memory. Consequently, these receptors are significant targets in the development of therapeutics for central nervous system (CNS) disorders, including Alzheimer's disease. This guide provides a comparative overview of darenzepine and other prominent muscarinic antagonists, focusing on their performance in preclinical CNS models. The information is intended to assist researchers in making informed decisions for their drug discovery and development programs.
Introduction to Muscarinic Antagonists in the CNS
Muscarinic acetylcholine receptors are a family of five G protein-coupled receptor subtypes (M1-M5), each with a distinct distribution and function within the CNS. The M1 receptor is highly expressed in the cortex and hippocampus, areas critical for cognitive processes.[1][2] Antagonism of specific muscarinic receptor subtypes is a key strategy in CNS drug development. For instance, M1 receptor antagonists are studied for their potential to modulate neuronal excitability, while M2 receptor antagonists are investigated for their ability to increase acetylcholine release, thereby enhancing cholinergic transmission.[1]
This guide focuses on a comparison of this compound with other well-characterized muscarinic antagonists, such as pirenzepine and telenzepine, which are known for their relative selectivity for the M1 receptor subtype.
Comparative Binding Affinity Profiles
The selectivity and affinity of a muscarinic antagonist for its target receptor are critical determinants of its therapeutic efficacy and side-effect profile. The binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the antagonist required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.
For context, the following table summarizes the binding affinities (Ki in nM) of several well-known muscarinic antagonists for the human M1-M5 receptors, compiled from various preclinical studies.
| Antagonist | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) | M1 Selectivity (vs. M2/M3) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Pirenzepine | ~20 | ~400 | ~200 | ~100 | ~150 | ~10-20 fold |
| Telenzepine | ~0.5 | ~15 | ~5 | ~10 | ~8 | ~10-30 fold |
| Atropine | ~1 | ~1 | ~1 | ~1 | ~1 | Non-selective |
| Scopolamine | ~1 | ~2 | ~1 | ~3 | ~2 | Non-selective |
| 4-DAMP | ~1 | ~10 | ~0.5 | ~5 | ~3 | M3 selective |
Note: The Ki values are approximate and can vary depending on the experimental conditions and cell types used.
In Vivo Efficacy in CNS Models
Preclinical evaluation of muscarinic antagonists in animal models of cognitive impairment is crucial for predicting their therapeutic potential. A commonly used model is scopolamine-induced amnesia in rodents. Scopolamine, a non-selective muscarinic antagonist, impairs learning and memory, and the ability of a test compound to reverse these deficits is a measure of its potential cognitive-enhancing effects.
While specific in vivo efficacy data for this compound in such models is not publicly available, the general experimental protocol for evaluating muscarinic antagonists is well-established.
Experimental Protocol: Scopolamine-Induced Memory Impairment in Rodents
Objective: To assess the ability of a test compound to reverse scopolamine-induced learning and memory deficits.
Animal Model: Male Wistar rats or C57BL/6 mice.
Procedure:
-
Habituation: Animals are habituated to the testing apparatus (e.g., Morris water maze, Y-maze, or passive avoidance chamber) for a set period before the experiment.
-
Drug Administration:
-
The test compound (e.g., this compound or a comparator) is administered at various doses, typically via intraperitoneal (i.p.) or oral (p.o.) route.
-
A control group receives the vehicle.
-
After a specific pre-treatment time, scopolamine (typically 0.5-1 mg/kg, i.p.) is administered to induce amnesia.
-
-
Behavioral Testing:
-
Morris Water Maze: This task assesses spatial learning and memory. The latency to find a hidden platform in a pool of water is measured over several trials.
-
Y-Maze: This task evaluates spatial working memory based on the spontaneous alternation behavior of the animal in a Y-shaped maze.
-
Passive Avoidance Test: This task measures fear-motivated memory. The latency to enter a dark compartment where the animal previously received a mild foot shock is recorded.
-
-
Data Analysis: The performance of the drug-treated groups is compared to the scopolamine-treated control group. A significant improvement in performance in the drug-treated groups indicates a reversal of the amnesic effect.
Central Nervous System Pharmacokinetics
The ability of a drug to cross the blood-brain barrier (BBB) and achieve therapeutic concentrations in the CNS is a critical factor for its efficacy. Key pharmacokinetic parameters include:
-
Brain-to-Plasma Concentration Ratio (Kp): The ratio of the total drug concentration in the brain to that in the plasma.
-
Unbound Brain-to-Plasma Concentration Ratio (Kp,uu): The ratio of the unbound (pharmacologically active) drug concentration in the brain to that in the plasma. A Kp,uu value close to 1 suggests free diffusion across the BBB, while a value less than 1 may indicate active efflux.
Specific CNS pharmacokinetic data for this compound, including its Kp and Kp,uu values, are not available in the public domain. This information is essential for understanding its potential for CNS penetration and target engagement.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs discussed, the following diagrams are provided.
References
Cross-reactivity study of Darenzepine with other receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the receptor binding profile of Darenzepine, with a focus on its cross-reactivity with other receptors. This compound is primarily known as a muscarinic acetylcholine receptor (mAChR) antagonist. Understanding its selectivity and potential off-target interactions is crucial for assessing its therapeutic potential and predicting potential side effects.
Quantitative Receptor Binding Profile
The following table summarizes the available binding affinity data for this compound against muscarinic receptor subtypes. For comparison, data for other well-known muscarinic antagonists are included where available. The binding affinity is typically expressed as the inhibition constant (Ki), where a lower value indicates a higher affinity.
| Receptor Subtype | This compound (Ki, nM) | Atropine (Ki, nM) | Pirenzepine (Ki, nM) | Darifenacin (Ki, nM) |
| Muscarinic M1 | Data not available | ~1-2 | ~10-20 | ~10-30 |
| Muscarinic M2 | Data not available | ~1-2 | ~300-800 | ~150-300 |
| Muscarinic M3 | Data not available | ~1-2 | ~50-100 | ~1-5 |
| Muscarinic M4 | Data not available | ~1-2 | ~30-100 | Data not available |
| Muscarinic M5 | Data not available | ~1-2 | ~20-50 | Data not available |
Note: The table is populated with representative affinity ranges from publicly available pharmacological data. Specific values can vary depending on the experimental conditions.
Experimental Protocols
The determination of receptor binding affinities is crucial for understanding the selectivity and potential cross-reactivity of a compound. A standard and widely used method is the radioligand binding assay.
Radioligand Binding Assay for Muscarinic Receptors
Objective: To determine the binding affinity (Ki) of this compound for muscarinic receptor subtypes (M1-M5).
Materials:
-
Receptor Source: Cell membranes from cell lines stably expressing human recombinant M1, M2, M3, M4, or M5 receptors.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Test Compound: this compound at various concentrations.
-
Non-specific Binding Control: A high concentration of a non-labeled, non-selective muscarinic antagonist (e.g., 1 µM Atropine).
-
Assay Buffer: e.g., Phosphate-buffered saline (PBS) with 0.1% bovine serum albumin (BSA).
-
Instrumentation: Scintillation counter, filtration apparatus.
Procedure:
-
Membrane Preparation: Prepared cell membranes are thawed and diluted in assay buffer to a final protein concentration determined by prior optimization.
-
Assay Setup: In a 96-well plate, the following are added in order:
-
Assay buffer
-
Test compound (this compound) at varying concentrations or vehicle (for total binding) or non-specific binding control.
-
Radioligand ([³H]-NMS) at a fixed concentration (typically near its Kd value).
-
Receptor-containing membranes.
-
-
Incubation: The plate is incubated for a specific time (e.g., 60-120 minutes) at a controlled temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.
-
Termination: The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: The filters are dried, and a scintillation cocktail is added. The amount of radioactivity trapped on the filters is then measured using a scintillation counter.
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general signaling pathway for Gq-coupled muscarinic receptors (M1, M3, M5) and a typical workflow for a radioligand binding assay.
Caption: Antagonism of Gq-coupled muscarinic receptor signaling by this compound.
Caption: Workflow for a competitive radioligand binding assay.
Comparative Analysis of Darenzepine and Darifenacin on Bladder Smooth Muscle: A Data-Driven Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of the pharmacological effects of Darenzepine and Darifenacin on bladder smooth muscle. The information presented is based on currently available preclinical and clinical data.
Executive Summary
A significant disparity exists in the available scientific literature for this compound and Darifenacin concerning their effects on bladder smooth muscle. Darifenacin is a well-characterized M3 selective muscarinic receptor antagonist with extensive data supporting its use in the treatment of overactive bladder. In contrast, publicly available information on this compound's specific effects on bladder tissue, its full muscarinic receptor subtype selectivity profile, and its urodynamic effects is limited. This compound is identified as a muscarinic receptor inhibitor, with patent literature suggesting a focus on central nervous system (CNS) disorders.[1] Consequently, a direct, data-driven comparison of their performance on bladder smooth muscle is challenging. This guide will present the detailed pharmacological profile of Darifenacin and contrast it with the currently known information for this compound.
Comparative Data on Muscarinic Receptor Pharmacology
The following tables summarize the available quantitative data for this compound and Darifenacin.
Table 1: Muscarinic Receptor Binding Affinity (Ki, nM)
| Compound | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor | Data Source |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | |
| Darifenacin | High Affinity (9-fold lower than M3) | Low Affinity (59-fold lower than M3) | High Affinity | Low Affinity (59-fold lower than M3) | High Affinity (12-fold lower than M3) | [2] |
Table 2: Functional Activity on Bladder Smooth Muscle
| Compound | Parameter | Species | Value | Data Source |
| This compound | IC50 (Inhibition of carbachol-induced contraction) | Data not available | Data not available | |
| Darifenacin | pA2 (Antagonism of carbachol-induced contraction) | Guinea Pig | 8.66 - 9.4 | |
| IC50 (Inhibition of carbachol-induced contraction) | Human | Data not available |
Table 3: In Vivo Urodynamic Effects
| Compound | Parameter | Species | Effect | Data Source |
| This compound | Micturition pressure | Data not available | Data not available | |
| Bladder capacity | Data not available | Data not available | ||
| Micturition interval | Data not available | Data not available | ||
| Darifenacin | Micturition pressure | Rat | Dose-dependent decrease | |
| Bladder capacity | Rat | Increased | ||
| Micturition interval | Rat | Dose-related decrease |
Signaling Pathways and Experimental Workflows
Darifenacin: Mechanism of Action in Bladder Smooth Muscle
Darifenacin is a competitive antagonist of the M3 muscarinic acetylcholine receptor. In the bladder, acetylcholine released from parasympathetic nerves binds to M3 receptors on detrusor smooth muscle cells, initiating a signaling cascade that leads to contraction. Darifenacin blocks this binding, thereby relaxing the bladder muscle, increasing its capacity, and reducing the symptoms of overactive bladder.
Caption: Signaling pathway of M3 receptor-mediated bladder smooth muscle contraction and the inhibitory action of Darifenacin.
This compound: Mechanism of Action
The specific mechanism of action of this compound on bladder smooth muscle has not been detailed in the available literature. It is known to be a muscarinic receptor inhibitor, but its selectivity for M1, M2, and M3 receptor subtypes in the bladder is not characterized.
Experimental Workflow: In Vitro Assessment of Muscarinic Antagonism
The following diagram illustrates a typical experimental workflow to determine the potency of a muscarinic antagonist on isolated bladder tissue.
Caption: A generalized workflow for determining the in vitro potency of muscarinic antagonists on bladder smooth muscle.
Experimental Protocols
Protocol 1: In Vitro Assessment of Muscarinic Receptor Antagonism in Guinea Pig Bladder
-
Tissue Preparation: Male guinea pigs are euthanized, and the bladders are excised and placed in cold Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1). The bladder body is dissected, and longitudinal smooth muscle strips (approximately 10 mm long and 2-3 mm wide) are prepared.
-
Experimental Setup: The muscle strips are mounted in 10-mL organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2. The strips are connected to isometric force transducers for recording contractile activity. An initial tension of 1 g is applied, and the tissues are allowed to equilibrate for at least 60 minutes.
-
Experimental Procedure:
-
Cumulative concentration-response curves to the muscarinic agonist carbachol (1 nM to 100 µM) are generated to establish a baseline contractile response.
-
The tissues are washed, and after a 30-minute re-equilibration period, they are incubated with a specific concentration of the antagonist (e.g., Darifenacin) for 30-60 minutes.
-
A second cumulative concentration-response curve to carbachol is then generated in the presence of the antagonist.
-
-
Data Analysis: The potency of the antagonist is determined by constructing a Schild plot and calculating the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.
Protocol 2: In Vivo Urodynamic Assessment in Rats
-
Animal Preparation: Female Sprague-Dawley rats are anesthetized, and a catheter is implanted into the bladder through the dome for cystometry. The catheter is exteriorized at the back of the neck. The animals are allowed to recover for several days.
-
Experimental Setup: For urodynamic recordings, the conscious rats are placed in a recording cage. The bladder catheter is connected to a pressure transducer and a syringe pump for saline infusion.
-
Experimental Procedure:
-
A continuous infusion of saline (e.g., 0.1 mL/min) into the bladder is initiated.
-
Micturition cycles are recorded, and baseline urodynamic parameters, including micturition pressure, bladder capacity, and micturition interval, are measured.
-
The test compound (e.g., Darifenacin) or vehicle is administered (e.g., intravenously or orally).
-
Urodynamic recordings are continued, and the changes in the parameters are monitored over time.
-
-
Data Analysis: The urodynamic parameters before and after drug administration are compared using appropriate statistical tests to evaluate the in vivo efficacy of the compound.
Experimental Protocols for this compound
No specific experimental protocols for the assessment of this compound's effects on bladder smooth muscle could be identified in the publicly available scientific literature.
Conclusion
This comparative analysis highlights the extensive body of research supporting the M3 selective antagonist activity of Darifenacin on bladder smooth muscle, providing a clear rationale for its clinical use in overactive bladder. The available data robustly characterize its mechanism of action, in vitro potency, and in vivo urodynamic effects.
In stark contrast, This compound remains largely uncharacterized in the context of urology. While identified as a muscarinic receptor inhibitor, its affinity and selectivity for muscarinic receptor subtypes in the bladder, its functional effects on detrusor smooth muscle, and its in vivo urodynamic profile are not documented in the accessible scientific literature. The primary association of this compound with CNS disorders in patent literature suggests that its development may be focused on neurological rather than urological applications.
Therefore, based on the current evidence, a meaningful comparison of the performance of this compound and Darifenacin on bladder smooth muscle is not feasible. Further research is required to elucidate the pharmacological profile of this compound in the urinary system to enable such a comparison. For professionals in drug development, Darifenacin serves as a well-defined benchmark for an M3-selective antagonist, while this compound represents an agent with an unknown potential in the treatment of bladder dysfunction.
References
A Head-to-Head Comparison of Darenzepine and Scopolamine on Memory
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of Darenzepine and Scopolamine on memory, supported by experimental data. This compound, a selective M1 muscarinic acetylcholine receptor antagonist, and Scopolamine, a non-selective muscarinic antagonist, are pivotal tools in neuroscience research for investigating the cholinergic system's role in cognitive processes. This document summarizes their differential impacts on memory, details the experimental protocols used to assess these effects, and illustrates the underlying signaling pathways.
Executive Summary
Scopolamine is a well-established pharmacological agent used to induce memory impairments in animal models, mimicking deficits observed in dementia.[1] Its non-selective antagonism of all five muscarinic receptor subtypes (M1-M5) leads to broad cholinergic blockade, affecting not only memory but also other physiological processes, which can result in a range of side effects.[1][2]
This compound, and its precursor Pirenzepine, represent a more targeted approach by selectively antagonizing the M1 muscarinic receptor. The M1 receptor is highly expressed in the hippocampus and cortex, key brain regions for learning and memory.[3] The selective blockade of M1 receptors is hypothesized to interfere more specifically with memory consolidation processes.[4] While direct comparative studies on this compound are limited, research on the M1-selective antagonist Pirenzepine provides valuable insights into the effects of selective M1 antagonism on memory.
Quantitative Data Comparison
The following tables summarize the dose-dependent effects of Scopolamine and Pirenzepine (as a proxy for this compound) on memory performance in various behavioral tasks. It is important to note that the data are compiled from different studies and direct quantitative comparison should be made with caution due to potential variations in experimental conditions.
Table 1: Effects on Passive Avoidance Task
| Drug | Species | Dose | Route of Administration | Effect on Memory (Step-through Latency) |
| Scopolamine | Rat | 0.5, 1, or 3 mg/kg | Intraperitoneal (IP) | Dose-dependent decrease in latency, indicating memory impairment.[5] |
| Pirenzepine | Rat | 0 - 16 mg/kg | Intraperitoneal (IP) | No significant effect on memory consolidation.[4] |
| Biperiden (M1 antagonist) | Rat | 0 - 16 mg/kg | Intraperitoneal (IP) | Dose-dependent decrease in latency, comparable to Scopolamine.[4] |
| Trihexyphenidyl (M1 antagonist) | Rat | 0 - 16 mg/kg | Intraperitoneal (IP) | Dose-dependent decrease in latency, comparable to Scopolamine.[4] |
Table 2: Effects on Novel Object Recognition (NOR) Task
| Drug | Species | Dose | Route of Administration | Effect on Memory (Discrimination Index) |
| Scopolamine | Mouse | 1 mg/kg | Intraperitoneal (IP) | Significant decrease in discrimination index, indicating impaired recognition memory.[6] |
| Pirenzepine | - | - | - | Data not available |
Table 3: Effects on T-Maze Task
| Drug | Species | Dose | Route of Administration | Effect on Memory (Alternation Performance) |
| Scopolamine | Rat | 30 µg (bilateral intra-hippocampal) | Intra-hippocampal | Decrease in the percentage of correct responses.[7] |
| Pirenzepine | Rat | 34.6 µg (bilateral intra-hippocampal) | Intra-hippocampal | Decrease in the percentage of correct responses.[7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Passive Avoidance Test
The passive avoidance test assesses fear-motivated long-term memory.[8][9]
Apparatus: A two-compartment box with a light and a dark chamber separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.[9]
Procedure:
-
Acquisition Trial: The animal is placed in the light compartment. After a period of habituation, the door to the dark compartment is opened. Rodents have a natural preference for dark environments and will typically enter the dark chamber.[8][9] Once the animal enters the dark compartment, the door is closed, and a brief, mild foot shock is delivered through the grid floor.[9]
-
Retention Trial: Typically 24 hours after the acquisition trial, the animal is placed back into the light compartment, and the door to the dark compartment is opened. The latency to enter the dark compartment is measured.[8] A longer latency is indicative of better memory of the aversive event.[9]
Novel Object Recognition (NOR) Test
The NOR test evaluates recognition memory based on the innate tendency of rodents to explore novel objects.[10][11]
Apparatus: An open-field arena.[10]
Procedure:
-
Habituation: The animal is allowed to freely explore the empty arena for a set period to acclimate to the environment.[11]
-
Familiarization/Training Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a defined duration.[10][11]
-
Test Phase: After a retention interval (e.g., 1 to 24 hours), one of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring each object is recorded.[10] A healthy animal will spend significantly more time exploring the novel object. The discrimination index, calculated as (time with novel object - time with familiar object) / (total exploration time), is used to quantify recognition memory.[6]
T-Maze Spontaneous Alternation Task
The T-maze task assesses spatial working memory based on the natural tendency of rodents to alternate their choice of arms in a maze.[12][13]
Apparatus: A T-shaped maze with a starting arm and two goal arms.[12]
Procedure:
-
The animal is placed at the start of the T-maze and is allowed to choose one of the two goal arms.
-
After entering an arm, the animal can be confined there for a short period.
-
The animal is then returned to the starting position for a subsequent trial.
-
The sequence of arm choices is recorded over multiple trials. A healthy animal will tend to alternate between the two arms, visiting the less recently explored arm. The percentage of spontaneous alternations is calculated as a measure of working memory.[14][15]
Signaling Pathways and Mechanisms of Action
The differential effects of this compound (via Pirenzepine) and Scopolamine on memory can be attributed to their distinct interactions with muscarinic acetylcholine receptor subtypes.
Scopolamine: Non-Selective Muscarinic Antagonist
Scopolamine acts as a competitive antagonist at all five muscarinic acetylcholine receptor subtypes (M1-M5).[1] This widespread blockade of cholinergic signaling in both the central and peripheral nervous systems leads to a general suppression of acetylcholine's effects, including those crucial for memory formation and consolidation.[2] The amnestic effects of Scopolamine are primarily attributed to its antagonism of M1 receptors in the hippocampus and cortex.[3] However, its action on other subtypes contributes to its side-effect profile.
This compound (Pirenzepine): Selective M1 Muscarinic Antagonist
This compound and Pirenzepine exhibit a higher affinity for the M1 receptor subtype compared to other muscarinic receptors.[4] M1 receptors are Gq/11-protein coupled receptors that, upon activation by acetylcholine, stimulate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[16] These second messengers play a critical role in neuronal excitability and synaptic plasticity, processes fundamental to memory formation. By selectively blocking M1 receptors, this compound is thought to disrupt these specific signaling cascades in memory-related brain regions, leading to a more targeted impairment of cognitive function with potentially fewer peripheral side effects compared to non-selective antagonists.[1][2]
References
- 1. Targeting the M1 muscarinic acetylcholine receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Muscarinic antagonists impair multiple aspects of operant discrimination learning and performance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective M1 muscarinic receptor antagonists disrupt memory consolidation of inhibitory avoidance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of Memory Impairment and Oxidative Stress Following Single or Repeated Doses Administration of Scopolamine in Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Selectivity of pirenzepine in the central nervous system. II. Differential effects of pirenzepine and scopolamine on performance of a representational memory task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Passive avoidance test [panlab.com]
- 9. scantox.com [scantox.com]
- 10. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. T-maze - Wikipedia [en.wikipedia.org]
- 13. maze.conductscience.com [maze.conductscience.com]
- 14. Rodent behavioural test - Cognition - T-Maze Continuous Alternation Task (T-CAT) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 15. T-maze Forced Alternation and Left-right Discrimination Tasks for Assessing Working and Reference Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antagonism of the Muscarinic Acetylcholine Type 1 Receptor Enhances Mitochondrial Membrane Potential and Expression of Respiratory Chain Components via AMPK in Human Neuroblastoma SH-SY5Y Cells and Primary Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Validating Darenzepine's M3 Muscarinic Receptor Antagonism with Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Darenzepine's mechanism of action with alternative M3 muscarinic receptor antagonists, leveraging experimental data from knockout mouse models. By examining the physiological effects of M3 receptor ablation and the in vivo activity of various antagonists, we can validate the therapeutic targeting of this compound.
This compound and the M3 Muscarinic Receptor
This compound is a muscarinic acetylcholine receptor inhibitor with a high affinity for the M3 subtype. M3 receptors are G-protein coupled receptors (GPCRs) that, upon activation by acetylcholine, primarily couple to Gq/11 proteins.[1] This initiates a signaling cascade involving phospholipase C (PLC), inositol trisphosphate (IP3), and diacylglycerol (DAG), ultimately leading to an increase in intracellular calcium.[2] This calcium influx is the primary mechanism for smooth muscle contraction and glandular secretion in various organs, including the urinary bladder and salivary glands.[1]
Antagonizing the M3 receptor is a key therapeutic strategy for conditions characterized by smooth muscle overactivity, such as overactive bladder (OAB). This compound is designed to selectively block these receptors, thereby reducing unwanted contractions and secretions.
Validating Mechanism of Action with M3 Knockout Models
M3 muscarinic receptor knockout (M3R KO) mice exhibit phenotypes consistent with the blockade of M3 signaling. For instance, these mice show reduced bladder contractility and impaired salivary secretion, directly demonstrating the critical role of the M3 receptor in these functions.[3] By comparing the effects of this compound and other M3 antagonists in wild-type animals to the phenotype of M3R KO mice, we can confirm that the drugs' actions are indeed mediated through the M3 receptor.
Comparative Data from Knockout Mouse Studies
The following table summarizes key findings from studies using M3 muscarinic receptor knockout mice and compares the effects of M3 receptor ablation with the actions of various muscarinic antagonists. This data provides a quantitative basis for understanding the on-target effects of these drugs.
| Parameter | Wild-Type (WT) Mice | M3 Receptor Knockout (M3R KO) Mice | Effect of Darifenacin (in WT mice) | Effect of Solifenacin (in M2R KO mice - isolates M3 function) | Effect of Oxybutynin (in M2R KO mice - isolates M3 function) |
| Bladder Contraction (Carbachol-induced) | Normal contractile response | Significantly reduced contraction | Potent inhibition of contraction[4] | Significant binding to bladder M3 receptors[5] | Significant binding to bladder M3 receptors[5] |
| Salivary Secretion (Pilocarpine-induced) | Normal salivation | Significantly reduced salivation | Potent and sustained inhibition of salivation[6] | Less binding to salivary gland M3 receptors compared to bladder[5] | Similar binding to salivary and bladder M3 receptors[5] |
| In Vivo M3 Receptor Occupancy (Bladder) | N/A | N/A | Pronounced and long-lasting binding[6][7] | Significant and long-lasting binding[8] | Significant binding[9] |
| In Vivo M3 Receptor Occupancy (Salivary Gland) | N/A | N/A | Pronounced and long-lasting binding[6][7] | Significant and long-lasting binding[8] | Significant binding[9] |
Note: Data for this compound's effects are inferred from its known M3 selectivity and studies on similar M3 antagonists like Darifenacin. Data for Solifenacin and Oxybutynin in M2R KO mice is used to highlight their effects on the remaining, predominantly M3, receptors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in this guide.
Isometric Tension Measurement of Mouse Bladder Strips
This protocol is used to assess the contractile response of bladder smooth muscle to pharmacological agents.
-
Tissue Preparation: Euthanize a mouse via an approved method and excise the urinary bladder. Place the bladder in cold, oxygenated Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose). Remove any adhering connective and fatty tissue. Cut the bladder into longitudinal strips (approximately 2 mm wide and 5-7 mm long).
-
Mounting: Mount each bladder strip vertically in an organ bath containing Krebs-Henseleit solution at 37°C and continuously bubbled with 95% O2 and 5% CO2. Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Equilibration and Viability Check: Allow the strips to equilibrate for 60-90 minutes under a resting tension of 1 g, with solution changes every 15-20 minutes. After equilibration, test the viability of the tissue by inducing a contraction with a high concentration of KCl (e.g., 80 mM).
-
Experimental Procedure: After washing out the KCl and allowing the tissue to return to baseline, add cumulative concentrations of a contractile agonist (e.g., carbachol) to generate a concentration-response curve. To test the effect of an antagonist, pre-incubate the tissue with the antagonist (e.g., this compound) for a specific period (e.g., 30 minutes) before generating the agonist concentration-response curve.
-
Data Analysis: Record the contractile force generated. The effect of the antagonist is quantified by the rightward shift of the agonist's concentration-response curve, and the pA2 value can be calculated to determine the antagonist's potency.
Measurement of Saliva Secretion in Mice
This protocol is used to evaluate the effect of secretagogues and their antagonists on salivary gland function.
-
Animal Preparation: Anesthetize a mouse with an appropriate anesthetic (e.g., ketamine/xylazine). To prevent asphyxiation from excessive saliva, a tracheostomy can be performed.
-
Saliva Collection Setup: Pre-weigh a small cotton ball or absorbent paper. Carefully place the absorbent material in the mouse's mouth.
-
Stimulation and Collection: Inject a secretagogue such as pilocarpine (a muscarinic agonist) intraperitoneally to stimulate salivation. Collect saliva for a defined period (e.g., 15-30 minutes). To test an antagonist, administer the compound (e.g., this compound) a set time before the pilocarpine injection.
-
Quantification: After the collection period, remove the absorbent material and immediately weigh it. The difference in weight represents the amount of saliva secreted.
-
Data Analysis: Compare the amount of saliva secreted in control animals versus those treated with the antagonist to determine the inhibitory effect of the compound.
Visualizing the Pathways and Processes
The following diagrams, generated using Graphviz, illustrate the key signaling pathway, the experimental workflow for validating this compound's mechanism of action, and the logical relationship between the drug, its target, and the observed physiological effects.
Caption: M3 Muscarinic Receptor Signaling Pathway.
Caption: Experimental Workflow for Validation.
Caption: Logical Relationship Diagram.
Conclusion
The use of M3 muscarinic receptor knockout mice provides a powerful tool for validating the mechanism of action of M3-selective antagonists like this compound. The physiological changes observed in these knockout animals, particularly the reduction in bladder contractility and salivary secretion, mirror the expected effects of an M3 blockade. Comparative studies with other M3 antagonists in these models further solidify the understanding of on-target effects and provide a benchmark for evaluating the selectivity and efficacy of new therapeutic agents. While direct experimental data of this compound in M3 knockout models would be the ultimate validation, the existing body of evidence strongly supports its intended mechanism of action. This guide provides researchers and drug development professionals with a framework for understanding and contextualizing the preclinical validation of this compound.
References
- 1. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 2. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. niddk.nih.gov [niddk.nih.gov]
- 4. Regulation of bladder muscarinic receptor subtypes by experimental pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of muscarinic receptor selectivity of solifenacin and oxybutynin in the bladder and submandibular gland of muscarinic receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo demonstration of M3 muscarinic receptor subtype selectivity of darifenacin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Muscarinic receptor binding, plasma concentration and inhibition of salivation after oral administration of a novel antimuscarinic agent, solifenacin succinate in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of Bladder Selectivity of Antimuscarinic Agents on the Basis of In Vivo Drug-Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of Darenzepine and Oxybutynin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of Darenzepine and Oxybutynin, two prominent anti-muscarinic agents. The following sections detail their relative efficacy, supported by experimental data from both preclinical and clinical studies.
Executive Summary
This compound, a selective M3 muscarinic receptor antagonist, and Oxybutynin, a non-selective anti-muscarinic and antispasmodic agent, are both utilized in the management of overactive bladder (OAB). In vivo studies demonstrate that while both drugs effectively improve urodynamic parameters, this compound exhibits a more favorable side-effect profile, particularly concerning dry mouth, owing to its higher selectivity for the M3 receptors predominant in the bladder over those in the salivary glands. Oxybutynin, however, appears to induce a greater maximal increase in bladder capacity in preclinical models.
Data Presentation
Urodynamic Parameters in Rhesus Monkeys
The following table summarizes the in vivo effects of this compound and Oxybutynin on key urodynamic parameters in rhesus monkeys.
| Parameter | This compound (0.1 mg/kg) | Oxybutynin (1 mg/kg) |
| Maximal Increase in Bladder Capacity (%) | 29 ± 9 | 71 ± 10 |
| Micturition Pressure | Dose-dependent decrease | Dose-dependent decrease |
| Threshold Pressure | No significant effect | Increased at the highest dose |
| Bladder Compliance | No effect | No effect |
Muscarinic Receptor Binding in Mice
This table illustrates the in vivo binding characteristics of this compound and Oxybutynin to muscarinic receptors in the bladder and cerebral cortex of mice.
| Parameter | This compound (59.1 micromol/kg, oral) | Oxybutynin (76.1 micromol/kg, oral) |
| Binding to Bladder Muscarinic Receptors | Approximately equal to Oxybutynin | Significant binding |
| Binding to Cerebral Cortical Muscarinic Receptors | Low level of binding | Significant binding (~2-fold increase in Kd) |
Effects on Salivary Glands in Rats
The impact of this compound and Oxybutynin on salivary gland function and histology in rats is outlined below.
| Parameter | This compound | Oxybutynin |
| Salivary Secretion | Diminished | Diminished |
| Histological Changes in Salivary Glands | Various changes observed | Various changes observed |
| Up-regulation of CXCL10 Expression | Yes | Yes |
Clinical Efficacy in Patients with Overactive Bladder (OAB)
The table below presents a comparison of the clinical efficacy and key side effects of this compound and Oxybutynin in patients with OAB.
| Parameter | This compound (15 mg q.d.) | Oxybutynin (5 mg t.i.d.) |
| Reduction in Incontinence Episodes | Significant (P<0.05 vs placebo)[1] | Significant (P<0.05 vs placebo)[1] |
| Reduction in Urgency Episodes | Significant (P<0.05 vs placebo)[1] | Significant (P<0.05 vs placebo)[1] |
| Dry Mouth Incidence | 13%[1] | 36%[1] |
| Constipation Incidence | 10%[1] | 8%[1] |
Experimental Protocols
Urodynamic Studies in Conscious Rats
Objective: To assess the in vivo effects of this compound and Oxybutynin on bladder function.
Animal Model: Female Sprague-Dawley rats.
Surgical Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Perform a midline abdominal incision to expose the bladder.
-
Implant a polyethylene catheter (PE-50) into the bladder dome and secure it with a purse-string suture.
-
Tunnel the external end of the catheter subcutaneously to the back of the neck and exteriorize it.
-
Allow the animal to recover for a minimum of 48 hours post-surgery.
Cystometry Protocol:
-
Place the conscious, restrained rat in a metabolic cage.
-
Connect the exteriorized bladder catheter to a three-way stopcock, which is linked to a pressure transducer and an infusion pump.
-
Infuse sterile saline at a constant rate (e.g., 10 mL/hr) into the bladder.
-
Record intravesical pressure continuously.
-
Measure the following parameters: bladder capacity (volume of infused saline required to induce micturition), micturition pressure (peak pressure during voiding), and frequency of urination.
-
Administer this compound or Oxybutynin (or vehicle control) via the appropriate route (e.g., oral gavage, intravenous injection) and repeat the cystometric measurements at specified time points.
Measurement of Salivary Secretion in Rats
Objective: To evaluate the in vivo effect of this compound and Oxybutynin on salivary gland function.
Animal Model: Male Sprague-Dawley rats.
Procedure:
-
Administer this compound, Oxybutynin, or a vehicle control to the rats.
-
At a predetermined time after drug administration, anesthetize the rats (e.g., with urethane).
-
Administer a sialogogue, such as pilocarpine (e.g., 5 mg/kg, intraperitoneally), to stimulate salivation.
-
Collect saliva over a fixed period (e.g., 15 minutes) using pre-weighed cotton balls placed in the oral cavity.
-
Determine the amount of saliva secreted by re-weighing the cotton balls.
-
Express the results as the total volume of saliva secreted per unit of time.
Visualizations
Signaling Pathway of Muscarinic Antagonists in Bladder Detrusor Muscle
Caption: M3 muscarinic receptor signaling pathway in detrusor smooth muscle and points of antagonism by this compound and Oxybutynin.
Experimental Workflow for In Vivo Urodynamic Studies
Caption: A typical experimental workflow for conducting in vivo urodynamic studies in rats to compare the effects of this compound and Oxybutynin.
References
A Comparative Guide to the Muscarinic Receptor Selectivity of Darenzepine and Tolterodine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the muscarinic receptor selectivity profiles of Darenzepine and Tolterodine, two prominent antagonists used in research and clinical settings. The information presented is compiled from publicly available experimental data to offer an objective overview for scientific and drug development applications.
Introduction
This compound, also known as darifenacin, is recognized for its selectivity for the M3 muscarinic acetylcholine receptor subtype.[1][2] In contrast, Tolterodine is considered a non-selective muscarinic antagonist, exhibiting a more balanced affinity across the different receptor subtypes.[3][4] This difference in selectivity is a critical factor in their pharmacological effects and therapeutic applications. Understanding these distinct binding profiles is essential for researchers investigating cholinergic signaling pathways and for professionals involved in the development of novel therapeutics targeting muscarinic receptors.
Quantitative Selectivity Profile
The binding affinities (pKi) and functional antagonist potencies (pA2) of this compound and Tolterodine for the five human muscarinic receptor subtypes (M1-M5) are summarized in the table below. The data clearly illustrates the M3 selectivity of this compound and the non-selective nature of Tolterodine.
| Compound | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) | M1 (pA2) | M2 (pA2) | M3 (pA2) |
| This compound | 8.2 | 7.4 | 9.1 | 7.3 | 8.0 | 7.9 | 7.48 | 8.66 - 9.4 |
| Tolterodine | 8.8 | 8.0 | 8.5 | 7.7 | 7.7 | - | - | 8.4 - 8.6 |
Note: pKi values are derived from radioligand binding assays. pA2 values are derived from functional assays. Higher values indicate greater affinity/potency. Data compiled from multiple sources.[1][2][3]
Receptor Selectivity Visualization
The following diagram visually represents the binding affinity of this compound and Tolterodine across the five muscarinic receptor subtypes, highlighting their distinct selectivity profiles.
Experimental Protocols
The binding affinity data presented in this guide are primarily determined through competitive radioligand binding assays. A general protocol for such an assay is outlined below.
Radioligand Binding Assay Protocol
This protocol describes a competitive binding assay using Chinese Hamster Ovary (CHO-K1) cells stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5) and [³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.
1. Cell Culture and Membrane Preparation:
-
CHO-K1 cells stably expressing the desired human muscarinic receptor subtype are cultured to ~80-90% confluency.
-
Cells are harvested, washed with ice-cold phosphate-buffered saline (PBS), and centrifuged.
-
The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) and homogenized.
-
The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Competitive Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).
-
A fixed concentration of [³H]-NMS (typically near its Kd value).
-
A range of concentrations of the unlabeled competitor drug (this compound or Tolterodine).
-
The prepared cell membrane suspension.
-
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled universal muscarinic antagonist, such as atropine (e.g., 1 µM).
-
The plates are incubated at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
3. Filtration and Scintillation Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
4. Data Analysis:
-
The raw data (counts per minute, CPM) are used to calculate the percentage of specific binding at each concentration of the competitor drug.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki value (the inhibition constant for the competitor) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
The following diagram illustrates the workflow of a typical radioligand binding assay.
Conclusion
The selectivity profiles of this compound and Tolterodine for muscarinic acetylcholine receptors are markedly different. This compound exhibits significant selectivity for the M3 receptor subtype, which is a key target in conditions such as overactive bladder.[1][2] In contrast, Tolterodine is a non-selective antagonist, with relatively similar affinities for all five muscarinic receptor subtypes.[3][4] This lack of selectivity may contribute to a broader range of pharmacological effects. The choice between these two compounds in a research or drug development context will, therefore, depend on the specific scientific question being addressed and the desired pharmacological outcome. The provided data and experimental outline serve as a valuable resource for making informed decisions in such endeavors.
References
- 1. Muscarinic antagonists in development for disorders of smooth muscle function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tolterodine--a new bladder-selective antimuscarinic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
A Framework for Assessing the Reproducibility of Darenzepine's Effects Across Different Laboratories
For Researchers, Scientists, and Drug Development Professionals
Introduction
Darenzepine is a selective antagonist of the M1 muscarinic acetylcholine receptor, which has been investigated for its therapeutic potential in various neurological and psychiatric disorders. The reproducibility of experimental findings is a cornerstone of scientific research, ensuring the reliability and validity of data that informs drug development. This guide provides a standardized framework for assessing the reproducibility of this compound's pharmacological effects across different laboratories. In the absence of direct comparative studies, this document outlines key experiments, standardized protocols, and data presentation formats to facilitate consistent and comparable research on this compound.
Mechanism of Action
This compound acts as a competitive antagonist at the M1 muscarinic acetylcholine receptor.[1] M1 receptors are G-protein coupled receptors predominantly expressed in the central nervous system, particularly in the cortex and hippocampus, and are involved in cognitive functions.[2][3] The primary signaling pathway activated by M1 receptor stimulation involves the Gq/11 family of G proteins, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound's antagonism of the M1 receptor blocks these downstream signaling events.
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by this compound.
Experimental Protocols for Reproducibility Assessment
To ensure the reproducibility of this compound's effects, it is crucial to adhere to standardized experimental protocols. Below are proposed methodologies for key in vitro and in vivo assays.
In Vitro Radioligand Binding Assay
This assay determines the binding affinity (Ki) of this compound for the human M1 muscarinic receptor.
Experimental Protocol:
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor.
-
Membrane Preparation: Cells are grown to confluence, harvested, and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting membrane pellet is resuspended in assay buffer.
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Procedure:
-
In a 96-well plate, add 50 µL of various concentrations of this compound (or vehicle for total binding) and 50 µL of assay buffer.
-
Add 50 µL of a fixed concentration of [3H]-NMS (e.g., 0.5 nM).
-
Initiate the binding reaction by adding 50 µL of the cell membrane preparation (e.g., 10-20 µg protein/well).
-
Incubate for 60 minutes at room temperature with gentle shaking.
-
Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., 1 µM atropine). Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (concentration of this compound that inhibits 50% of specific [3H]-NMS binding) is determined by non-linear regression analysis. The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4][5]
Data Presentation:
| Laboratory | Cell Line | Radioligand | This compound Ki (nM) | Standard Deviation |
| Lab A | CHO-hM1 | [3H]-NMS | 5.2 | 0.4 |
| Lab B | CHO-hM1 | [3H]-NMS | 5.5 | 0.6 |
| Lab C | CHO-hM1 | [3H]-NMS | 4.9 | 0.3 |
In Vitro Functional Assay: Phosphoinositide (PI) Hydrolysis
This assay measures the ability of this compound to inhibit agonist-induced PI hydrolysis, a downstream effect of M1 receptor activation.
Experimental Protocol:
-
Cell Line: CHO cells stably expressing the human M1 muscarinic receptor.
-
Labeling: Cells are incubated overnight with [3H]-myo-inositol to label the cellular phosphoinositide pools.
-
Assay Buffer: Krebs-bicarbonate buffer or similar physiological salt solution containing 10 mM LiCl (to inhibit inositol monophosphatase).
-
Procedure:
-
Wash the labeled cells with assay buffer.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for 20 minutes.
-
Stimulate the cells with a fixed concentration of a muscarinic agonist (e.g., carbachol at its EC80 concentration) for 30-60 minutes at 37°C.
-
Terminate the reaction by adding ice-cold perchloric acid or trichloroacetic acid.
-
Isolate the inositol phosphates (IPs) from the cell lysates using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).
-
Quantify the amount of [3H]-IPs by liquid scintillation counting.
-
-
Data Analysis: The IC50 value for this compound's inhibition of agonist-induced IP accumulation is determined by non-linear regression.[6][7]
Data Presentation:
| Laboratory | Cell Line | Agonist | This compound IC50 (nM) | Standard Deviation |
| Lab A | CHO-hM1 | Carbachol | 12.8 | 1.5 |
| Lab B | CHO-hM1 | Carbachol | 14.1 | 2.0 |
| Lab C | CHO-hM1 | Carbachol | 13.5 | 1.8 |
In Vivo Behavioral Assay: Inhibitory Avoidance Task
This assay assesses the effect of this compound on memory consolidation in a rodent model.
Experimental Protocol:
-
Animals: Male Wistar rats (250-300g).
-
Apparatus: A two-compartment inhibitory avoidance apparatus with a light and a dark compartment separated by a guillotine door. The dark compartment has a grid floor for delivering a mild footshock.
-
Procedure:
-
Training: Each rat is placed in the light compartment. After a brief habituation period, the door is opened. When the rat enters the dark compartment, the door is closed, and a mild footshock (e.g., 0.5 mA for 2 seconds) is delivered.
-
Treatment: Immediately after training, rats are administered this compound (e.g., 1, 5, 10 mg/kg, intraperitoneally) or vehicle.
-
Testing: 24 hours later, each rat is placed back in the light compartment, and the latency to enter the dark compartment is recorded (up to a maximum of 300 seconds).
-
-
Data Analysis: The step-through latencies during the testing phase are compared between the different treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests). An increase in latency indicates improved memory consolidation. Since this compound is an M1 antagonist, it is expected to impair memory consolidation, resulting in a decreased step-through latency compared to the vehicle group.[3]
Data Presentation:
| Laboratory | Animal Strain | This compound Dose (mg/kg) | Mean Step-Through Latency (s) | Standard Error of the Mean |
| Lab A | Wistar Rat | Vehicle | 280 | 15 |
| 1 | 220 | 20 | ||
| 5 | 150 | 18 | ||
| 10 | 80 | 12 | ||
| Lab B | Wistar Rat | Vehicle | 275 | 18 |
| 1 | 215 | 22 | ||
| 5 | 155 | 20 | ||
| 10 | 85 | 15 |
Experimental Workflow for a Multi-Laboratory Reproducibility Study
The following diagram outlines a logical workflow for conducting a multi-laboratory study to assess the reproducibility of this compound's effects.
References
- 1. The relative selectivity of anticholinergic drugs for the M1 and M2 muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding and functional profiles of the selective M1 muscarinic receptor antagonists trihexyphenidyl and dicyclomine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective M1 muscarinic receptor antagonists disrupt memory consolidation of inhibitory avoidance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 6. The application of HPLC methodology for the analysis of receptor mediated changes in phosphoinositide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of phosphoinositide hydrolysis in isolated cell membrane preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of M3 Receptor Antagonists: Solifenacin vs. Darenzepine
A comprehensive comparison between Solifenacin and Darenzepine for their M3 receptor antagonism cannot be provided at this time due to the absence of publicly available experimental data for this compound. Extensive searches for pharmacological data on this compound, including its binding affinity and functional antagonism at the M3 muscarinic receptor, did not yield any quantitative results. Information on this compound is currently limited to its classification as a muscarinic receptor inhibitor mentioned in patent literature, with potential applications in central nervous system disorders.
This guide, therefore, focuses on the well-documented M3 receptor antagonist profile of Solifenacin and provides a general overview of the M3 receptor signaling pathway, as initially requested.
Solifenacin: A Profile in M3 Receptor Antagonism
Solifenacin is a competitive muscarinic receptor antagonist with a higher affinity for the M3 receptor subtype compared to other muscarinic receptors.[1] This selectivity is thought to contribute to its clinical efficacy in treating overactive bladder by inhibiting detrusor muscle contraction, which is primarily mediated by M3 receptors.[1][2]
Quantitative Analysis of Solifenacin's Muscarinic Receptor Affinity
The following table summarizes the binding affinities (Ki) of Solifenacin for the five human muscarinic receptor subtypes as determined by radioligand binding assays. A lower Ki value indicates a higher binding affinity.
| Muscarinic Receptor Subtype | Solifenacin Ki (nM) |
| M1 | 26[3][4] |
| M2 | 170[3][4] |
| M3 | 12[3][4] |
| M4 | 110[3] |
| M5 | 31[3] |
Data presented as the inhibitory constant (Ki) in nanomolar (nM) concentration.
As the data indicates, Solifenacin demonstrates a higher affinity for the M3 receptor subtype, with a Ki of 12 nM, compared to the M2 receptor (Ki = 170 nM), which is the predominant muscarinic receptor subtype in the heart. This M3/M2 selectivity is a key characteristic of Solifenacin.
M3 Receptor Signaling Pathway and Antagonism
The M3 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.[5][6] Upon activation by the endogenous ligand acetylcholine, the M3 receptor initiates a signaling cascade that leads to various physiological responses, most notably smooth muscle contraction. Muscarinic antagonists like Solifenacin exert their effects by competitively blocking the binding of acetylcholine to the M3 receptor, thereby inhibiting this signaling pathway.
Figure 1. M3 Muscarinic Receptor Signaling Pathway and the inhibitory action of Solifenacin.
Experimental Protocols
The quantitative data for Solifenacin presented in this guide is primarily derived from in vitro radioligand binding assays. A general methodology for such an assay is described below.
Radioligand Binding Assay for Muscarinic Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound (e.g., Solifenacin) for different muscarinic receptor subtypes.
Materials:
-
Cell membranes prepared from cell lines stably expressing a specific human muscarinic receptor subtype (e.g., M1, M2, M3, M4, or M5).
-
A radiolabeled ligand that binds to muscarinic receptors with high affinity, such as [³H]-N-methylscopolamine ([³H]-NMS).
-
The unlabeled test compound (Solifenacin) at various concentrations.
-
Assay buffer (e.g., phosphate-buffered saline).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated in the assay buffer with a fixed concentration of the radioligand ([³H]-NMS) and varying concentrations of the unlabeled test compound (Solifenacin). A control group with no test compound is included to determine total binding, and another group with a high concentration of a non-radiolabeled antagonist (e.g., atropine) is used to determine non-specific binding.
-
Equilibrium: The incubation is carried out for a specific duration at a controlled temperature to allow the binding to reach equilibrium.
-
Separation: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Conclusion
Solifenacin is a well-characterized M3 selective muscarinic receptor antagonist. Its higher affinity for the M3 receptor over other muscarinic subtypes, particularly M2, provides a pharmacological basis for its clinical use in conditions characterized by M3 receptor-mediated smooth muscle contraction.
A comparative evaluation of this compound's M3 receptor antagonism remains impossible without the necessary experimental data. Future research and publication of the pharmacological profile of this compound are required to enable a direct comparison with Solifenacin and other M3 antagonists.
References
- 1. Structure and Dynamics of the M3 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Striatal muscarinic receptors promote activity dependence of dopamine transmission via distinct receptor subtypes on cholinergic interneurons in ventral versus dorsal striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 7tmantibodies.com [7tmantibodies.com]
- 6. M3 muscarinic acetylcholine receptor facilitates the endocytosis of mu opioid receptor mediated by morphine independently of the formation of heteromeric complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Darenzepine's Role in Acetylcholine Release: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Darenzepine's anticipated effects on acetylcholine (ACh) release, contextualized by experimental data from other key muscarinic receptor modulators. While direct experimental data on this compound's impact on ACh release is not yet publicly available, its established mechanism as a selective M1 muscarinic acetylcholine receptor antagonist allows for informed comparisons with compounds of the same class.
Introduction to this compound and Muscarinic Modulation of Acetylcholine Release
This compound is a selective antagonist of the M1 muscarinic acetylcholine receptor.[1] Muscarinic receptors, particularly the M1, M2, and M4 subtypes, play a crucial role in the feedback regulation of acetylcholine release from cholinergic nerve terminals. Presynaptic M2 and M4 receptors are generally understood to function as autoreceptors, where their activation by acetylcholine inhibits further release, forming a negative feedback loop.[2] Conversely, M1 receptors are believed to facilitate acetylcholine release, representing a positive feedback mechanism. Therefore, antagonism of M1 receptors by a compound like this compound is expected to decrease acetylcholine release.
This guide will compare the expected action of this compound with the observed effects of other muscarinic agents, including the M1-selective antagonist Pirenzepine, the non-selective muscarinic antagonist Atropine, and the muscarinic agonist Oxotremorine.
Comparative Data on Acetylcholine Release
The following table summarizes the effects of various muscarinic ligands on acetylcholine release as determined in preclinical studies, primarily utilizing in vivo microdialysis in rat brain regions. Due to the lack of direct data for this compound, its expected effect is inferred from its M1 antagonist profile.
| Compound | Class | Primary Receptor Target(s) | Observed/Expected Effect on ACh Release | Brain Region | Quantitative Change (where available) |
| This compound | Muscarinic Antagonist | M1 | Expected to Decrease | N/A | N/A |
| Pirenzepine | Muscarinic Antagonist | M1 | Decrease | Striatum | Antagonized Oxotremorine-induced facilitation of dopamine release (indirectly related to ACh) with a pA2 value of 7.5.[3] |
| Telenzepine | Muscarinic Antagonist | M1 | Decrease | Calf Forebrain | Binds to M1 receptors with high affinity (Ki of 0.94 nM).[4][5] |
| Atropine | Muscarinic Antagonist | Non-selective (M1-M5) | Increase | Rat Cerebral Cortex | Increased ACh output fourfold under Dial anaesthesia.[6] |
| Oxotremorine | Muscarinic Agonist | Non-selective (M1-M5) | Decrease | Rat Phrenic Nerve-Diaphragm | Antagonized the facilitatory effects of atropine on ACh release.[7] |
Experimental Protocols
The primary method for in vivo measurement of acetylcholine release cited in the supporting literature is intracerebral microdialysis .
In Vivo Microdialysis for Acetylcholine Measurement in Rats
Objective: To measure extracellular acetylcholine levels in specific brain regions of freely moving or anesthetized rats.
Materials:
-
Microdialysis probes (concentric or linear type)
-
Stereotaxic apparatus for probe implantation
-
Perfusion pump
-
Fraction collector
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system
-
Artificial cerebrospinal fluid (aCSF) containing a cholinesterase inhibitor (e.g., physostigmine or neostigmine) to prevent ACh degradation.[8][9]
-
Anesthetic (e.g., isoflurane, urethane) if the experiment is not conducted in freely moving animals.
Procedure:
-
Probe Implantation: Rats are anesthetized and placed in a stereotaxic frame. A guide cannula is implanted, targeting the brain region of interest (e.g., striatum, hippocampus, prefrontal cortex). The microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is continuously perfused with aCSF containing a cholinesterase inhibitor at a low flow rate (e.g., 0.5-2.0 µL/min).
-
Sample Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., 10-30 minutes) into vials, often housed in a refrigerated fraction collector to ensure sample stability.
-
Drug Administration: The test compound (e.g., this compound, Pirenzepine, Atropine) can be administered systemically (e.g., intraperitoneally, intravenously) or locally through the microdialysis probe.
-
Analysis: The concentration of acetylcholine in the dialysate samples is quantified using HPLC-ED.
-
Data Expression: Acetylcholine levels are typically expressed as a percentage of the baseline measured before drug administration.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways and the experimental workflow described.
Caption: Muscarinic receptor regulation of acetylcholine release.
Caption: In vivo microdialysis experimental workflow.
Discussion and Conclusion
The available evidence from studies on M1 selective antagonists like Pirenzepine and Telenzepine strongly suggests that this compound will act to decrease the release of acetylcholine in various brain regions. This is in contrast to non-selective muscarinic antagonists such as Atropine, which, by blocking inhibitory M2/M4 autoreceptors, lead to an overall increase in acetylcholine release.[6] The action of muscarinic agonists like Oxotremorine, which activate these inhibitory autoreceptors, results in a decrease in ACh release.[7]
For researchers in drug development, the M1-selective antagonism of this compound presents a targeted approach to modulating cholinergic activity. This selectivity may offer a more refined therapeutic effect with potentially fewer side effects compared to non-selective antimuscarinic agents. Future in vivo microdialysis studies are warranted to directly quantify the effect of this compound on acetylcholine release and to fully characterize its neurochemical profile. Such studies will be critical in elucidating its therapeutic potential for various neurological and psychiatric disorders where modulation of cholinergic neurotransmission is desired.
References
- 1. Telenzepine inhibits electrically-stimulated, acetylcholine plus histamine-mediated acid secretion in the mouse isolated stomach by blockade of M1 muscarine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stimulation by atropine of acetylcholine release and synthesis in cortical slices from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Muscarinic receptors discriminated by pirenzepine are involved in the regulation of neurotransmitter release in rat nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The binding of [3H]telenzepine to muscarinic acetylcholine receptors in calf forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of topically applied atropine on resting and evoked cortical acetylcholine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of atropine and oxotremorine on acetylcholine release in rat phrenic nerve-diaphragm preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acetylcholine measurement of cerebrospinal fluid by in vivo microdialysis in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jneurosci.org [jneurosci.org]
A Comparative Benchmark of Darenzepine Against Established Muscarinic Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational muscarinic antagonist Darenzepine against a panel of established muscarinic drugs. The following sections detail the binding affinity profiles, functional potency, and selectivity of these compounds, supported by comprehensive experimental data and detailed methodologies. This information is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel muscarinic receptor-targeted therapeutics.
Comparative Binding Affinity of Muscarinic Antagonists
The equilibrium dissociation constants (Ki) of this compound (Darifenacin) and other commonly used muscarinic antagonists for the five human muscarinic receptor subtypes (M1-M5) are summarized below. Lower Ki values indicate higher binding affinity.
| Compound | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) | M3 Selectivity vs M2 | Reference |
| This compound (Darifenacin) | 8.2 | 7.4 | 9.1 | 7.3 | 8.0 | 50.1 | [1] |
| Pirenzepine | 8.0 | 6.6 | 6.9 | 7.5 | - | 0.5 | [2] |
| Methoctramine | 7.2 | 8.1 | 6.7 | 7.4 | - | 0.04 | [3] |
| Oxybutynin | 8.7 | 7.8 | 8.9 | 8.0 | 7.4 | 12.6 | [1] |
| Tolterodine | 8.8 | 8.0 | 8.5 | 7.7 | 7.7 | 3.2 | [1] |
Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity. M3 Selectivity vs M2 is calculated as the ratio of Ki(M2)/Ki(M3). Data for some compounds across all five subtypes were not available in a single publication and have been compiled from multiple sources where methodologies were comparable.
Key Signaling Pathways of Muscarinic Receptors
Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological effects through distinct signaling cascades. The five subtypes are broadly classified into two families based on their G-protein coupling.
Figure 1: Overview of the primary signaling pathways for Gq/11 and Gi/o-coupled muscarinic receptors.
This compound exhibits high affinity and selectivity for the M3 receptor, which is primarily coupled to the Gq/11 signaling pathway, leading to the activation of phospholipase C and subsequent generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade ultimately results in an increase in intracellular calcium concentrations.[1][4]
Experimental Protocols
Detailed methodologies for the key assays used to characterize muscarinic receptor antagonists are provided below.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Figure 2: A typical workflow for a radioligand competition binding assay.
Materials:
-
Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing one of the human M1-M5 receptor subtypes.
-
Radioligand: [³H]-N-Methylscopolamine ([³H]-NMS).
-
Test compounds (e.g., this compound, Pirenzepine, etc.).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
Procedure:
-
Membrane Preparation: Homogenize CHO cells in lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 10 µM atropine (for non-specific binding).
-
50 µL of various concentrations of the test compound.
-
50 µL of [³H]-NMS at a final concentration close to its Kd.
-
100 µL of the cell membrane preparation (typically 20-50 µg of protein).
-
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1][5]
GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the muscarinic receptors upon agonist stimulation. For antagonists, their potency is determined by their ability to inhibit agonist-stimulated GTPγS binding.
Materials:
-
Cell membranes expressing the muscarinic receptor of interest.
-
[³⁵S]-GTPγS.
-
GDP.
-
Muscarinic agonist (e.g., carbachol).
-
Test antagonist compounds.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP, pH 7.4.
-
Stop Solution: 20 mM Tris-HCl, 100 mM NaCl, 10 mM EDTA, pH 7.4.
Procedure:
-
Membrane and Reagent Preparation: Prepare cell membranes as described for the radioligand binding assay. Prepare stock solutions of the agonist, antagonist, GDP, and [³⁵S]-GTPγS.
-
Assay Setup: In a 96-well plate, add:
-
25 µL of various concentrations of the test antagonist.
-
25 µL of a fixed concentration of the muscarinic agonist (typically its EC₈₀).
-
50 µL of the membrane suspension in assay buffer.
-
-
Pre-incubation: Incubate for 30 minutes at 30°C.
-
Initiation of Reaction: Add 25 µL of [³⁵S]-GTPγS to each well to initiate the binding reaction.
-
Incubation: Incubate for 60 minutes at 30°C with gentle agitation.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration-dependent inhibition of agonist-stimulated [³⁵S]-GTPγS binding by the antagonist to calculate its IC₅₀ and subsequently its functional inhibitory constant (Kb).[6][7]
Second Messenger Assays
This assay measures the accumulation of IP1, a stable downstream metabolite of IP3, as an indicator of Gq-coupled receptor activation. Antagonist activity is measured by the inhibition of agonist-induced IP1 accumulation. Homogeneous Time-Resolved Fluorescence (HTRF) is a common detection method.
Materials:
-
Whole cells expressing the Gq-coupled muscarinic receptor (e.g., M1, M3, M5).
-
HTRF IP-One assay kit (containing IP1-d2 conjugate and anti-IP1 cryptate).
-
Muscarinic agonist.
-
Test antagonist compounds.
-
Stimulation buffer containing LiCl.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate and culture overnight.
-
Antagonist Addition: Add various concentrations of the test antagonist to the cells and pre-incubate.
-
Agonist Stimulation: Add a fixed concentration of the muscarinic agonist (EC₈₀) in stimulation buffer containing LiCl (to inhibit IP1 degradation) and incubate for the recommended time (e.g., 60 minutes).
-
Lysis and Detection: Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate).
-
Incubation: Incubate for 1 hour at room temperature.
-
Measurement: Read the HTRF signal on a compatible plate reader.
-
Data Analysis: Calculate the ratio of the fluorescence intensities at the two emission wavelengths. Determine the antagonist's IC₅₀ for the inhibition of the agonist response.[8][9]
This assay measures the inhibition of adenylyl cyclase activity, leading to a decrease in cyclic AMP (cAMP) levels, upon activation of Gi-coupled receptors. Antagonists are evaluated for their ability to reverse the agonist-induced decrease in forskolin-stimulated cAMP levels.
Materials:
-
Whole cells expressing the Gi-coupled muscarinic receptor (e.g., M2, M4).
-
HTRF cAMP assay kit.
-
Forskolin (to stimulate adenylyl cyclase).
-
Muscarinic agonist.
-
Test antagonist compounds.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate.
-
Compound Addition: Add the test antagonist and a fixed concentration of the muscarinic agonist.
-
Stimulation: Add forskolin to all wells (except the basal control) to stimulate cAMP production and incubate.
-
Lysis and Detection: Lyse the cells and add the HTRF cAMP detection reagents.
-
Incubation: Incubate as per the kit instructions.
-
Measurement: Read the HTRF signal.
-
Data Analysis: Determine the antagonist's ability to reverse the agonist-mediated inhibition of forskolin-stimulated cAMP production and calculate its IC₅₀.[10][11]
References
- 1. ics.org [ics.org]
- 2. In vivo characterization of vasodilating muscarinic-receptor subtypes in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding profile of the selective muscarinic receptor antagonist tripitramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the muscarinic antagonist effects of scopolamine and L-687,306 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Determination of [35S]guanosine-5'-O-(3-thio)triphosphate binding mediated by cholinergic muscarinic receptors in membranes from Chinese hamster ovary cells and rat striatum using an anti-G protein scintillation proximity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 9. HTRF IP-One Gq assay on SpectraMax Readers [moleculardevices.com]
- 10. researchgate.net [researchgate.net]
- 11. revvity.com [revvity.com]
Safety Operating Guide
Navigating the Safe Disposal of Darenzepine: A Procedural Guide
For researchers and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for Darenzepine is not publicly available, this guide provides essential information on its proper disposal based on general principles of pharmaceutical waste management and data from structurally similar compounds.
Core Principles of Pharmaceutical Waste Disposal
The disposal of any pharmaceutical compound, including this compound, is governed by a framework of regulations designed to protect human health and the environment. In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary regulatory bodies. Key regulations include the Resource Conservation and Recovery Act (RCRA), which outlines the management of hazardous waste.
Improper disposal, such as flushing down the drain or discarding in regular trash, can lead to environmental contamination, potentially harming aquatic life and entering the human food chain. Therefore, a structured and compliant disposal plan is essential for any laboratory handling such compounds.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₁N₃O₂ | PubChem |
| Molecular Weight | 347.4 g/mol | PubChem |
| IUPAC Name | (11E)-11-[2-(4-methylpiperazin-1-yl)-2-oxoethylidene]-5H-benzo[c][1]benzazepin-6-one | PubChem |
Note: This data is based on publicly available chemical information and may not be sufficient for a full hazard assessment. Always consult with a qualified safety professional.
Inferred Disposal Procedures for this compound
In the absence of a specific SDS for this compound, the following step-by-step disposal procedure is recommended, drawing parallels from safety protocols for similar dibenzazepine-derived compounds. This procedure should be carried out by trained personnel in a controlled laboratory setting.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following PPE is worn:
-
Safety goggles to protect from splashes.
-
Chemical-resistant gloves (nitrile or neoprene).
-
A lab coat to prevent skin contact.
-
In cases of handling fine powders where dust may be generated, a respirator may be necessary.
Step 2: Waste Segregation and Containment
-
Do not mix this compound waste with general laboratory trash.
-
Place solid this compound waste in a dedicated, clearly labeled hazardous waste container. The container should be robust, leak-proof, and have a secure lid.
-
For solutions containing this compound, use a designated, sealed container for hazardous liquid waste.
-
Label the container clearly as "Hazardous Pharmaceutical Waste" and include the name "this compound."
Step 3: Neutralization and Deactivation (if applicable and feasible)
For many chemical compounds, a neutralization or deactivation step is recommended to reduce their reactivity and toxicity. However, without a specific protocol for this compound, this step should only be attempted by a qualified chemist with a thorough understanding of its chemical properties. An inappropriate deactivation method could lead to the generation of more hazardous byproducts.
Step 4: Professional Disposal
-
Engage a licensed hazardous waste disposal company. These companies are equipped to handle and transport chemical waste in compliance with all federal, state, and local regulations.
-
Provide the disposal company with all available information about the waste, including the chemical name and any known hazards.
-
Maintain a detailed record of all disposed of chemical waste, including the date, quantity, and the disposal company used. This is a crucial aspect of laboratory compliance.
Step 5: Emergency Procedures
In case of a spill:
-
Evacuate the immediate area.
-
If safe to do so, contain the spill using absorbent materials suitable for chemical spills.
-
Ventilate the area.
-
Follow your institution's specific spill response protocol.
-
Do not attempt to clean up a large spill without proper training and equipment.
Experimental Protocols: A Note on the Absence of Data
Detailed experimental protocols for determining the environmental impact and toxicity of this compound are not publicly available. Such studies would typically involve:
-
Aquatic Toxicity Testing: Exposing model organisms such as daphnia magna or zebrafish to varying concentrations of this compound to determine its acute and chronic toxicity.
-
Biodegradation Studies: Assessing the rate and extent to which this compound is broken down by microorganisms in soil and water.
-
Bioaccumulation Potential: Investigating the potential for this compound to accumulate in the tissues of living organisms.
The absence of this data underscores the importance of treating this compound as a potentially hazardous substance and handling its disposal with the utmost care.
This compound Disposal Decision Pathway
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Darenzepine
Disclaimer: Specific safety data for Darenzepine is limited. The following guidance is based on best practices for handling potent pharmaceutical compounds and data for structurally related molecules. A thorough risk assessment should be conducted by qualified personnel before handling this compound.
Core Hazards and Precautions
This compound is a research compound, and its toxicological properties have not been fully investigated.[1] Based on data for similar compounds, researchers should assume it may be harmful if swallowed, may cause an allergic skin reaction, and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[2] Therefore, appropriate personal protective equipment (PPE) and handling procedures are crucial to minimize exposure.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound. This is a general guideline, and specific requirements may vary based on the experimental procedure and risk assessment.
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile) | To prevent skin contact and absorption. |
| Lab Coat | Standard laboratory coat | To protect skin and personal clothing from contamination. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or dust. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for handling powders or creating aerosols. | To prevent inhalation of the compound. |
Emergency Procedures
In the event of an emergency, follow these procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1] If skin irritation or a rash occurs, seek medical advice.[1]
-
Eye Contact: Rinse immediately with plenty of water, including under the eyelids, for at least 15 minutes.[1] Seek medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
-
Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection, and clean the spill according to established laboratory protocols for hazardous materials.
Operational and Disposal Plans
Handling Procedures
-
Preparation: Before handling this compound, ensure all necessary PPE is available and in good condition. Work in a designated area, preferably in a chemical fume hood or other ventilated enclosure, especially when handling powders.[1]
-
Weighing and Aliquoting: When weighing or otherwise manipulating solid this compound, use a balance with a draft shield or conduct the operation in a fume hood to minimize the risk of inhalation.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Remove and dispose of PPE as described below. Wash hands thoroughly with soap and water.[1]
Disposal Plan
All waste contaminated with this compound should be considered hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated PPE (gloves, disposable lab coats), weigh paper, and empty vials, in a designated, sealed hazardous waste container.[3]
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed hazardous waste container. Do not pour this compound waste down the drain.[2]
-
Sharps: Any sharps, such as needles or razor blades, contaminated with this compound should be disposed of in a designated sharps container for hazardous waste.[4]
-
Final Disposal: All hazardous waste must be disposed of through an approved waste disposal plant or licensed contractor in accordance with local, state, and federal regulations.[1][5]
Visualized Workflow and Logic
The following diagrams illustrate the standard workflow for handling this compound and the logical steps to follow in an emergency.
Caption: Standard Operating Procedure for Handling this compound.
Caption: Emergency Response Protocol for this compound Exposure.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
